1-(4-Chlorophenyl)propan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAWBKBMGZKBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930148 | |
| Record name | 1-(4-Chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13856-85-4 | |
| Record name | 4-Chloro-α-ethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13856-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha-ethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013856854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-ethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Chiral Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(4-Chlorophenyl)propan-1-ol
This compound is a secondary alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. As a chiral molecule, it exists as two distinct enantiomers, (R)- and (S)-1-(4-chlorophenyl)propan-1-ol, making it a valuable precursor for the stereoselective synthesis of complex molecular targets. Its structure, featuring a hydroxyl group, a chiral center, and a halogenated aromatic ring, provides multiple reactive sites for chemical modification. This guide offers a comprehensive exploration of its chemical properties, synthesis methodologies, spectroscopic characterization, and applications, providing researchers and drug development professionals with a technical resource grounded in established scientific principles.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for substance registration, database searching, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO | [1][2] |
| Molecular Weight | 170.64 g/mol | [1][2] |
| Appearance | Solid | [2] |
| CAS Number | 73890-73-0 ((S)-enantiomer) | [2] |
| IUPAC Name | This compound | [3] |
| InChI | 1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |
| InChIKey | TXAWBKBMGZKBNN-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCC(C1=CC=C(C=C1)Cl)O | [3] |
Synthesis Methodologies: Crafting Chirality and Purity
The synthesis of this compound, particularly in its enantiomerically pure forms, is pivotal for its application in pharmaceutical development. The choice of synthetic route is dictated by the desired stereochemistry, scale, and economic viability.
Asymmetric Reduction of 4'-Chloropropiophenone
The most prevalent and efficient method for producing enantiomerically enriched this compound is the asymmetric reduction of its corresponding prochiral ketone, 4'-chloropropiophenone. This transformation is central to controlling the stereochemistry at the newly formed chiral center.
Causality of Experimental Choice: The reduction of a ketone to a secondary alcohol is a fundamental reaction in organic synthesis. For achiral applications, simple reducing agents like sodium borohydride (NaBH₄) are sufficient and cost-effective, yielding a racemic mixture (an equal mixture of R and S enantiomers).[4] However, for pharmaceutical applications where a single enantiomer is typically required, the use of a chiral catalyst is essential. Catalytic systems, such as those employed in Corey-Bakshi-Shibata (CBS) reductions or asymmetric transfer hydrogenation, create a chiral environment around the ketone, forcing the hydride to add to one face of the carbonyl group preferentially, thus leading to a high excess of one enantiomer.[4]
Experimental Protocol: Achiral Reduction with Sodium Borohydride
This protocol describes a robust, high-yielding method for the synthesis of racemic this compound.
-
Dissolution: Dissolve 4'-chloropropiophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the initial exothermic reaction.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Maintaining the temperature at 0 °C is critical to prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.[4]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until effervescence ceases. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product into an organic solvent like dichloromethane (3 x 50 mL).[4]
-
Purification: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine (to aid in phase separation). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[4]
Caption: Workflow for the synthesis of racemic this compound.
Structural Elucidation: Spectroscopic Fingerprinting
Confirming the molecular structure and purity of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.
| Technique | Characteristic Features |
| ¹H NMR | Aromatic Protons: Two doublets in the ~7.3 ppm region, characteristic of a 1,4-disubstituted benzene ring. Methine Proton (-CHOH): A triplet or quartet around ~4.6-4.9 ppm. Methylene Protons (-CH₂-): A multiplet (quartet of doublets) around ~1.7-1.9 ppm. Methyl Protons (-CH₃): A triplet around ~0.9 ppm.[5] |
| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region (~126-145 ppm), with the carbon bearing the chlorine (C-Cl) appearing around 133 ppm and the ipso-carbon (C-1) around 144 ppm. Methine Carbon (C-OH): A signal around ~75-76 ppm. Methylene Carbon (-CH₂-): A signal around ~32 ppm. Methyl Carbon (-CH₃): A signal around ~10 ppm.[5] |
| IR Spectroscopy | O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol's hydroxyl group due to hydrogen bonding. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, indicative of a secondary alcohol.[6] |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 170). Isotope Peak (M+2): A significant peak at m/z 172, approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. Key Fragments: Common fragmentation includes the loss of an ethyl group ([M-29]⁺) to give a fragment at m/z 141/143, and the formation of the chlorotropylium ion (m/z 111). |
Chemical Reactivity and Derivatization
The dual functionality of the hydroxyl group and the chloro-substituted phenyl ring makes this compound a versatile intermediate for further chemical transformations.
-
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 4'-chloropropiophenone.[7] This is a pivotal reaction for accessing a different class of compounds or for use in protecting group strategies. The choice of oxidant (e.g., Pyridinium chlorochromate (PCC), Swern oxidation, or Jones oxidation) depends on the desired reaction conditions and sensitivity of other functional groups.
-
Etherification: The hydroxyl group can be deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This nucleophile can then react with an alkyl halide in a Williamson ether synthesis to form an ether, a common functional group in many pharmaceutical agents.
-
Halogen Substitution: The hydroxyl group can be replaced by a halogen (e.g., bromine or chlorine) using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).[8] This converts the alcohol into a more reactive alkyl halide, which is a precursor for various nucleophilic substitution and coupling reactions.
Caption: Key chemical reactions of this compound.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a chiral building block for the synthesis of high-value, biologically active molecules.
-
Pharmaceutical Intermediates: Both the (R) and (S) enantiomers are marketed as advanced intermediates for the synthesis of active pharmaceutical ingredients (APIs).[9][10] The specific stereochemistry is often crucial for the desired pharmacological activity and for minimizing off-target effects.
-
Precursor for Bioactive Molecules: Derivatives of this compound have been investigated for a wide range of therapeutic uses. By modifying the alcohol and aromatic ring, chemists have developed compounds with potential anticancer, anti-inflammatory, and antimalarial properties.[7]
-
Key Intermediate for Kinase Inhibitors: A notable application is in the synthesis of protein kinase B (Akt) inhibitors. For example, the derivative (S)-3-amino-3-(4-chlorophenyl)propan-1-ol is a documented key intermediate in the synthesis of AZD5363, a potent Akt inhibitor that has been investigated in clinical trials for cancer treatment.[7]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Classification: The compound is classified as a skin and eye irritant.[11]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[11] All handling should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This compound is more than a simple chlorinated alcohol; it is a sophisticated and highly valuable chiral intermediate. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it a cornerstone for the development of complex molecular architectures. For researchers and professionals in drug discovery and fine chemical synthesis, a thorough understanding of this compound's chemical behavior is paramount for leveraging its full potential in creating the next generation of innovative chemical entities.
References
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1-(4-Chlorophenyl)-1-(4-methylphenyl)propan-1-ol. PubChem, National Institutes of Health. [Link]
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1-(4-Chlorophenyl)-3-(p-tolyl)propan-1-ol. PubChem, National Institutes of Health. [Link]
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1-(4-Chlorophenyl)-(methylamino)-1-propanol. PubChem, National Institutes of Health. [Link]
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Supporting Information for scientific article. The Royal Society of Chemistry. [Link]
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(S)-1-(4-chlorophenyl)propan-1-ol. ChemBK. [Link]
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(S)-3-Amino-3-(4-chloro-phenyl)-propan-1-ol. Pharmaffiliates. [Link]
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1-[(4-Chlorophenyl)methylamino]propan-1-ol. PubChem, National Institutes of Health. [Link]
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(1R)-1-(4-Chlorophenyl)-1-propanol. MD Topology. [Link]
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The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information. The Royal Society of Chemistry. [Link]
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3-(4-Chlorophenyl)propan-1-ol. Chongqing Chemdad Co., Ltd. [Link]
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Infrared spectrum of propan-1-ol. Doc Brown's Advanced Organic Chemistry. [Link]
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Mechanism for the oxidation of 1-(4-chlorophenyl) pyrazolidine-3-one. ResearchGate. [Link]
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An In-depth Technical Guide to 1-(4-Chlorophenyl)propan-1-ol (CAS No. 13856-85-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)propan-1-ol is a chiral secondary alcohol that serves as a crucial building block in synthetic organic chemistry.[1][2] Its structure, featuring a stereocenter adjacent to a chlorophenyl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of the chlorine atom offers a site for further functionalization and can significantly influence the biological activity of the final compound.[3] This guide provides a comprehensive technical overview of its synthesis, characterization, purification, and applications, with a focus on methodologies relevant to research and drug development professionals. Notably, this compound has been investigated for its analgesic properties, demonstrating higher activity than acetylsalicylic acid in certain animal models.[4]
Physicochemical and Safety Data
A thorough understanding of the compound's properties is fundamental for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 13856-85-4 | [5][6] |
| Molecular Formula | C₉H₁₁ClO | [5] |
| Molecular Weight | 170.63 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | Varies (often a colorless oil or low-melting solid) | N/A |
| Boiling Point | 107 °C at 1 mmHg (for a related isomer) | [7] |
| Solubility | Soluble in common organic solvents (e.g., ether, THF, dichloromethane, methanol) | N/A |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [5] |
Synthesis and Purification: A Validated Approach
The most common and reliable method for synthesizing this compound is the Grignard reaction.[8][9] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an ethyl Grignard reagent to 4-chlorobenzaldehyde.
Synthesis Workflow: Grignard Reaction
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol: Grignard Synthesis
Causality Statement: This protocol is designed to be self-validating. The success of the Grignard reagent formation is visually indicated by the disappearance of magnesium and the formation of a cloudy grey solution. The subsequent reaction with the aldehyde is exothermic, providing another checkpoint. Rigorous anhydrous conditions are paramount as Grignard reagents are strong bases and will be quenched by water.[8][10]
-
Preparation (Anhydrous Conditions):
-
All glassware (a three-neck round-bottom flask, dropping funnel, and condenser) must be oven-dried overnight and assembled hot under a stream of dry nitrogen or argon.
-
Equip the flask with a magnetic stirrer and the condenser with a drying tube (e.g., filled with CaCl₂).
-
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated by the appearance of bubbles and a cloudy solution. If the reaction does not start, a small crystal of iodine can be added as an activator.[10]
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C. A white precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide to form the desired alcohol.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Spectroscopic and Chromatographic Characterization
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.
Analytical Workflow
Caption: Standard analytical workflow for the characterization of synthesized compounds.
Expected Analytical Data
-
¹H NMR Spectroscopy: The proton NMR spectrum provides the most definitive structural information. Key expected signals include:
-
A triplet corresponding to the methyl (-CH₃) protons.
-
A multiplet (quartet of doublets) for the methylene (-CH₂) protons.
-
A triplet or multiplet for the carbinol (-CHOH) proton.
-
A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.[11]
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
Reference Data: For the related compound 1-(4-chlorophenyl)ethan-1-ol, the benzylic proton appears around 4.85 ppm and the methyl group at 1.45 ppm.[12] A similar pattern is expected for the propanol derivative.
-
-
FT-IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups.
-
A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the O-H stretch of the alcohol group.
-
C-H stretching absorptions for both aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.
-
A C-O stretching band will appear in the 1000-1200 cm⁻¹ region.
-
The C-Cl stretch typically appears in the fingerprint region.
-
-
Mass Spectrometry: This technique confirms the molecular weight of the compound.
-
The molecular ion peak (M⁺) is expected at m/z 170.
-
A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.
-
Applications in Chiral Synthesis and Drug Development
This compound is a chiral molecule, existing as (R) and (S) enantiomers.[1] The separation and use of single enantiomers are critical in drug development, as different enantiomers often exhibit different pharmacological activities and toxicities.
Chiral Resolution by HPLC
The enantiomers of this compound can be separated using chiral High-Performance Liquid Chromatography (HPLC).
Protocol Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating enantiomers of aromatic alcohols.[13][14][15] The separation mechanism relies on differential transient diastereomeric interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector.
Exemplary Chiral HPLC Method:
-
Column: Chiralcel OD-H or a similar cellulose-based column.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol), typically in a ratio like 97:3 (v/v).[13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 or 254 nm.
-
Temperature: 25 °C.
This technique is essential for determining the enantiomeric excess (ee) of a sample and for the preparative separation of enantiomers for further synthesis or biological testing.[16]
Relevance as a Pharmaceutical Intermediate
Chlorinated organic compounds are prevalent in pharmaceuticals, contributing to improved efficacy and metabolic stability.[3] This specific propanol derivative can serve as a precursor for more complex molecules. For instance, related (p-chlorophenyl)propanol derivatives are identified as useful intermediates for antiplatelet agents.[7] The hydroxyl group can be readily converted into other functional groups (e.g., halides, amines) or used as a handle for coupling reactions, making it a versatile synthon in a multi-step drug synthesis campaign.
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The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. (2014, October 8). Patsnap Eureka. Retrieved from [Link]
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1-Propanone, 1-(4-chlorophenyl)-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
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Pharmacological Studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: Two New Non-Narcotic Analgesics Designed by Molecular Connectivity. (n.d.). PubMed. Retrieved from [Link]
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4-Chloro-alpha-ethylbenzenemethanol. (n.d.). PubChem. Retrieved from [Link]
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EXPERIMENT 3: The Grignard Reaction: Synthesis of. (n.d.). Sciencemadness.org. Retrieved from [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH. Retrieved from [Link]
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1-Propanone, 1-(4-chlorophenyl)-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI. Retrieved from [Link]
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The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information. (n.d.). University of Bath. Retrieved from [Link]
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1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace. Retrieved from [Link]
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Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. (2025, August 7). ResearchGate. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]
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UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. (2025, November 8). YouTube. Retrieved from [Link]
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CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved from [Link]
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propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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3-(4-Chlorophenyl)propan-1-ol. (n.d.). Veeprho. Retrieved from [Link]
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1-(4-Chlorophenyl)propan-1-ol molecular weight
An In-depth Technical Guide to 1-(4-Chlorophenyl)propan-1-ol: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a significant chiral alcohol intermediate in synthetic organic chemistry and drug development. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, detail methods for its structural and chiral characterization, and discuss its key chemical reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this compound.
Core Physicochemical Properties
This compound is a secondary alcohol characterized by a chlorophenyl group and a propyl chain attached to the carbinol carbon. Its properties are dictated by the interplay of the aromatic ring, the chlorine substituent, and the hydroxyl group. The molecular formula of the compound is C₉H₁₁ClO.[1][2][3]
The presence of a chiral center at the C1 position means the compound exists as two enantiomers, (R)- and (S)-1-(4-chlorophenyl)propan-1-ol. The separation and analysis of these enantiomers are often critical, especially in pharmaceutical applications where stereochemistry dictates biological activity.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO | [1][2][3] |
| Molecular Weight | 170.63 g/mol | [1][4] |
| CAS Number | 13856-85-4 (racemate) | [1] |
| 73890-73-0 ((S)-enantiomer) | [2] | |
| Physical Form | Solid | [2] |
| IUPAC Name | This compound | N/A |
| InChI Key | TXAWBKBMGZKBNN-UHFFFAOYSA-N (racemate) |
Synthesis and Purification Protocol
The synthesis of this compound is most commonly achieved via a Grignard reaction. This method is reliable and provides good yields. The fundamental principle involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.
Expertise in Action: Why the Grignard Reaction? The Grignard reaction is chosen for its efficiency in forming carbon-carbon bonds. The polarization of the carbon-magnesium bond in the ethylmagnesium bromide reagent renders the ethyl group highly nucleophilic, enabling it to readily attack the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Strict anhydrous conditions are paramount because Grignard reagents are highly basic and will react with even trace amounts of water, which would quench the reagent and halt the desired reaction. Diethyl ether or THF are used as solvents as they are aprotic and solvate the magnesium ion, stabilizing the Grignard reagent.
Detailed Experimental Protocol: Grignard Synthesis
Objective: To synthesize racemic this compound.
Materials:
-
4-Chlorobenzaldehyde
-
Ethyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser), flame-dried under vacuum.
Step-by-Step Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried three-neck flask under a nitrogen atmosphere.
-
Add a small volume of anhydrous diethyl ether.
-
Slowly add a solution of ethyl bromide in anhydrous diethyl ether via a dropping funnel. The reaction is exothermic and may require initial warming to start. Once initiated, maintain a gentle reflux by controlling the addition rate.
-
Continue stirring until most of the magnesium has been consumed, resulting in a cloudy grey solution of ethylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of 4-chlorobenzaldehyde in anhydrous diethyl ether via a dropping funnel. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the magnesium alkoxide salt formed and neutralizes any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the Grignard synthesis of this compound.
Structural Characterization and Analytical Methods
A self-validating protocol requires rigorous analytical confirmation of the synthesized product's identity, purity, and, if necessary, enantiomeric composition.
Spectroscopic and Chromatographic Analysis
Trustworthiness through Verification: The successful synthesis is validated by a suite of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the exact molecular structure, while Infrared (IR) spectroscopy identifies key functional groups. For chiral compounds, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the gold standard for determining enantiomeric purity.
Analytical Workflow Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent. For GC-MS, use a volatile solvent like ethyl acetate. For NMR, use a deuterated solvent such as CDCl₃. For HPLC, use the mobile phase as the solvent.[5]
-
GC-MS Analysis: Inject the sample into a GC-MS system. The gas chromatogram will indicate the purity of the sample (ideally a single peak), and the mass spectrum for that peak should show a molecular ion peak corresponding to the molecular weight of 170.63 g/mol , along with a characteristic isotopic pattern for a monochlorinated compound.
-
NMR Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum. Expect signals corresponding to the aromatic protons, the carbinol proton (CH-OH), the methylene protons (-CH₂-), and the methyl protons (-CH₃), with appropriate chemical shifts and splitting patterns.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.
-
-
Chiral HPLC for Enantiomeric Excess (ee) Determination:
-
Rationale: To separate the (R) and (S) enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for resolving aromatic alcohols.[5][6]
-
Typical Conditions:
-
Analysis: Inject the racemic standard to determine the retention times for each enantiomer. Then, inject the synthesized sample. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
-
Analytical Workflow Diagram
Caption: Integrated workflow for the analytical validation of this compound.
Chemical Reactivity: Oxidation
A key transformation of this compound is its oxidation. As a secondary alcohol, it can be readily oxidized to the corresponding ketone, 1-(4-chlorophenyl)propan-1-one.[1] This reaction is fundamental in synthetic routes where the ketone is the desired product or a subsequent intermediate.
Mechanism Insight: The choice of oxidizing agent determines the efficiency and selectivity of the reaction. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often preferred as they minimize over-oxidation and are compatible with various functional groups. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon.
Safety and Handling
According to safety data sheets, this compound and its related compounds are irritants.[1][7] The GHS signal word is "Warning".[1][7]
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[7] May cause respiratory tract irritation.
-
Precautionary Measures:
-
Storage: Store in a cool, dry place in a tightly closed container.[8]
Conclusion
This compound is a valuable chemical building block whose utility is fully realized through a detailed understanding of its synthesis, purification, and analytical characterization. The protocols and insights provided in this guide emphasize a methodology grounded in scientific causality and self-validation, ensuring that researchers can reliably produce and verify this compound for applications in drug discovery and development. Rigorous adherence to the analytical workflow is critical for confirming structural integrity and, crucially, for controlling the stereochemical outcome in chiral syntheses.
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An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)propan-1-ol from 4'-Chloropropiophenone
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(4-chlorophenyl)propan-1-ol, a valuable secondary alcohol intermediate in pharmaceutical and fine chemical manufacturing. The primary focus is on the selective reduction of the ketone functionality of 4'-chloropropiophenone. This document will delve into the mechanistic underpinnings of the most common and efficient reduction methodologies, present detailed, field-proven experimental protocols, and discuss the critical analytical techniques for reaction monitoring and product characterization. The guide is tailored for researchers, scientists, and drug development professionals seeking a robust and reproducible synthetic strategy.
Introduction: Strategic Importance and Synthetic Overview
This compound is a chiral secondary alcohol that serves as a key building block in the synthesis of various biologically active molecules. Its structural motif is present in a range of pharmaceutical agents, making its efficient and scalable synthesis a topic of significant interest. The parent ketone, 4'-chloropropiophenone, is a readily available starting material, often synthesized via Friedel-Crafts acylation of chlorobenzene.[1][2]
The core transformation discussed herein is the reduction of a ketone to a secondary alcohol. This is a fundamental reaction in organic synthesis, and numerous reagents have been developed for this purpose.[3] For the specific conversion of 4'-chloropropiophenone, the choice of reducing agent is dictated by factors such as selectivity, yield, safety, cost, and scalability. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often pyrophoric and react violently with protic solvents, necessitating strict anhydrous conditions.[4][5]
A more practical and widely adopted approach for this transformation on a lab and industrial scale is the use of sodium borohydride (NaBH₄).[6][7] NaBH₄ is a milder, more selective, and safer reducing agent that is compatible with protic solvents like methanol and ethanol, simplifying the experimental setup and workup procedures.[6][7] This guide will primarily focus on the NaBH₄-mediated reduction, providing a detailed protocol and mechanistic explanation.
Synthetic Rationale: Why Sodium Borohydride?
The selection of sodium borohydride is a deliberate choice rooted in its chemoselectivity. Unlike stronger hydrides, NaBH₄ selectively reduces aldehydes and ketones while typically leaving other functional groups such as esters, amides, and carboxylic acids intact under standard conditions.[8][9] This selectivity is crucial in complex molecule synthesis where multiple functional groups may be present. Furthermore, its stability in alcoholic solvents allows for a homogenous reaction medium and straightforward execution at ambient or sub-ambient temperatures.[7][10]
The overall reaction is depicted below:
Caption: General scheme for the reduction of 4'-chloropropiophenone.
Mechanistic Deep Dive: The Role of Hydride Transfer
The reduction of a ketone by sodium borohydride is a two-step process involving nucleophilic addition followed by protonation.[8][11]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) onto the electrophilic carbonyl carbon of 4'-chloropropiophenone.[11][12] The polarity of the carbonyl group (C=O) makes the carbon atom electron-deficient and thus susceptible to attack. This step forms a new carbon-hydrogen bond and breaks the pi bond of the carbonyl group, generating a tetra-alkoxyborate intermediate.[4]
-
Protonation/Workup: In the second step, a protic solvent (like methanol or water added during workup) protonates the resulting alkoxide oxygen atom to yield the final secondary alcohol product, this compound.[5][11]
The stoichiometry of the reaction is such that one mole of sodium borohydride can, in principle, reduce four moles of the ketone, as each of the four hydride ions is available for transfer.[3][13] However, in practice, a molar excess of NaBH₄ is often used to ensure complete conversion and to compensate for any decomposition of the reagent by the protic solvent.[13]
Caption: Key steps in the sodium borohydride reduction of a ketone.
Detailed Experimental Protocol
This protocol is a robust method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Purity | Notes |
| 4'-Chloropropiophenone | 168.62 | 6285-05-8 | ≥98% | Starting material.[14] |
| Sodium Borohydride (NaBH₄) | 37.83 | 16940-66-2 | ≥98% | Reducing agent. |
| Methanol (CH₃OH) | 32.04 | 67-56-1 | Anhydrous | Reaction solvent. |
| Diethyl Ether (Et₂O) | 74.12 | 60-29-7 | Anhydrous | Extraction solvent. |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 1 M aq. | For quenching/workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | aq. solution | For neutralization. |
| Brine (Saturated NaCl) | 58.44 | 7647-14-5 | aq. solution | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4'-chloropropiophenone (5.0 g, 29.65 mmol). Dissolve the ketone in methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is a critical step to control the initial exotherm upon addition of the reducing agent.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.68 g, 44.48 mmol, 1.5 equivalents) portion-wise over 15-20 minutes. The portion-wise addition helps to manage the reaction rate and prevent excessive foaming or temperature increase.[10]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.[15]
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 1 M hydrochloric acid (approx. 50 mL) at 0 °C to neutralize the excess NaBH₄ and decompose the borate esters. Caution: Hydrogen gas evolution will occur.
-
Solvent Removal: Remove the bulk of the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The product is organic-soluble and will move into the ether layer.
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). The bicarbonate wash removes any residual acid, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to afford a colorless to pale yellow oil.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Product Characterization and Analytical Control
Rigorous analytical control is essential to confirm the identity and purity of the synthesized this compound.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress.[15] By comparing the Rƒ values of the starting material and the product, one can determine when the reaction is complete. The product alcohol is more polar than the starting ketone and will have a lower Rƒ value.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides definitive evidence of the conversion. The key diagnostic change is the disappearance of the strong carbonyl (C=O) stretching peak of the ketone (typically around 1680 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band for the alcohol product (around 3200-3600 cm⁻¹).[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the alcohol. A new multiplet (often a triplet or quartet) will appear around 4.8 ppm corresponding to the proton on the carbon bearing the hydroxyl group (the benzylic proton). The signal for the -OH proton itself will appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR: The carbon NMR will show the carbonyl carbon signal (around 199 ppm) of the starting material disappear, and a new signal for the alcohol carbon (CH-OH) will appear in the range of 70-75 ppm.
-
Alternative Synthetic Strategies
While NaBH₄ reduction is a standard and reliable method, other synthetic routes are available and may be preferable under specific circumstances.
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor, such as isopropanol or formic acid, in the presence of a metal catalyst (e.g., based on Ruthenium or Iridium).[17][18] CTH is considered a green chemistry approach as it avoids the use of stoichiometric metal hydrides and often proceeds under mild conditions.[19][20] The reaction can also be performed enantioselectively by using chiral ligands, which is a significant advantage for producing single-enantiomer products.[21]
-
Biocatalytic Reduction: The use of enzymes, such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign route to chiral alcohols.[22] These enzymatic reductions can provide exceptionally high enantiomeric excess (>99% ee) under mild aqueous conditions.[22]
Safety and Handling Considerations
-
4'-Chloropropiophenone: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.[1]
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.[7] It is also a skin and eye irritant. Additions should be performed slowly and with adequate cooling.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether: Extremely flammable. Work in a fume hood away from ignition sources.
Conclusion
The reduction of 4'-chloropropiophenone to this compound using sodium borohydride is a highly efficient, reliable, and scalable synthetic method. Its operational simplicity, mild reaction conditions, and the safety profile of the reagents make it a preferred choice in both academic and industrial settings. This guide has provided a comprehensive framework, from the underlying chemical principles to a detailed, practical protocol. By adhering to the outlined procedures and analytical controls, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for further applications in drug discovery and development.
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(S)-1-(4-chlorophenyl)propan-1-ol and (R)-1-(4-chlorophenyl)propan-1-ol enantiomers
An In-Depth Technical Guide to the Synthesis, Resolution, and Analysis of (S)- and (R)-1-(4-chlorophenyl)propan-1-ol Enantiomers
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 1-(4-chlorophenyl)propan-1-ol, a chiral alcohol of significant interest as a building block in medicinal and materials chemistry. Enantiomerically pure chiral alcohols are critical precursors in the synthesis of numerous active pharmaceutical ingredients (APIs), where stereochemistry dictates pharmacological activity and safety profiles.[1][2] This document details methodologies for both the enantioselective synthesis and the classical resolution of (S)- and (R)-1-(4-chlorophenyl)propan-1-ol. Furthermore, it presents a comparative analysis of analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the accurate determination of enantiomeric excess (ee). This guide is intended for researchers, chemists, and process development scientists engaged in the field of asymmetric synthesis and chiral analysis.
Introduction: The Significance of Chirality
Chirality is a fundamental property of molecules in three-dimensional space, where a molecule and its mirror image are non-superimposable. These mirror images are known as enantiomers.[2] While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they often exhibit profoundly different biological activities in the chiral environment of the body.[3][4][5] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable or toxic effects.[2]
The compound this compound possesses a single stereocenter at the carbinol carbon, giving rise to two enantiomers: (S)-1-(4-chlorophenyl)propan-1-ol and (R)-1-(4-chlorophenyl)propan-1-ol. Access to these enantiomers in high optical purity is essential for developing stereochemically pure downstream products, a requirement mandated by regulatory agencies like the FDA for many new drug applications.[2]
Synthesis and Chiral Resolution Strategies
The generation of single-enantiomer this compound can be approached via two primary strategies: direct asymmetric synthesis from a prochiral precursor or the synthesis of a racemic mixture followed by chiral resolution.
Asymmetric Synthesis: The Biocatalytic Approach
Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[6] Biocatalysis, utilizing whole cells or isolated enzymes, has emerged as a powerful, green, and highly selective method for the asymmetric reduction of prochiral ketones.[1][7][8]
The most direct route is the asymmetric reduction of 4'-chloropropiophenone. Ketoreductase (KRED) enzymes can catalyze this reduction with exceptional stereo-, regio-, and chemoselectivity under mild, environmentally benign conditions.[7]
Caption: Asymmetric reduction of 4'-chloropropiophenone to enantiopure alcohols.
The choice of biocatalyst is paramount, as different enzymes adhere to Prelog's rule (delivering the hydride to the Re face of the carbonyl) or anti-Prelog's rule (delivering to the Si face), thus producing the (R) or (S) enantiomer, respectively. For example, whole cells of Acetobacter sp. have been shown to effectively reduce similar ketones to the (S)-alcohol with high enantiomeric excess.[9]
This protocol is adapted from methodologies for similar ketone reductions.[1][9]
-
Biocatalyst Preparation: Cultivate Acetobacter sp. CCTCC M209061 in a suitable growth medium until the late exponential phase. Harvest the cells via centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.0).
-
Reaction Setup: In a temperature-controlled vessel at 30°C, suspend the harvested cells in the phosphate buffer. Add glucose (as a cofactor regeneration source) to a final concentration of 60 mM.
-
Substrate Addition: Dissolve 4'-chloropropiophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the cell suspension to a final concentration of 10 mM.
-
Incubation: Gently agitate the reaction mixture at 30°C.
-
Monitoring: Periodically withdraw aliquots. Extract with ethyl acetate, and analyze the organic layer by chiral GC or HPLC (see Section 3) to monitor substrate conversion and determine the enantiomeric excess (% ee) of the product.
-
Work-up: Once the reaction reaches completion (typically >95% conversion), remove the cells by centrifugation or filtration.
-
Purification: Extract the aqueous supernatant three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude (S)-1-(4-chlorophenyl)propan-1-ol. Purify further by column chromatography if necessary.
Racemic Synthesis and Chiral Resolution
This classical approach involves the non-stereoselective synthesis of the racemate, followed by separation of the enantiomers.[6][10]
A straightforward method for synthesizing racemic this compound is the reduction of 4'-chloropropiophenone using a standard reducing agent like sodium borohydride (NaBH₄).[11]
-
Dissolve 4'-chloropropiophenone in a suitable alcohol solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or GC analysis shows complete consumption of the starting ketone.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the racemic alcohol.
Chiral resolution is a robust technique that separates enantiomers by converting them into diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization.[6][12] For an alcohol, this typically involves derivatization to an acid or ester, followed by reaction with a chiral base or acid. A more direct approach for alcohols is to use a chiral resolving agent that forms a separable complex.
A common strategy involves reacting the racemic alcohol with an enantiomerically pure chiral acid, such as (S)-mandelic acid or (+)-dibenzoyltartaric acid, to form diastereomeric salts.[10][13]
Caption: Workflow for classical chiral resolution via diastereomeric salt formation.
Analytical Methods for Enantiomeric Separation
The accurate determination of enantiomeric excess (ee) is crucial for quality control and process development. Chiral chromatography is the most powerful and widely used technique for this purpose.[3][14]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile method for separating enantiomers.[14] The key to this technique is the chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving aromatic alcohols like this compound.[15]
Table 1: Comparative HPLC Methods for Chiral Alcohol Separation
| Parameter | Method A (Normal Phase) | Method B (Reversed Phase) |
| Chiral Stationary Phase (CSP) | Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate))[15] | Cyclodextrin-based (e.g., β-cyclodextrin) |
| Mobile Phase | n-Hexane / 2-Propanol (97:3, v/v)[15] | Water / Acetonitrile (e.g., 60:40, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.8 - 1.2 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 220 nm[15] | UV at 220 nm |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
| Key Interaction Mechanism | Hydrogen bonding, π-π interactions, steric hindrance[15] | Inclusion complexation within the cyclodextrin cavity |
This protocol is based on established methods for the analogous compound 1-(4-chlorophenyl)ethanol.[15][16]
-
System Preparation: Equilibrate a Chiralcel® OD column (250 mm x 4.6 mm, 10 µm) with the mobile phase (n-Hexane / 2-Propanol, 97:3 v/v) at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the sample (racemic standard or reaction product) by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Acquisition: Monitor the eluent using a UV detector at 220 nm for approximately 40 minutes or until both enantiomer peaks have eluted.
-
Quantification: Integrate the peak areas for the (S)- and (R)-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique, particularly useful for volatile compounds.[17][18] For alcohols, derivatization is often required to increase volatility and improve separation.[16] Alternatively, specialized cyclodextrin-based chiral GC columns can directly separate the enantiomers.
-
Column: Use a chiral capillary column, such as one with a 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase.[18]
-
Carrier Gas: Use Helium or Hydrogen at an appropriate linear velocity (e.g., 70 cm/s).[18]
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 1 min.
-
Ramp: Increase at 2-5°C/min to 180°C.
-
Final Hold: Hold at 180°C for 5 min.
-
-
Injector and Detector: Use a split/splitless injector at 250°C and a Flame Ionization Detector (FID) at 250°C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or hexane to a concentration of ~1 mg/mL.
-
Analysis: Inject 1 µL of the sample and analyze the resulting chromatogram for baseline separation of the enantiomer peaks.
Applications and Future Outlook
Enantiomerically pure (S)- and (R)-1-(4-chlorophenyl)propan-1-ol are valuable chiral building blocks.[19][20] While specific end-products are often proprietary, compounds with this structural motif are precursors in various fields:
-
Pharmaceuticals: Chiral secondary alcohols are key intermediates in the synthesis of APIs. For instance, related (p-chlorophenyl)propanol derivatives are useful intermediates for antiplatelet agents.[21] The stereochemistry at the alcohol center is often critical for receptor binding and overall drug efficacy.[5][22]
-
Agrochemicals: Many modern pesticides and herbicides are chiral compounds where only one enantiomer provides the desired activity, reducing the environmental load by avoiding the application of the inactive isomer.
-
Materials Science: These compounds can be used as chiral dopants in liquid crystals or as monomers for the synthesis of chiral polymers with unique optical properties.
The continued development of more efficient and selective catalytic systems, particularly in biocatalysis and asymmetric organocatalysis, will further streamline the production of these and other valuable chiral synthons.[23] The refinement of analytical techniques, such as Supercritical Fluid Chromatography (SFC), promises faster and greener analysis of chiral molecules, supporting high-throughput screening and process optimization.[15]
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The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information. (n.d.). University of Glasgow. Retrieved January 9, 2024, from [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 9, 2024, from [Link]
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(S)-3-Amino-3-(4-chloro-phenyl)-propan-1-ol. (n.d.). Pharmaffiliates. Retrieved January 9, 2024, from [Link]
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Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents. (2015). ACS Sustainable Chemistry & Engineering. Retrieved January 9, 2024, from [Link]
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Chiral Columns. (n.d.). HPLC.eu. Retrieved January 9, 2024, from [Link]
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Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved January 9, 2024, from [Link]
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Hollmann, F., Opperman, D. J., & Paul, C. E. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition, 60(11), 5644–5665. Retrieved January 9, 2024, from [Link]
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Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Retrieved January 9, 2024, from [Link]
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1-(4-Chlorophenyl)-3-(p-tolyl)propan-1-ol. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
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Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018). MDPI. Retrieved January 9, 2024, from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 9, 2024, from [Link]
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(S)-3-amino-3-(4-chlorophenyl)propan-1-ol. (n.d.). Appretech Scientific Limited. Retrieved January 9, 2024, from [Link]
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Role of Enantiomers in Pharmacology. (n.d.). Slideshare. Retrieved January 9, 2024, from [Link]
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[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (2020). PubMed. Retrieved January 9, 2024, from [Link]
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Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. (2015). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
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An In-Depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)propan-1-ol Derivatives
Abstract
The 1-(4-chlorophenyl)propan-1-ol scaffold represents a privileged chemical structure that has garnered significant interest in medicinal chemistry and agrochemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, most notably potent antifungal properties against key phytopathogens. This technical guide provides a comprehensive overview of the known biological activities of these compounds, delving into their antifungal, analgesic, and emerging anticancer properties. We will explore the critical structure-activity relationships (SAR) that govern their efficacy, detail the underlying mechanisms of action where understood, and provide field-proven, step-by-step protocols for the essential in vitro assays used to characterize these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic and agrochemical potential of this versatile chemical class.
Section 1: The this compound Scaffold: A Foundation for Bioactivity
The core structure, this compound, is a chiral alcohol with the molecular formula C₉H₁₁ClO.[1] Its relative simplicity belies a rich potential for biological interaction, which can be finely tuned through chemical modification. The rationale for the intense investigation into this scaffold is twofold:
-
Structural Analogy to Natural Products: Certain derivatives are analogous to phytoalexins, which are antimicrobial compounds naturally produced by plants, suggesting an inherent potential for antimicrobial activity.[2]
-
Proven Pharmacophore: The chlorophenyl group is a common feature in numerous approved drugs and bioactive molecules, valued for its ability to enhance binding affinity and modulate metabolic stability.
The presence of a hydroxyl group and a chiral center offers key points for both biological interaction (e.g., hydrogen bonding) and chemical derivatization, allowing for the systematic exploration of its biological potential.
Section 2: Antifungal Activity: The Primary Arena
The most extensively documented biological activity of this compound derivatives is their potent antifungal effect, particularly against plant pathogenic fungi such as Botrytis cinerea and Colletotrichum gloeosporioides.[2][3]
Mechanism of Action and Structure-Activity Relationship (SAR)
Research indicates that these compounds are primarily fungistatic , meaning they inhibit fungal growth rather than killing the fungi outright.[2] A clear structure-activity relationship (SAR) has emerged from various studies, providing a roadmap for designing more potent derivatives.
-
The Benzyl Hydroxyl Group is Crucial: The hydroxyl group at the C-1 position is considered essential for the inhibitory mechanism. Its ability to act as a hydrogen bond donor and acceptor is key to its interaction with the fungal target.[3]
-
Chirality Matters: The stereochemistry at the C-1 position significantly influences activity. For instance, the (R)-(+)-enantiomer of 1-(4'-chlorophenyl)propan-1-ol has been specifically studied for its fungistatic properties.[2]
-
Aromatic Substitution: The para-substitution of the chlorine atom on the phenyl ring is a common feature among the most active compounds.
-
Side Chain Modification: Altering the ethyl group of the propanol side chain has led to significant discoveries. Replacing it with a benzyl group to form 1-(4'-chlorophenyl)-2-phenylethanol resulted in compounds with maximum growth inhibition against B. cinerea and C. gloeosporioides.[3]
Quantitative Antifungal Data
The following table summarizes the activity of key derivatives against common phytopathogenic fungi, highlighting the insights gained from SAR studies.
| Compound/Derivative | Fungal Species | Activity Metric | Key Finding | Reference |
| (R)-(+)-1-(4'-chlorophenyl)propan-1-ol | Botrytis cinerea | Fungistatic | Serves as a baseline fungistatic agent. | [2] |
| (S)-1-(4'-chlorophenyl)-2-phenylethanol | B. cinerea, C. gloeosporioides | Growth Inhibition | Exhibited maximum inhibition, demonstrating the benefit of a bulkier side chain. | [3] |
| (R)-1-(4'-chlorophenyl)-2-phenylethanol | B. cinerea, C. gloeosporioides | Growth Inhibition | Also showed maximum inhibition, indicating both enantiomers are highly active. | [3] |
Visualization: Workflow for SAR Analysis
The following diagram illustrates a typical workflow for conducting a Structure-Activity Relationship study to optimize a lead compound like this compound.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4][5][6]
Principle: The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] A standardized fungal inoculum is exposed to serial dilutions of the test compound in a 96-well microtiter plate.
Methodology:
-
Preparation of Media and Reagents:
-
Test Medium: Prepare RPMI-1640 medium buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). Sterilize by filtration. The buffered medium is critical for maintaining a stable pH, which can otherwise affect both fungal growth and compound activity.
-
Compound Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). The use of DMSO is necessary for solubilizing hydrophobic compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent toxicity.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain (e.g., Candida albicans ATCC 90028 as a quality control strain) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C to ensure purity and viability.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This standardization is crucial for reproducibility.
-
Dilute this suspension 1:1000 in the test medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.
-
-
Assay Plate Preparation:
-
In a sterile 96-well microtiter plate, add 100 µL of test medium to wells 2 through 12.
-
Add 200 µL of the working compound solution (diluted from the stock to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (medium only, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours. Incubation time depends on the growth rate of the specific fungus.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest compound concentration in which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[8]
-
Section 3: Emerging Biological Activities
While antifungal activity is well-established, the this compound scaffold and its close relatives show promise in other therapeutic areas.
Analgesic Properties
Early pharmacological studies identified 1-(p-chlorophenyl)propanol as a non-narcotic analgesic. In mouse models, the compound demonstrated higher analgesic activity than acetylsalicylic acid (aspirin) when administered both intraperitoneally and orally.[9] The experiments, which included the acetic acid-induced abdominal constriction test and the tail-flick test, confirmed the peripheral analgesic properties of the compound.[9] This finding suggests a potential mechanism of action related to the inhibition of peripheral pain mediators, distinct from the central action of opioids.
Anticancer Potential
Direct evidence for the anticancer activity of the parent this compound is not yet robust. However, the incorporation of the 4-chlorophenyl moiety into more complex heterocyclic systems has yielded derivatives with significant cytotoxic effects against various cancer cell lines.
-
Heterocyclic Hybrids: Triazole, thiadiazole, and pyrazole derivatives containing a 4-chlorophenyl group have been synthesized and evaluated. One such triazolo-thiadiazole derivative was studied for its antioxidant and anticancer effects in HepG2 (liver cancer) cell lines.[7]
-
Mechanism of Action: The mechanisms for these derivatives are diverse. Some oxadiazole-linked chlorophenyl compounds have been designed as tubulin inhibitors, disrupting microtubule dynamics, a validated anticancer strategy.[8] Others may induce apoptosis through pathways involving reactive oxygen species (ROS) production.[10]
These findings underscore the value of the 4-chlorophenyl group as a key pharmacophore in the design of novel anticancer agents. Further exploration is needed to determine if simpler propanol derivatives possess direct cytotoxic activity.
Visualization: Workflow for MTT Cytotoxicity Assay
The diagram below outlines the standard workflow for assessing a compound's cytotoxicity using the MTT assay.
Caption: Step-by-step workflow of the MTT assay for cell viability.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a reliable method for assessing the cytotoxic effect of a compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity.[2][3] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[3][9] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7, HepG2) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density must be determined empirically to ensure cells are in an exponential growth phase during the assay.
-
Incubate the plate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (cells with medium only) and "blank" (medium only, no cells) controls.
-
Incubate the plate for an additional 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[3]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Plot the % viability against the compound concentration (on a log scale) to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Section 4: Biotransformation and Environmental Fate
An important consideration for any bioactive compound is its metabolic fate. Studies on the biotransformation of (R)-(+)-1-(4'-chlorophenyl)propan-1-ol by the fungus Botrytis cinerea revealed that the fungus can detoxify the compound.[2] The primary metabolic pathways involve hydroxylations at various positions and condensation with the fungus's own secondary metabolites. This microbial detoxification pathway suggests that these fungistatic agents may not persist in the environment for extended periods after application, which is a favorable characteristic for an agrochemical.[2]
Section 5: Conclusion and Future Directions
The this compound framework has proven to be a fertile ground for the discovery of bioactive compounds. Its derivatives are established as potent fungistatic agents, and emerging evidence points to their potential as analgesics and as scaffolds for novel anticancer drugs.
Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets of these compounds in fungi and cancer cells.
-
Lead Optimization: Systematically modifying the lead structures to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
-
Broadening the Scope: Screening optimized derivatives against a wider range of fungal pathogens, cancer cell lines, and other therapeutic targets to uncover new biological activities.
-
In Vivo Studies: Progressing the most promising candidates into animal models to validate their efficacy and safety profiles.
The versatility and demonstrated bioactivity of this chemical class ensure that it will remain an area of active investigation for years to come.
References
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Deviaene, F. et al. (n.d.). Biotransformation of the fungistatic compound ( R)-(+)-1-(4′-chlorophenyl)propan-1-ol by Botrytis cinerea. ResearchGate. Available at: [Link]
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Duran-Patron, R. et al. (2009). Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. PubMed. Available at: [Link]
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Guan, A. et al. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1-(4-methylphenyl)propan-1-ol. PubChem. Available at: [Link]
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Garcia-March, F. J. et al. (1989). Pharmacological Studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: Two New Non-Narcotic Analgesics Designed by Molecular Connectivity. PubMed. Available at: [Link]
-
Al-Abdullah, E. S. et al. (n.d.). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. Available at: [Link]
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Use of 1-(4-Chlorophenyl)propan-1-ol as a chiral building block
An In-depth Technical Guide to 1-(4-Chlorophenyl)propan-1-ol as a Chiral Building Block
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of drug discovery and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity and material properties. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. This reality has established the use of enantiomerically pure compounds, or chiral building blocks, as a cornerstone of modern synthetic chemistry.[1][2] this compound is a versatile chiral secondary alcohol that serves as a valuable intermediate for the synthesis of complex, high-value molecules. The presence of the chlorine atom provides a site for further functionalization via cross-coupling reactions, while the secondary alcohol moiety allows for the introduction of new stereocenters and diverse functional groups. This guide offers a comprehensive overview of the synthesis, resolution, and application of this compound for researchers and professionals in organic synthesis and drug development.
Part 1: Synthesis of Racemic this compound
The logical and most common starting point for accessing either enantiomer of this compound is the synthesis of the racemic mixture. This is typically achieved through the reduction of the corresponding ketone, 4'-chloropropiophenone.
Core Reaction: Reduction of 4'-Chloropropiophenone
The precursor, 4'-chloropropiophenone, is a commercially available solid.[3] The transformation of the ketone to the secondary alcohol is a standard carbonyl reduction. The choice of reducing agent is critical and is often dictated by factors such as cost, safety, and scalability. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and straightforward method due to its operational simplicity and high yield.
Caption: Workflow for the synthesis of racemic this compound.
Experimental Protocol: Racemic Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4'-chloropropiophenone (1 equivalent).
-
Dissolution: Dissolve the ketone in methanol or ethanol at room temperature.
-
Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (typically 1.0-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding water or dilute hydrochloric acid to destroy excess NaBH₄.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude racemic alcohol, which can be further purified by column chromatography if necessary.
Part 2: Accessing Enantiopure this compound
With the racemic mixture in hand, or by targeting an enantiomer directly, two primary strategies are employed: enantioselective synthesis and chiral resolution. The choice between these paths often depends on the desired scale, cost-effectiveness, and available technology. Asymmetric synthesis is generally more elegant and atom-economical, while chiral resolution can be a robust and reliable method, especially when a racemization process for the unwanted enantiomer is available.[4][5]
Strategy 1: Enantioselective Synthesis via Asymmetric Reduction
The most efficient route to a single enantiomer is through the asymmetric reduction of 4'-chloropropiophenone. This is achieved using a stoichiometric or catalytic amount of a chiral agent to control the stereochemical outcome of the hydride addition.
Core Concept: CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[5] It utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂). The catalyst forms a complex with the borane, creating a sterically defined pocket that coordinates with the ketone. This coordination preferentially exposes one face of the carbonyl to hydride attack, leading to the formation of one enantiomer of the alcohol in high excess.
Caption: Conceptual workflow of a CBS-catalyzed asymmetric reduction.
Alternative Asymmetric Methods:
-
Biocatalysis: Whole-cell or isolated enzyme (ketoreductase) systems can reduce ketones with exceptionally high enantioselectivity under mild, aqueous conditions.[6]
-
Transfer Hydrogenation: Chiral transition metal complexes (e.g., Ru, Rh) can catalyze the transfer of hydrogen from a source like isopropanol or formic acid to the ketone.[7]
Strategy 2: Chiral Resolution of the Racemic Alcohol
Chiral resolution is a classical and highly effective technique for separating enantiomers.[4] It relies on converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can thus be separated by conventional means like crystallization.[8]
Core Concept: Diastereomeric Salt Formation
For an alcohol like this compound, resolution is typically achieved by first converting it to a diastereomeric ester or by using it to resolve a chiral acid. A more direct and common approach for resolving chiral alcohols involves derivatization with a chiral acylating agent followed by separation, or enzymatic kinetic resolution. However, the principle remains the same: create diastereomers. For amines, direct salt formation with a chiral acid is common. For alcohols, enzymatic acylation is a powerful alternative.
Kinetic Resolution via Enzymatic Acylation
Enzymes, particularly lipases, are inherently chiral and can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This leaves one enantiomer as the unreacted alcohol and the other as an ester, which can then be easily separated.
Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.
Part 3: Analytical Characterization
Confirming the success of an asymmetric synthesis or resolution requires a robust analytical method to determine the enantiomeric excess (ee).
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for resolving aromatic alcohols.[9]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose an appropriate chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 95:5 v/v).
-
Sample Preparation: Dissolve a small amount of the alcohol sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (e.g., at 220 nm).
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
| Parameter | Method Details | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC) | [9] |
| Stationary Phase | Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | [9] |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 97:3, v/v) | [9] |
| Flow Rate | 0.5 - 1.0 mL/min | [9] |
| Temperature | 25 °C | [9] |
| Expected Outcome | Baseline separation of the (R) and (S) enantiomers, allowing for accurate ee determination. | [9] |
Note: The specific conditions may need to be optimized for this compound, but these serve as an excellent starting point based on structurally similar compounds.
Part 4: Applications in Synthesis
Enantiopure this compound is a precursor to a variety of more complex chiral molecules, particularly in the pharmaceutical industry where chlorine-containing compounds are prevalent.[10]
Example Application: Synthesis of Chiral Amines and Drug Intermediates
The chiral alcohol can be converted into other functional groups with retention or inversion of stereochemistry. For example, it can be transformed into a chiral amine, a common motif in active pharmaceutical ingredients (APIs).
-
(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol: This compound, which can be derived from precursors related to this compound, is an intermediate in the synthesis of Capasitinib, an investigational anti-tumor drug.[11]
-
Cannabinoid Receptor Inverse Agonists: The core structure of this compound is found within complex acyclic molecules designed as cannabinoid-1 receptor inverse agonists for the potential treatment of obesity.[12] The specific stereochemistry of the alcohol center is crucial for potent and selective receptor binding.
-
Neuroprotectants: The broader structural class of 1-phenyl-2-(piperidino)-1-propanols, such as Ifenprodil, are known N-methyl-D-aspartate (NMDA) antagonists.[13] Chiral this compound serves as a key building block for analogues in this class, where stereochemistry dictates the interaction with the receptor target.
Conclusion
This compound is more than a simple chemical; it is a highly valuable and versatile chiral building block. Its synthesis from an inexpensive commercial precursor, coupled with well-established methods for achieving high enantiopurity through either asymmetric reduction or chiral resolution, makes it an attractive intermediate for complex molecular construction. The ability to leverage its stereocenter and the reactive chlorophenyl group provides synthetic chemists with a powerful tool for accessing novel, enantiomerically pure compounds with significant potential in drug discovery and development.
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Wang, J., et al. (2019). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Angewandte Chemie International Edition, 58(6), 1813-1817. Retrieved from [Link]
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Butler, T. W., et al. (1995). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-methyl-D-aspartate Responses. Journal of Medicinal Chemistry, 38(24), 4920–4923. Retrieved from [Link]
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Antifungal Properties of 1-(4-Chlorophenyl)propan-1-ol Analogues: A Whitepaper on a Promising Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of drug-resistant fungal pathogens necessitates the urgent discovery of novel antifungal agents. The 1-phenylpropan-1-ol scaffold has emerged as a validated and promising backbone for the development of such therapeutics, particularly those targeting the fungal cell membrane's ergosterol biosynthesis pathway. This technical guide provides a comprehensive analysis of analogues derived from the 1-(4-Chlorophenyl)propan-1-ol core structure. We will delve into the mechanistic rationale, key structure-activity relationships (SAR), detailed synthetic protocols, and standardized methodologies for in vitro antifungal evaluation. This document is intended to serve as a foundational resource for researchers engaged in the design and development of next-generation antifungal compounds based on this versatile chemical framework.
Introduction: The Imperative for Novel Antifungal Scaffolds
The incidence of invasive fungal infections has risen dramatically over the past few decades, driven by an expanding population of immunocompromised individuals.[1] Concurrently, the extensive use of existing antifungal drugs has led to the emergence of resistant strains, rendering many first-line treatments ineffective.[2] This clinical reality creates a critical need for new antifungal agents with novel mechanisms or improved efficacy against resistant pathogens.
Azole antifungals, such as fluconazole and voriconazole, have been mainstays of therapy, primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[3] The this compound structure represents a core fragment analogous to these successful drugs, making it a highly attractive starting point for medicinal chemistry campaigns. The presence of the chlorophenyl group and the critical propanol side chain are known pharmacophoric elements that anchor the molecule within the active site of its target enzyme. This guide explores the chemical logic, synthesis, and biological evaluation of analogues built upon this foundational scaffold.
The this compound Core: Structural and Mechanistic Rationale
The antifungal potential of this scaffold is rooted in its specific three-dimensional structure which mimics the natural substrate of lanosterol 14α-demethylase.
-
The Phenyl Ring: The aromatic ring, particularly when substituted with an electron-withdrawing halogen like chlorine at the para-position, engages in crucial hydrophobic and van der Waals interactions within the active site of the target enzyme.[4]
-
The Propan-1-ol Chain: The hydroxyl group on the first carbon of the propane chain is fundamental for activity.[2] It forms a key hydrogen bond with the heme iron cofactor at the heart of the CYP51 enzyme, effectively blocking its catalytic function.
-
Chirality: The C1 carbon is a stereocenter, and the biological activity of these analogues is often enantiomer-dependent, underscoring the importance of stereoselective synthesis for optimizing antifungal potency.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for this class of compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[3] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol, the main sterol component of the fungal cell membrane. By blocking this pathway, the analogues disrupt membrane integrity, leading to increased permeability, leakage of essential cellular contents, and ultimately, cessation of fungal growth (a fungistatic effect) or cell death (a fungicidal effect).[3][5]
Caption: Proposed mechanism of action for this compound analogues.
Synthesis of this compound Analogues
The synthesis of these analogues is typically straightforward, allowing for the rapid generation of a library of compounds for SAR studies. The most common approach is the reduction of a corresponding ketone precursor, which is readily prepared via Friedel-Crafts acylation or other standard aromatic chemistry.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis via the reduction of 4'-chloropropiophenone. This method is robust and adaptable for creating a wide range of substituted analogues.
Materials:
-
4'-Chloropropiophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-chloropropiophenone (1.0 eq) in a 1:1 mixture of DCM and MeOH. The choice of this solvent system ensures the solubility of both the ketone starting material and the reducing agent.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is a critical step to control the reaction rate and prevent potential side reactions, thereby maximizing the yield of the desired alcohol.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled, stirring solution in small portions. The portion-wise addition helps to manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1 M HCl at 0 °C until the bubbling ceases. This step neutralizes the reactive hydride and hydrolyzes the borate-ester intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove residual acid) and brine (to remove water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Perspectives
The this compound scaffold and its analogues represent a fertile ground for the development of novel antifungal agents. Their straightforward synthesis, well-understood mechanism of action, and clear structure-activity relationships make them an ideal platform for medicinal chemistry optimization. The data strongly suggest that the most promising analogues will likely incorporate features of modern azole drugs, such as a difluorophenyl moiety and a triazole headgroup, to maximize potency against a broad spectrum of clinically relevant fungi.
Future work should focus on stereoselective synthesis to isolate the more active enantiomer, in vivo efficacy studies in animal models of infection, and toxicological profiling to ensure a suitable therapeutic window. By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the discovery of new drug candidates to combat the growing challenge of invasive fungal disease.
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The Strategic Role of 1-(4-Chlorophenyl)propan-1-ol in Modern Pharmaceutical Synthesis: A Technical Guide
Introduction: The Unseen Pillar of Pharmaceutical Innovation
In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical intermediates. Among these, 1-(4-chlorophenyl)propan-1-ol stands out as a versatile and strategically significant chiral building block. Its unique structural features, particularly the presence of a hydroxyl group and a chlorine-substituted phenyl ring, render it an invaluable precursor in the synthesis of a range of active pharmaceutical ingredients (APIs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and application of this compound, underpinned by field-proven insights and robust scientific principles.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis. The following table summarizes its key identifiers and physical characteristics.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁ClO | |
| Molecular Weight | 170.64 g/mol | [1] |
| CAS Number | 73890-73-0 (for (1S)-enantiomer) | |
| Appearance | Solid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified |
Spectroscopic analysis provides the definitive structural confirmation of this compound. Below is a summary of the expected spectroscopic data.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton (CH-OH), the ethyl group protons, and the hydroxyl proton. |
| ¹³C NMR | Signals for the aromatic carbons, the carbinol carbon (C-OH), and the carbons of the ethyl group. |
| IR (cm⁻¹) | A broad O-H stretching band around 3300-3500 cm⁻¹ and the absence of a strong carbonyl (C=O) peak around 1680 cm⁻¹.[2] |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns. |
Synthetic Routes: A Tale of Two Strategies
The synthesis of this compound can be broadly approached through two primary strategies: the reduction of a corresponding ketone and the addition of an organometallic reagent to an aldehyde. The choice of method is often dictated by the desired stereochemistry, scalability, and available starting materials.
Reduction of 4'-Chloropropiophenone: The Workhorse Method
The most common and industrially viable route to this compound is the reduction of 4'-chloropropiophenone. This method is efficient and can be adapted for both racemic and enantioselective synthesis.
a) Racemic Synthesis via Hydride Reduction
For applications where a racemic mixture is acceptable, sodium borohydride (NaBH₄) is a mild and effective reducing agent.[2]
Experimental Protocol: Racemic Reduction of 4'-Chloropropiophenone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-chloropropiophenone (1.0 eq) in methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.2-0.5 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the alcohol solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting racemic this compound can be purified by column chromatography if necessary.[2]
Causality Behind Experimental Choices:
-
Choice of Solvent: Methanol and ethanol are chosen for their ability to dissolve both the ketone and the sodium borohydride, and their protic nature facilitates the quenching of the intermediate alkoxide.
-
Temperature Control: The initial cooling to 0 °C and the portion-wise addition of NaBH₄ are crucial to control the exothermic reaction and prevent side reactions.
-
Work-up Procedure: The aqueous work-up neutralizes any remaining reducing agent and allows for the extraction of the product into an organic solvent.
Mechanism of Hydride Reduction:
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide by the solvent.
dot
Sources
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of 1-(4-Chlorophenyl)propan-1-ol
Abstract
Optically active 1-(4-chlorophenyl)propan-1-ol is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its controlled, enantioselective synthesis is of critical importance for ensuring the stereochemical purity of final active ingredients. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and highly efficient methods for the asymmetric synthesis of this alcohol from the prochiral ketone, 4'-chloropropiophenone. We present field-proven protocols for Asymmetric Transfer Hydrogenation (ATH) utilizing a Noyori-type ruthenium catalyst and for the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst. The guide explains the mechanistic rationale behind each method, offers step-by-step experimental procedures, and summarizes expected outcomes, providing a comprehensive resource for laboratory application.
Introduction: The Significance of Chiral Alcohols
Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules. The specific three-dimensional arrangement of substituents around the stereogenic carbinol center is often crucial for molecular recognition and biological function. This compound, in its enantiomerically pure form, serves as a key intermediate where the precise stereochemistry is leveraged to build more complex chiral architectures. The primary route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 4'-chloropropiophenone. This guide focuses on two cornerstone methodologies in modern asymmetric catalysis to achieve this transformation with high fidelity and yield.
Methodology I: Asymmetric Transfer Hydrogenation (ATH) with a Noyori-Type Catalyst
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method that uses stable, easy-to-handle hydrogen donors, such as a formic acid/triethylamine azeotrope or isopropanol, in place of high-pressure molecular hydrogen.[1][2] The reaction is catalyzed by well-defined transition metal complexes, most notably the ruthenium(II) catalysts developed by Noyori and co-workers.[2]
Principle and Mechanistic Insight
The efficacy of the Noyori-type catalyst, such as [(R,R)-TsDPEN-Ru(p-cymene)Cl], stems from a "metal-ligand bifunctional" mechanism.[3] The process is initiated by the formation of an 18-electron ruthenium hydride species from the catalyst precursor and the hydrogen donor.[1] The ketone substrate then coordinates to the ruthenium center, and the hydrogen atoms—one from the metal (hydridic) and one from the amine ligand (protic)—are transferred to the carbonyl carbon and oxygen, respectively, via a concerted, six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, thereby determining the absolute stereochemistry of the resulting alcohol.[1][2] The use of the (R,R)-enantiomer of the catalyst typically yields the (R)-alcohol.
Experimental Protocol: Synthesis of (R)-1-(4-Chlorophenyl)propan-1-ol via ATH
This protocol is adapted from a demonstrated industrial synthesis.
Materials:
-
4'-Chloropropiophenone (1.0 eq)
-
Chloro(p-cymene)[(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) [(R,R)-RuCl(p-cymene)(TsDPEN)] (0.005 eq, 0.5 mol%)
-
Formic Acid (HCOOH) (1.5 eq)
-
Triethylamine (NEt₃) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous (sufficient to make a 0.5 M solution)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a clean, dry flask, prepare the hydrogen donor solution by carefully mixing triethylamine (1.5 eq) and formic acid (1.5 eq) at 0 °C. Allow the mixture to warm to room temperature.
-
Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4'-chloropropiophenone (1.0 eq) and the (R,R)-RuCl(p-cymene)(TsDPEN) catalyst (0.005 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the reagents (to a final substrate concentration of approximately 0.5 M).
-
Initiation: Add the pre-mixed formic acid/triethylamine solution to the reaction flask via syringe.
-
Reaction: Stir the reaction mixture at 28 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 20-24 hours).
-
Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Data Presentation
| Parameter | Result |
| Substrate | 4'-Chloropropiophenone |
| Catalyst | (R,R)-RuCl(p-cymene)(TsDPEN) |
| Hydrogen Donor | HCOOH / NEt₃ |
| Solvent | Acetonitrile |
| Temperature | 28 °C |
| Time | 24 hours |
| Yield | High (typically >90%) |
| Enantiomeric Excess (e.e.) | 95% for (R)-enantiomer |
ATH Workflow Diagram
Caption: Workflow for ATH synthesis of (R)-1-(4-chlorophenyl)propan-1-ol.
Methodology II: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another cornerstone of asymmetric synthesis, renowned for its reliability, high enantioselectivity, and predictable stereochemical outcome.[4][5][6] It employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to reduce prochiral ketones.[4][7]
Principle and Mechanistic Insight
The CBS reduction operates through a mechanism involving dual activation.[4] The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane, which acts as the hydride source. This coordination activates the borane, making it a more potent hydride donor.[8] Simultaneously, the Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone substrate. This coordination polarizes the carbonyl group, rendering it more electrophilic and locking it into a specific orientation relative to the catalyst's chiral scaffold.[8] The hydride is then delivered intramolecularly from the coordinated borane to one specific face of the ketone via a rigid, chair-like six-membered transition state.[3] The steric environment, dictated by the catalyst's structure (derived from a chiral amino alcohol like diphenylprolinol), ensures high facial selectivity.[7] For example, an (S)-CBS catalyst will typically deliver the hydride to the re-face of the ketone, yielding the (S)-alcohol.
Experimental Protocol: Synthesis of (S)-1-(4-Chlorophenyl)propan-1-ol via CBS Reduction
This is a representative protocol based on established procedures for aryl alkyl ketones.
Materials:
-
4'-Chloropropiophenone (1.0 eq)
-
(R)-2-Methyl-CBS-oxazaborolidine (e.g., 1 M in toluene) (0.1 eq, 10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (approx. 1.0 M solution) or Borane-THF complex (BH₃·THF, 1.0 M) (0.8 - 1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (for quenching)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq). Dilute with anhydrous THF.
-
Cooling: Cool the flask to 0 °C or -20 °C in an appropriate cooling bath. Lower temperatures generally improve enantioselectivity.[5]
-
Borane Addition: Slowly add the borane solution (BH₃·SMe₂ or BH₃·THF, 0.8 eq) dropwise to the catalyst solution while maintaining the temperature. Stir for 10-15 minutes to allow for catalyst-borane complex formation.
-
Substrate Addition: In a separate flask, dissolve the 4'-chloropropiophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30-60 minutes using a syringe pump to maintain a low concentration of the free ketone.
-
Reaction: Stir the reaction at the cooled temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully and slowly quench the reaction by the dropwise addition of methanol at the low temperature. Vigorous hydrogen evolution will occur.
-
Acidification and Warming: After gas evolution ceases, slowly add 1 M HCl. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Confirm the structure by NMR and determine the enantiomeric excess by chiral HPLC or GC.
Data Presentation
| Parameter | Representative Result |
| Substrate | 4'-Chloropropiophenone |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |
| Hydride Source | BH₃·SMe₂ or BH₃·THF |
| Solvent | THF |
| Temperature | 0 °C to -20 °C |
| Time | 1-4 hours |
| Yield | High (typically >90%) |
| Enantiomeric Excess (e.e.) | Excellent (often >95% for (R)-enantiomer) [4] |
CBS Reduction Mechanism Diagram
Caption: Simplified mechanism of the CBS-catalyzed ketone reduction.
Conclusion
Both Asymmetric Transfer Hydrogenation with Noyori-type catalysts and the Corey-Bakshi-Shibata reduction represent premier, field-proven methods for the enantioselective synthesis of this compound from its corresponding ketone. The ATH protocol offers operational simplicity, avoiding pyrophoric borane reagents and utilizing a formic acid/triethylamine mixture as a stable hydrogen source. The CBS reduction, while requiring anhydrous conditions and careful handling of borane reagents, is exceptionally fast and reliable, often providing slightly higher enantioselectivities. The choice between these methods may depend on available equipment, scale, and specific laboratory safety protocols. Both protocols, when executed with care, provide reliable and high-yielding routes to this important chiral intermediate.
References
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987 , 109(18), 5551–5553. [Link]
-
Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed.1998 , 37(15), 1986-2012. [Link]
-
Noyori, R.; Hashiguchi, S. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Acc. Chem. Res.1997 , 30(2), 97-102. [Link]
-
Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral .beta.-amino alcohols. J. Chem. Soc., Chem. Commun.1983 , (8), 469-470. [Link]
-
Ohkuma, T.; Ooka, H.; Hashiguchi, S.; Ikariya, T.; Noyori, R. Practical Enantioselective Hydrogenation of Aromatic Ketones. J. Am. Chem. Soc.1995 , 117(9), 2675–2676. [Link]
-
Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chem. Soc. Rev.2006 , 35, 226-236. [Link]
-
Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. J. Am. Chem. Soc.1995 , 117(28), 7562–7563. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
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- 8. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of 1-(4-Chlorophenyl)propan-1-ol
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of 1-(4-chlorophenyl)propan-1-ol, a key chiral intermediate in pharmaceutical synthesis. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, providing excellent resolution and peak symmetry. This guide offers a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the selection of the column and mobile phase to ensure methodological success and reproducibility. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of Chiral Purity
In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical determinant of its pharmacological activity.[1] For many chiral drugs, one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects or toxicity.[2] Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs. The accurate quantification of enantiomeric purity is therefore a non-negotiable aspect of drug development and quality control.[3]
This compound is a chiral alcohol that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its enantiomeric composition directly influences the stereochemical purity of the final API. Therefore, a reliable and efficient analytical method for separating and quantifying its enantiomers is essential. This application note provides a validated chiral HPLC method designed for this purpose.
Principles of Chiral Recognition on Polysaccharide-Based CSPs
The success of a chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP).[3] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of chiral compounds.[2][4]
The chiral selector in the chosen column, a cellulose derivative, is coated onto a silica support. The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector.[5] The differential stability of these complexes leads to different retention times on the column, thus enabling their separation. The primary molecular interactions responsible for chiral recognition in this system include:
-
Hydrogen Bonding: The hydroxyl group of the alcohol analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: The aromatic ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to these interactions.
-
Steric Hindrance: The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide polymer, leading to steric repulsion that contributes to the separation.[6]
The combination and magnitude of these interactions differ for each enantiomer, resulting in a successful chiral resolution.
Experimental Workflow and Protocol
Materials and Reagents
-
Racemic this compound: Reference standard.
-
n-Hexane: HPLC grade or higher.
-
Isopropanol (IPA): HPLC grade or higher.
-
Methanol: HPLC grade, for sample dissolution if necessary.
-
HPLC System: An HPLC system equipped with a pump (isocratic or gradient), an autosampler, a column thermostat, and a UV detector is required.[7]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide phases are known for their broad applicability and high success rate in resolving chiral alcohols and aromatic compounds.[6][8] |
| 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions provide a good balance between efficiency and analysis time. | |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A normal phase mobile phase with a low percentage of alcohol modifier generally increases retention and improves resolution on polysaccharide CSPs.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 25°C | Temperature can influence chiral recognition; maintaining a constant temperature ensures reproducibility.[9] |
| Detection | UV at 220 nm | The phenyl group in the analyte provides strong UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion. |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase ensures peak shape integrity. |
Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL. From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter and protect the column and HPLC system.
HPLC System Setup and Operation
-
System Purge: Purge the HPLC system with the prepared mobile phase to ensure the removal of any residual solvents from previous analyses.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.[9]
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software including standards and samples.
-
Data Acquisition: Inject the standard and sample solutions and acquire the chromatograms.
The overall experimental process is depicted in the following workflow diagram.
Caption: High-level workflow for the chiral separation of this compound.
Expected Results and Data Analysis
Under the specified conditions, a baseline separation of the two enantiomers should be achieved. A representative chromatogram will show two distinct, well-resolved peaks.
Data Analysis:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be calculated. A value of Rs ≥ 1.5 indicates baseline separation, which is the goal for accurate quantification.
-
Enantiomeric Excess (%ee): The enantiomeric excess can be calculated using the peak areas (A1 and A2) of the two enantiomers: %ee = |(A1 - A2) / (A1 + A2)| x 100
The following table summarizes the expected chromatographic performance.
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 12 min |
| Retention Time (Enantiomer 2) | ~ 14 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.2 |
Note: Retention times are approximate and may vary slightly depending on the specific column, system dead volume, and exact mobile phase composition.
Method Optimization and Causality
While the provided method is robust, minor adjustments may be necessary to optimize the separation on different HPLC systems or with different columns.
-
Mobile Phase Composition: The percentage of the alcohol modifier (isopropanol) is the most critical parameter for adjusting retention and resolution.[10]
-
Decreasing IPA %: Leads to longer retention times and generally improves resolution, but also increases analysis time.
-
Increasing IPA %: Reduces analysis time but may decrease resolution.
-
-
Choice of Alcohol Modifier: Switching the alcohol modifier from isopropanol to ethanol can sometimes alter the selectivity (α) of the separation due to different interactions with the CSP.[9]
-
Additives: For this neutral analyte, additives are generally not required. However, for acidic or basic compounds, adding a small amount (typically 0.1%) of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can significantly improve peak shape and resolution by suppressing unwanted ionic interactions.[11][12]
The logical flow for method development and optimization is illustrated below.
Caption: A strategic workflow for chiral method development and optimization.
Conclusion
This application note provides a reliable, robust, and reproducible chiral HPLC method for the enantioselective separation of this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile system delivers excellent resolution and peak shape. The detailed protocol and the discussion on the scientific principles and optimization strategies offer a comprehensive guide for analytical scientists to successfully implement, and if necessary, adapt this method for routine analysis in a research or quality control environment.
References
- Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. (2005). Journal of Chromatography A.
- Application Notes and Protocols for the Reduction of 1-(4-Chlorophenyl)-2. (2025). Benchchem.
- The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate.
- Application Note and Protocol: HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one. (2025). Benchchem.
- Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. (n.d.). ResearchGate.
- Enantiomer separation of phenlypropanol using amide type chiral stationary phases. (n.d.). ResearchGate.
- A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Phenylpropanamide and Related Profens. (2025). Benchchem.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
- Chiral mobile phase additives in HPLC enantioseparations. (n.d.). PubMed.
- Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents. (n.d.). Scilit.
- A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. (2025). Benchchem.
- CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies.
- (A-D) HPLC separation of racemic 1-phenyl-2-propanol... (n.d.). ResearchGate.
- Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol. (2025). Benchchem.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- A comprehensive review of method development by hplc. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- A Review on Method Development and Validation by Using HPLC. (n.d.). International Journal for Pharmaceutical Research Scholars (IJPRS).
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia.
- The Chiral Notebook. (2012). Phenomenex.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate.
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GC-MS Analysis of 1-(4-Chlorophenyl)propan-1-ol: A Validated Protocol for Pharmaceutical Quality Control
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(4-Chlorophenyl)propan-1-ol. This compound is a critical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its precise quantification is paramount for regulatory compliance and drug product safety. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a self-validating system built on principles of scientific integrity and field-proven expertise. We detail the entire workflow, from sample preparation and instrumental parameters to method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Scientific Principle
This compound is a secondary alcohol whose presence, even at trace levels, can impact the safety and efficacy of a final drug product. Gas chromatography (GC) is an ideal analytical technique for separating volatile and semi-volatile compounds like this alcohol from a sample matrix.[3][4] When coupled with a mass spectrometer (MS), the technique provides unequivocal identification based on the analyte's unique mass fragmentation pattern, offering superior specificity compared to other detectors.[5]
The core principle involves injecting a prepared sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column.[4] The column's stationary phase interacts differently with each component, causing them to separate based on their boiling points and chemical properties. As each compound elutes from the column, it enters the mass spectrometer's ion source, is fragmented in a predictable manner, and detected. This dual-fingerprint of retention time and mass spectrum allows for highly confident identification and quantification.
Experimental Workflow and Causality
The analytical workflow is a multi-step process where each stage is optimized to ensure the final data is accurate and reproducible. The choices made at each step, from solvent selection to the temperature ramp, are critical for success.
Caption: High-level workflow for the GC-MS analysis of this compound.
Reagents and Materials
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade. Causality: DCM is an excellent choice as it is highly volatile, compatible with common GC columns, and effectively dissolves the analyte. Avoid non-volatile solvents which can damage the GC system.[6][7][8]
-
Equipment: Calibrated analytical balance, Class A volumetric flasks, autosampler vials (glass), and micropipettes.
Sample and Standard Preparation Protocol
This protocol is designed to create a calibration curve for quantification and quality control (QC) samples to verify accuracy.
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. This solution serves as the primary stock.
-
Calibration Standards (1.0 - 100 µg/mL): Prepare a series of calibration standards by performing serial dilutions from the stock solution. A recommended concentration range is 1.0, 5.0, 10, 25, 50, and 100 µg/mL.[9] This range is typical for impurity analysis and should be adjusted based on the expected concentration in samples.
-
Sample Preparation: Accurately weigh approximately 50 mg of the API or test material into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. This yields a nominal concentration of 5000 µg/mL. This solution may need further dilution to fall within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the injector.[6] Transfer the final solutions to 2 mL glass autosampler vials.
Instrumentation and Method Parameters
The following parameters have been optimized for the analysis on a standard single-quadrupole GC-MS system. A non-polar 5% diphenyl / 95% dimethylpolysiloxane column is chosen for its versatility and robustness in separating compounds with a range of polarities.[5][10]
| Parameter | Setting | Justification |
| GC System | Agilent 8860 GC or equivalent | A modern GC system provides reliable electronic pneumatic control for reproducible retention times. |
| MS System | Agilent 5977 MSD or equivalent | A single quadrupole mass spectrometer offers the sensitivity and specificity required for trace impurity analysis. |
| Column | HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | This 5% phenyl-methylpolysiloxane stationary phase is a robust, low-bleed column suitable for a wide range of analytes and is considered a general-purpose column for method development.[5][10][11] |
| Carrier Gas | Helium, 99.999% purity | Helium is an inert carrier gas that provides good chromatographic efficiency and is compatible with mass spectrometers.[4] |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | This flow rate provides a good balance between analysis speed and separation efficiency for a 0.25 mm ID column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent without causing thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC that avoids column overloading. |
| Injection Mode | Splitless | Chosen for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[8] A split injection (e.g., 50:1) can be used for higher concentration samples. |
| Oven Program | - Initial Temp: 80 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Hold: Hold at 280 °C for 5 min | The initial temperature allows for solvent focusing. The ramp rate is optimized to separate the analyte from potential impurities, and the final hold ensures that all components elute from the column. |
| MS Source Temp | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| MS Quad Temp | 150 °C | Standard temperature for a quadrupole analyzer to ensure consistent mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared against spectral libraries like NIST. |
| Acquisition Mode | Full Scan | Scan Range: 40-350 m/z. This range is sufficient to capture the molecular ion and key fragments of the analyte while avoiding interference from the solvent and carrier gas. |
Data Analysis and Expected Results
Identification
The analyte, this compound, will be identified by its characteristic retention time (RT) and its mass spectrum. Under the conditions described above, the expected RT is approximately 8-10 minutes.
The mass spectrum is the definitive identifier. Based on chemical principles, the following fragments are expected under EI conditions:
-
Molecular Ion [M]+: A peak at m/z 170/172 (due to the 35Cl/37Cl isotopes) should be visible, though it may be of low intensity.
-
Loss of Water [M-H₂O]+: A peak at m/z 152/154.
-
Alpha Cleavage [M-C₂H₅]+: A strong peak at m/z 141/143, resulting from the cleavage of the ethyl group, is likely to be the base peak.
-
Chlorotropylium Ion: A characteristic fragment at m/z 111/113 from the chlorophenyl ring.
The observed spectrum should be compared to a reference standard analyzed under the same conditions or a validated spectral library. The NIST WebBook contains spectral data for the analogous ketone, 1-(4-chlorophenyl)propan-1-one, which shows the characteristic 141/143 and 111/113 fragments, supporting this fragmentation hypothesis.[12]
Quantification
Quantification is achieved by integrating the peak area of a characteristic ion (e.g., m/z 141) and plotting it against the concentration of the prepared calibration standards. A linear regression analysis is applied to the calibration curve, which is then used to calculate the concentration of the analyte in the test samples.
Method Validation Protocol
To ensure the method is fit for purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2] This establishes the trustworthiness of the results.
Caption: Key parameters for method validation based on ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (DCM), a placebo (if applicable), and the analyte to ensure no interfering peaks are present at the analyte's retention time.[2] The use of MS is inherently highly specific.
-
Linearity: Assessed using the calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Accuracy: Determined by analyzing a sample with a known concentration of the analyte (e.g., a spiked placebo) and calculating the percent recovery. The acceptance criterion is typically 98-102%.[1]
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval. Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Assesses the effect of random events on the precision of the method (e.g., different days, different analysts). The RSD should be ≤ 3%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ is critical for quantifying trace impurities.[5]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate).[1]
Conclusion
This application note provides a robust, specific, and reliable GC-MS method for the analysis of this compound. The detailed protocol for sample preparation, instrumental analysis, and method validation serves as a complete guide for implementation in a pharmaceutical quality control or drug development laboratory. Adherence to these guidelines will ensure data of the highest integrity, supporting product safety and regulatory submissions.
References
-
Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Source: ResearchGate URL: [Link]
-
Title: DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
-
Title: Validation of Impurity Methods, Part I Source: LCGC International URL: [Link]
-
Title: GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes Source: Pharma Beginners URL: [Link]
-
Title: GC-MS sample preparation and column choice guide Source: SCION Instruments URL: [Link]
-
Title: Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry Source: MDPI URL: [Link]
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Title: Common Sample Preparation Techniques for GC-MS Analysis Source: MS-Insight URL: [Link]
-
Title: Sample preparation (GC-FID, GC-MS) Source: IMM Instrument Guides URL: [Link]
-
Title: Sample Preparation Guidelines for GC-MS Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: 1-Propanone, 1-(4-chlorophenyl)- Source: NIST WebBook URL: [Link]
-
Title: Gas Chromatography Source: Chemistry LibreTexts URL: [Link]
-
Title: Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph Source: Agilent Technologies URL: [Link]
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Title: Converting Waste PET into Dimethyl Terephthalate and Diverse Boronic Esters under Metal-free Conditions Source: The Royal Society of Chemistry URL: [Link]
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Protocol for the Purification of 1-(4-Chlorophenyl)propan-1-ol by Column Chromatography
An Application Note for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: This application note provides a detailed, field-proven protocol for the purification of 1-(4-Chlorophenyl)propan-1-ol, a key intermediate in various synthetic pathways. The methodology centers on normal-phase silica gel column chromatography, a robust technique for isolating compounds of moderate polarity. We will delve into the principles of the separation, systematic method development using Thin-Layer Chromatography (TLC), a step-by-step purification workflow, and post-purification analysis. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Introduction and Separation Principle
This compound is an aryl alcohol whose purity is critical for the success of subsequent reactions in drug discovery and development pipelines. Crude reaction mixtures often contain unreacted starting materials, byproducts, and other impurities that must be removed. Column chromatography is the technique of choice for this purification on a laboratory scale.
The separation is based on the principle of differential adsorption.[1] Our stationary phase, silica gel, is a highly porous form of silicon dioxide (SiO₂) featuring surface silanol (Si-OH) groups.[2][3] These groups make the silica surface very polar, capable of forming hydrogen bonds and dipole-dipole interactions with molecules.[4][5]
The crude mixture is introduced to the top of the column, and a liquid mobile phase is passed through it. A compound's migration speed down the column is the result of a dynamic equilibrium between being adsorbed to the polar stationary phase and dissolved in the mobile phase.[1]
-
Polar Compounds: Interact strongly with the silica gel, leading to slow movement down the column.[4][5]
-
Non-polar Compounds: Have a weaker affinity for the stationary phase and a higher affinity for a less polar mobile phase, causing them to travel down the column more quickly.[4][5]
This compound possesses a polar hydroxyl (-OH) group and a larger, non-polar chlorophenylpropyl backbone, rendering it a compound of moderate polarity. Our strategy is to select a mobile phase that allows non-polar impurities to elute first, followed by the target compound, while more polar impurities remain strongly adsorbed to the top of the column.
Method Development: The Role of Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC). TLC functions on the same principle as column chromatography and is an invaluable tool for quickly determining the ideal mobile phase composition.[6] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) value between 0.2 and 0.4.[7] This Rƒ range typically ensures that the compound will elute from the column effectively without requiring an excessive volume of solvent and will be well-separated from its impurities.
A common starting point for compounds of moderate polarity is a binary mixture of a non-polar solvent like hexane (or the less toxic heptane) and a more polar solvent like ethyl acetate.[7][8][9]
Procedure for TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the mixture onto a silica gel TLC plate.
-
Place the plate in a sealed chamber containing a pre-selected solvent system (e.g., 10% Ethyl Acetate in Hexane).
-
Allow the solvent to ascend the plate.
-
Visualize the separated spots under UV light and/or by staining.
-
Calculate the Rƒ value for the product spot.
-
Adjust the solvent ratio to achieve the target Rƒ. To increase the Rƒ, increase the proportion of the polar solvent (ethyl acetate); to decrease it, increase the proportion of the non-polar solvent (hexane).[7]
Purification Parameters and Expected Outcomes
The following table summarizes the optimized parameters for the purification of this compound.
| Parameter | Value / Description | Rationale & Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | The fine mesh size provides a large surface area, leading to better separation of the target compound from impurities.[3] |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) | A gradient elution ensures that non-polar impurities are washed off first, followed by the controlled elution of the product.[10][11] |
| Gradient Profile | Start: 5% Ethyl Acetate in HexaneEnd: 20% Ethyl Acetate in Hexane | This gradual increase in polarity effectively separates compounds with close polarities, improving resolution.[10] |
| Typical Rƒ of Product | ~0.3 in 15% Ethyl Acetate/Hexane | This Rƒ value indicates an appropriate polarity match between the compound and the mobile phase for efficient column separation.[7][12] |
| Column Loading | 1g crude product per 30-50g silica gel | This ratio prevents column overloading, which can lead to poor separation and broad, overlapping bands. |
| Purity (Post-Column) | >98% (determined by HPLC/GC) | High purity suitable for subsequent synthetic transformations. |
| Yield | 85-95% | High recovery of the purified product is expected with a carefully executed protocol. |
Visualized Purification Workflow
The diagram below outlines the complete workflow for the purification process, from the initial crude material to the final, pure compound.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. interraglobal.com [interraglobal.com]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. Video: Silica Gel Column Chromatography: Overview [jove.com]
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- 9. Chromatography [chem.rochester.edu]
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- 11. orgchemboulder.com [orgchemboulder.com]
- 12. reddit.com [reddit.com]
Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 1-(4-Chlorophenyl)propan-1-ol
Abstract
This guide provides a detailed technical overview and validated protocols for the chemical derivatization of 1-(4-Chlorophenyl)propan-1-ol, a chiral secondary alcohol, for robust analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this compound is hampered by its polarity, which leads to poor peak shape and potential thermal degradation. This application note explores two primary derivatization strategies—silylation and acylation—to enhance volatility, improve chromatographic performance, and enable sensitive detection. We present detailed, step-by-step protocols, explain the underlying chemical principles, and offer expert insights into method optimization and troubleshooting.
The Imperative for Derivatization in GC Analysis
Gas chromatography is a premier technique for separating and analyzing volatile organic compounds.[1] However, analytes containing polar functional groups, such as the hydroxyl (-OH) group in this compound, present significant challenges. The presence of active hydrogens leads to strong intermolecular hydrogen bonding, which decreases volatility and can cause undesirable interactions with the GC column, resulting in poor peak symmetry (tailing) and reduced sensitivity.[2][3]
Derivatization is a chemical modification process that transforms an analyte into a more "GC-friendly" form, addressing these issues by:[2][4]
-
Increasing Volatility: By replacing the polar hydroxyl group with a non-polar functional group, intermolecular forces are weakened, allowing the analyte to transition into the gas phase at lower temperatures.[3]
-
Improving Thermal Stability: The resulting derivatives are often more stable, preventing degradation in the high-temperature environment of the GC injector port.[5]
-
Enhancing Chromatographic Resolution: Reduced polarity minimizes interactions with active sites on the column, leading to sharper, more symmetrical peaks and better separation from other matrix components.[5][6][7]
-
Enabling Chiral Separation: For chiral molecules like this compound, derivatization with an enantiomerically pure reagent creates diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral GC column, allowing for the determination of enantiomeric excess (% ee).[1][8][9]
Method Selection: A Comparative Overview of Silylation and Acylation
For a secondary alcohol, silylation and acylation are the most effective and widely adopted derivatization techniques. The choice between them depends on the analytical objective, available instrumentation, and sample matrix.
| Feature | Silylation (e.g., using MSTFA) | Acylation (e.g., using TFAA) |
| Reaction | Replaces active hydrogen with a trimethylsilyl (TMS) group.[4][10] | Replaces active hydrogen with an acyl group (e.g., trifluoroacetyl).[3][11] |
| Primary Advantage | Highly versatile, clean reactions with volatile by-products, making it excellent for GC-MS.[11] | Forms highly stable derivatives. Fluorinated derivatives provide exceptional sensitivity for Electron Capture Detection (ECD).[12][13] |
| Reactivity | Very powerful silylating agents react readily with alcohols, phenols, and amines. | Highly reactive, especially fluorinated anhydrides. Reactions are rapid.[5][14] |
| By-products | By-products of MSTFA are volatile and typically do not interfere with chromatography. | Anhydride reagents (except TFAA) form acidic by-products that may need to be removed or neutralized.[11][13] |
| Moisture Sensitivity | Extremely sensitive to moisture; requires anhydrous conditions for successful derivatization.[1][4][15] | Also moisture sensitive, but the reaction is often so rapid that it can be driven to completion.[14] |
| Ideal Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Electron Capture Detector (ECD) for fluorinated derivatives, FID, MS. |
Protocol 1: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is arguably the most common derivatization technique for GC analysis, effectively increasing volatility and thermal stability.[16] MSTFA is a powerful silylating agent favored for its high reactivity and the volatility of its by-products, which minimizes chromatographic interference.[11]
Underlying Principle
MSTFA reacts with the hydroxyl group of this compound to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. This reaction proceeds via a nucleophilic attack on the silicon atom.[10][11]
Materials and Reagents
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Optional Catalyst: 1% Trimethylchlorosilane (TMCS) in MSTFA (enhances reactivity for hindered alcohols)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Heating block or oven set to 70°C
-
2 mL GC vials with PTFE-lined screw caps
-
Microsyringes
Step-by-Step Protocol
-
Sample Preparation: Ensure the sample is completely dry. If dissolved in a solvent, evaporate to dryness under a gentle stream of nitrogen. Moisture is detrimental to silylation and must be rigorously excluded.[4][15]
-
Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample in a GC vial. Vortex briefly to dissolve.
-
Reagent Addition: Add 100 µL of MSTFA to the vial. If the analyte is known to be sterically hindered or derivatizes slowly, use MSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 20 minutes in a heating block.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC or GC-MS system.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with a fluorinated anhydride like TFAA is an excellent method for creating stable, volatile derivatives that are highly sensitive to electron capture detection (ECD).[12][13] The reaction is rapid and efficient for primary and secondary alcohols.
Underlying Principle
TFAA is a highly reactive acylation reagent that undergoes a nucleophilic acyl substitution reaction with the alcohol.[5][17] The hydroxyl group attacks one of the carbonyl carbons of the anhydride, leading to the formation of a trifluoroacetyl ester and trifluoroacetic acid as a by-product. The reaction is often catalyzed by a base, which also serves to neutralize the acidic by-product.[12][17]
Materials and Reagents
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Benzene (reaction solvent)
-
Anhydrous Pyridine or Triethylamine (TEA) (catalyst and acid scavenger)
-
Heating block or water bath set to 60°C
-
2 mL GC vials with PTFE-lined screw caps
-
Saturated sodium bicarbonate solution for workup (optional)
Step-by-Step Protocol
-
Sample Preparation: Place the dried analyte (e.g., 50 µg) into a GC vial.
-
Solvent and Catalyst Addition: Add 200 µL of anhydrous ethyl acetate and 50 µL of anhydrous pyridine to the vial.
-
Reagent Addition: Carefully add 50 µL of TFAA to the mixture. Caution: TFAA is highly reactive and corrosive; handle in a fume hood with appropriate personal protective equipment.[5][14]
-
Reaction: Tightly cap the vial immediately and heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Workup (Optional but Recommended): To neutralize excess reagent and the acidic by-product, add 500 µL of a saturated sodium bicarbonate solution and vortex for 1 minute.[17] Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean vial for analysis. This step protects the GC column from acidic components.[11]
-
Analysis: The organic layer is ready for GC injection.
Considerations for Chiral Analysis
Since this compound possesses a chiral center, resolving its enantiomers is often a critical analytical goal, particularly in pharmaceutical and toxicological studies.[6] While chiral GC columns can separate enantiomers directly, an alternative and robust approach is derivatization with a single, pure enantiomer of a chiral derivatizing reagent (CDR).[8][9]
This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical properties, including different boiling points and interaction strengths with the GC stationary phase, allowing them to be separated on a standard achiral column.[9] A widely used reagent for this purpose is (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride ((R)-(-)-MTPA-Cl).[16]
Recommended GC Method Parameters
The optimal GC parameters will depend on the specific derivative and instrument. However, the following provides a validated starting point for the analysis of both TMS and TFAA derivatives on a standard non-polar column.
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A 5% phenyl-methylpolysiloxane phase provides excellent inertness and resolving power for these types of derivatives.[6][18] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS and GC-FID. |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | Provides optimal efficiency for a 0.25 mm ID column. |
| Inlet Mode | Splitless | Recommended for trace analysis to ensure maximum transfer of the analyte onto the column. |
| Inlet Temp | 250°C | Ensures rapid volatilization of the derivatives without causing thermal degradation.[6][18] |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp is necessary to effectively separate the derivative from solvent and by-product peaks. |
| Detector | MS or FID | MS provides structural confirmation, while FID offers robust quantification. ECD is ideal for TFAA derivatives. |
| MSD Transfer Line | 280°C | Prevents condensation of the analyte before reaching the mass spectrometer. |
| MS Ion Source | 230°C | Standard temperature for electron ionization (EI). |
| MS Quadrupole | 150°C | Standard temperature for the mass analyzer. |
Troubleshooting and Key Insights
-
Incomplete Derivatization: If underivatized alcohol is still present, consider increasing the reaction time, temperature, or the ratio of derivatizing reagent to analyte. For silylation, adding a catalyst like TMCS can significantly improve yields.[4]
-
Reagent Purity and Storage: Derivatization reagents are highly sensitive to moisture and should be stored in a desiccator under an inert atmosphere.[1] Use fresh reagents and high-purity anhydrous solvents for best results.
-
Matrix Effects: Complex sample matrices can interfere with the derivatization reaction. A sample cleanup step (e.g., solid-phase extraction) prior to derivatization may be necessary.
-
Reagent Blanks: Always prepare and analyze a reagent blank (all components except the sample) to identify any potential interferences or contaminants originating from the reagents or solvents.[12]
Conclusion
The derivatization of this compound is an essential step for its successful analysis by gas chromatography. Both silylation with MSTFA and acylation with TFAA are robust, reliable methods that significantly enhance the analyte's volatility and improve its chromatographic behavior. Silylation is a versatile technique ideal for GC-MS identification, while acylation with TFAA offers the added benefit of ultra-sensitive detection when using an ECD. By following the detailed protocols and considering the expert insights provided in this guide, researchers can develop and validate high-performance analytical methods for this and other similar polar compounds.
References
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Regis Technologies. Chiral Derivatization Reagents/Solvents.
-
Gomez-Ariza, J. L., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry.
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Alfa Chemistry. Chiral Derivatization Reagents.
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Chrom Tech, Inc. Why Use GC Derivatization Reagents.
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Obrnuta faza. GC Derivatization Reagents.
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Sigma-Aldrich. Product Information - 91719 Trifluoroacetic anhydride.
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BenchChem. Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis.
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Gelest. General Silylation Procedures.
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ChemBK. (S)-1-(4-chlorophenyl)propan-1-ol.
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Regis Technologies. GC Derivatization.
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TCI Chemicals. GC Derivatization Reagents.
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Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
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Hassan, Y. Ab., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Journal of Analytical & Bioanalytical Techniques.
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Wikipedia. Silylation.
-
Pierce, A. E. (1979). Techniques for silylation. ResearchGate.
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Sigma-Aldrich. Derivatization of Drug Substances with MSTFA.
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BenchChem. Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
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SlideShare. Derivatization in GC.
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Phenomenex. Derivatization for Gas Chromatography.
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Sigma-Aldrich. Perfluoroacylating Reagents (TFAA, PFPA, HFBA).
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ChemicalBook. Trifluoroacetic anhydride- an important organic reagent.
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Sigma-Aldrich. (1S)-1-(4-Chlorophenyl)-1-propanol AldrichCPR.
-
ChemicalBook. (s)-1-(4-chlorophenyl)-1-propanol.
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Repositori Obert UdL. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
-
OSTI.GOV. Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS.
-
Restek. A Guide to the Analysis of Chiral Compounds by GC.
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BenchChem. Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
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Serban, C. Derivatization Methods in GC and GC/MS.
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Phenomenex. Derivatizing Reagents for GC – The Buffers Strike Back.
-
TCI Chemicals. 3-(4-Chlorophenyl)propan-1-ol.
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NIST. 1-Propanone, 1-(4-chlorophenyl)-.
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Application Notes & Protocols: Strategic Use of 1-(4-Chlorophenyl)propan-1-ol in Catalytic Friedel-Crafts Reactions for Diarylalkane Synthesis
Abstract
The Friedel-Crafts alkylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Historically reliant on alkyl halides, modern advancements have pivoted towards more environmentally benign electrophiles.[3][4][5][6] This guide provides an in-depth exploration of 1-(4-chlorophenyl)propan-1-ol, a secondary benzylic alcohol, as a potent and greener alternative for the synthesis of 1,1-diarylalkane frameworks. These structures are pivotal in the development of pharmaceuticals and fine chemicals.[3][4] We will dissect the underlying reaction mechanisms, offer guidance on catalyst selection, and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
The Mechanistic Foundation: Activating a Benzylic Alcohol
The core principle of using an alcohol in a Friedel-Crafts reaction lies in its in-situ conversion to a highly reactive electrophile—a carbocation. Unlike traditional Friedel-Crafts reactions that use alkyl halides, this approach circumvents the use of toxic reagents and generates water as the primary byproduct, aligning with the principles of green chemistry.[5][6]
The reaction is initiated by a catalyst, which can be either a Lewis acid or a Brønsted acid.
-
Lewis Acid Catalysis: The Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) coordinates to the hydroxyl group of this compound. This coordination makes the hydroxyl group a better leaving group.
-
Brønsted Acid Catalysis: A strong Brønsted acid (e.g., H₂SO₄, HBF₄) protonates the hydroxyl group, forming an oxonium ion.
In both pathways, the subsequent departure of a water molecule generates a resonance-stabilized secondary benzylic carbocation. This carbocation is the key electrophile that is then attacked by the π-electrons of an electron-rich aromatic ring (the nucleophile) in a classic electrophilic aromatic substitution step.[7][8] The final step is the deprotonation of the resulting arenium ion, which restores aromaticity and yields the 1-aryl-1-(4-chlorophenyl)propane product.
Caption: Mechanism of Friedel-Crafts Alkylation with a Benzylic Alcohol.
Catalyst Selection: A Strategic Choice
The choice of catalyst is critical and directly influences reaction efficiency, selectivity, and substrate compatibility.[9] While traditional strong Lewis acids are effective, milder and heterogeneous options are gaining prominence.
| Catalyst Type | Examples | Typical Loading (mol%) | Advantages | Considerations | Ref. |
| Strong Lewis Acids | AlCl₃, FeCl₃, SbCl₅ | 5 - 100 | High reactivity, readily available. | Moisture sensitive, can promote side reactions, often required in stoichiometric amounts. | [4][10] |
| Milder Lewis Acids | ZnCl₂, Bi(OTf)₃, Sc(OTf)₃ | 1 - 20 | Better functional group tolerance, reduced side reactions. | May require higher temperatures or longer reaction times. | [10] |
| Brønsted Acids | H₂SO₄, HBF₄·OEt₂, CSA | 10 - Stoichiometric | Effective for acid-stable substrates, can be highly efficient. | Corrosive, may not be suitable for sensitive functional groups. | [11][12] |
| Heterogeneous Catalysts | Zeolites (H-Y, H-beta), Montmorillonite Clay | Varies (wt%) | Recyclable, simplified workup, suitable for flow chemistry. | May exhibit lower activity, potential for pore size limitations. | [5] |
Expert Insight: For substrates sensitive to strong acids, a combination of a mild Lewis acid like ZnCl₂ with a Brønsted acid co-catalyst such as camphorsulfonic acid (CSA) can be highly effective, particularly for achieving high regioselectivity with phenolic nucleophiles.[13]
General Protocol for Friedel-Crafts Alkylation
This protocol provides a generalized, self-validating procedure for the alkylation of an aromatic substrate with this compound using a Lewis acid catalyst.
Materials & Reagents:
-
This compound
-
Aromatic Substrate (e.g., Toluene, Anisole, p-Xylene) (Anhydrous)
-
Lewis Acid Catalyst (e.g., Anhydrous FeCl₃ or AlCl₃)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Hydrochloric Acid (1M solution)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Workflow:
Caption: General Experimental Workflow for Friedel-Crafts Alkylation.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.[14]
-
Reagent Charging: To the flask, add the aromatic substrate (1.5 - 3.0 equivalents) and the anhydrous solvent (e.g., DCM). Begin stirring and cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Carefully add the anhydrous Lewis acid catalyst (e.g., FeCl₃, 1.1 equivalents) to the stirred solution in portions. Caution: This can be exothermic.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the alcohol solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the mixture onto a mixture of crushed ice and 1M HCl to decompose the catalyst complex.[15]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the reaction solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[15]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure 1-aryl-1-(4-chlorophenyl)propane.
Diastereoselectivity in Reactions with Chiral Alcohols
When using an enantiomerically pure or enriched form of this compound, the potential for creating a new stereocenter arises, leading to diastereomeric products. The facial selectivity of the nucleophilic attack on the planar carbocation intermediate is influenced by the existing stereocenter.
Studies on similar chiral α-functionalized benzylic alcohols have shown that the diastereoselectivity is highly dependent on the functional groups present and the reaction conditions.[11][12] For instance, reactions can be controlled to favor either syn or anti products. While a detailed study for this compound is not extensively published, it is reasonable to predict that the ethyl group and the 4-chlorophenyl group will direct the incoming nucleophile to the less sterically hindered face of the carbocation. The choice of a Brønsted acid like HBF₄ or a Lewis acid like BF₃·OEt₂ can offer different levels of diastereoselectivity.[11][16][17] Researchers should analyze the product mixture by chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric ratio (d.r.).
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Moisture: Catalyst deactivation by water. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[14] |
| Inactive Catalyst: The Lewis acid has degraded due to improper storage. | Use a fresh, unopened bottle of the anhydrous Lewis acid. | |
| Formation of Side Products | Polyalkylation: The product is more reactive than the starting arene. | Use a large excess of the aromatic substrate (nucleophile) to favor mono-alkylation.[7] |
| Rearrangement: (Less common for secondary benzylic carbocations) | Friedel-Crafts acylation followed by reduction is an alternative route to avoid rearrangements seen with primary alkylating agents.[18] | |
| Reaction Stalls | Insufficient Catalyst: Low catalyst loading for a deactivated arene. | Increase the catalyst loading or switch to a stronger Lewis acid like AlCl₃. |
| Low Temperature: Insufficient thermal energy to overcome the activation barrier. | After initial addition at low temperature, allow the reaction to slowly warm to room temperature or gently heat if necessary.[14] |
References
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Rueping, M., Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]
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Rueping, M., Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC - NIH. [Link]
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Pan, A., et al. (2022). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. [Link]
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Mori, K., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Publishing. [Link]
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Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia. [Link]
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Bach, T., et al. (2008). Highly diastereoselective Friedel-Crafts alkylation reactions via chiral alpha-functionalized benzylic carbocations. PubMed. [Link]
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Perlego. Friedel Crafts Alkylation | Overview & Research Examples. Perlego. [Link]
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Reddy, C. R., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. [Link]
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Blechschmidt, D. R., et al. (2022). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. ResearchGate. [Link]
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Bach, T., et al. (2008). Highly Diastereoselective Friedel-Crafts Alkylation Reactions via Chiral ??-Functionalized Benzylic Carbocations. ResearchGate. [Link]
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ResearchGate. (2018). Friedel–Crafts alkylation using electron‐deficient benzylic alcohols. ResearchGate. [Link]
-
Sibi, M. P., et al. (2008). Diastereoselective Friedel−Crafts Alkylation of Indoles with Chiral α-Phenyl Benzylic Cations. Asymmetric Synthesis of Anti-1,1,2-Triarylalkanes. Organic Letters. [Link]
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Sibi, M. P., et al. (2008). Diastereoselective Friedel-Crafts alkylation of indoles with chiral alpha-phenyl benzylic cations. Asymmetric synthesis of anti-1,1,2-triarylalkanes. PubMed. [Link]
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Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
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Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
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Hunan Chem Res Inst. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Patsnap Eureka. [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah. [Link]
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Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Publishing. [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
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Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. ResearchGate. [Link]
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Ramirez, A., et al. (2015). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]
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Grossman, R. B. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
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Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
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Application Notes and Protocols: Biocatalytic Reduction for the Synthesis of Chiral 1-(4-Chlorophenyl)propan-1-ol
Introduction: The Imperative for Chiral Purity in Pharmaceutical Synthesis
In the landscape of modern drug development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. Chiral molecules, particularly alcohols, serve as fundamental building blocks for a vast array of active pharmaceutical ingredients (APIs). 1-(4-Chlorophenyl)propan-1-ol, a key chiral intermediate, exemplifies this, with its specific enantiomers being crucial for the efficacy and safety of various drugs. Traditional chemical synthesis routes for such chiral alcohols often rely on metal catalysts and harsh reaction conditions, presenting challenges in terms of environmental impact, cost, and achieving the desired high enantiomeric excess (% e.e.).
Biocatalysis has emerged as a powerful and sustainable alternative, offering exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[1][2] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly adept at the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the biocatalytic reduction of 4'-chloropropiophenone to synthesize chiral this compound, tailored for researchers, scientists, and professionals in drug development. We will explore both whole-cell and isolated enzyme systems, cofactor regeneration strategies, and robust analytical methodologies for determining enantiomeric purity.
The Core of Biocatalytic Reduction: Ketoreductases and Cofactor Dependency
The enzymatic reduction of a ketone to a chiral alcohol is a stereospecific process governed by the active site of the ketoreductase. This reaction is dependent on a hydride transfer from a nicotinamide cofactor, typically NADPH (reduced nicotinamide adenine dinucleotide phosphate) or NADH (reduced nicotinamide adenine dinucleotide).[6] The prochiral ketone, 4'-chloropropiophenone, binds to the enzyme's active site in a specific orientation, exposing one of its two enantiotopic faces to the cofactor. The hydride is then delivered to the carbonyl carbon, resulting in the formation of a specific stereoisomer of the alcohol product.
A critical consideration in designing a practical biocatalytic process is the stoichiometric requirement for the expensive cofactor. To make the process economically viable, an efficient in situ cofactor regeneration system is essential.[6] This is typically achieved by coupling the primary reduction reaction with a secondary "sacrificial" reaction that converts the oxidized cofactor (NADP+ or NAD+) back to its reduced form.
Visualizing the Process: Experimental Workflow
Caption: Overall workflow for the biocatalytic synthesis of chiral this compound.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction using Acetobacter sp.
Whole-cell biocatalysis offers the advantage of utilizing the cell's native machinery for cofactor regeneration, simplifying the reaction setup.[1] Acetobacter sp. has been shown to be effective in the asymmetric reduction of various ketones.[7]
Materials:
-
Acetobacter sp. CCTCC M209061 cells[7]
-
Growth medium (e.g., yeast extract, peptone, glucose)
-
4'-Chloropropiophenone
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (0.1 M, pH 5.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Immobilization matrix (e.g., PVA-sodium alginate) (Optional, for enhanced stability)[7]
Procedure:
-
Cell Culture and Harvest:
-
Inoculate Acetobacter sp. in a suitable growth medium and incubate at 30°C with shaking until the late logarithmic growth phase is reached.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile phosphate buffer.
-
-
Immobilization (Optional but Recommended):
-
For enhanced stability and reusability, immobilize the cells in a PVA-sodium alginate matrix.[7] This can significantly improve the operational stability of the biocatalyst.
-
-
Bioreduction Reaction:
-
In a reaction vessel, suspend the harvested cells (or immobilized cells) in 0.1 M phosphate buffer (pH 5.5).
-
Add glucose to a final concentration of 60 mmol/L.[7]
-
Add 4'-chloropropiophenone (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary) to a final concentration of 10.0 mmol/L.[7]
-
Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm).
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by periodically taking aliquots, extracting with ethyl acetate, and analyzing by GC or HPLC.
-
Once the reaction reaches completion (typically within 6-12 hours), terminate the reaction by removing the cells via centrifugation or filtration.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude this compound by column chromatography on silica gel.
-
Determine the enantiomeric excess (% e.e.) of the purified product using chiral HPLC or chiral GC.
-
Protocol 2: Isolated Ketoreductase (KRED) System with Cofactor Regeneration
Using an isolated enzyme allows for higher substrate loading and avoids potential side reactions from other cellular enzymes. This protocol employs a coupled-enzyme system for cofactor regeneration.[8]
Materials:
-
Ketoreductase (KRED) selective for the desired enantiomer of this compound.
-
Glucose Dehydrogenase (GDH)[8]
-
NADP+ or NAD+ (depending on KRED specificity)
-
D-Glucose
-
4'-Chloropropiophenone
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of 0.1 M phosphate buffer (pH 7.0).
-
Add D-glucose to a final concentration of 1.1 equivalents relative to the substrate.
-
Add NADP+ or NAD+ to a catalytic amount (e.g., 0.1 mol%).
-
Add Glucose Dehydrogenase (GDH) and the selected Ketoreductase (KRED). The optimal enzyme loading should be determined empirically.
-
-
Bioreduction Reaction:
-
Add 4'-chloropropiophenone to the desired final concentration (e.g., 50-100 g/L).
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.
-
Maintain the pH of the reaction at 7.0 by the controlled addition of a base (e.g., NaOH), as the oxidation of glucose to gluconic acid will cause the pH to drop.
-
-
Reaction Monitoring and Work-up:
-
Follow the reaction progress by HPLC or GC analysis of extracted aliquots.
-
Upon completion, terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the organic phase. Extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the product via column chromatography.
-
Analyze the final product for yield and enantiomeric excess using chiral HPLC or GC.
-
Visualizing the Catalytic Cycle
Caption: KRED catalytic cycle with GDH-mediated cofactor regeneration.
Data Presentation: Comparative Analysis
The choice between a whole-cell and an isolated enzyme system depends on various factors including substrate tolerance, desired product concentration, and cost considerations. Below is a summary of typical performance metrics.
| Parameter | Whole-Cell System (Acetobacter sp.) | Isolated KRED/GDH System |
| Substrate Conc. | 10.0 mmol/L[7] | >100 g/L[9] |
| Product Yield | 82.3%[7] | >95%[9] |
| Enantiomeric Excess | >99.0%[7] | >99.0%[9] |
| Cofactor | In-situ (cellular pools) | External addition (catalytic) |
| Regeneration | Cellular metabolism (e.g., glucose) | Coupled enzyme (e.g., GDH/glucose) |
| Pros | No need for enzyme purification, inherent cofactor regeneration. | High product titers, cleaner reaction, broader substrate scope. |
| Cons | Lower substrate tolerance, potential for side products. | Higher initial cost (enzymes), requires external cofactor and regeneration system. |
Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (% e.e.) is crucial for validating the success of the asymmetric synthesis.[10] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable methods.[11]
Chiral HPLC/GC Principle:
The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase.[11] This results in different retention times for the (R)- and (S)-enantiomers, allowing for their quantification.
General Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., hexane/isopropanol for HPLC).
-
Instrumentation: Use an HPLC or GC system equipped with a chiral column (e.g., polysaccharide-based CSPs are often effective for chiral alcohols).
-
Method Development: Optimize the mobile phase composition (for HPLC) or temperature program (for GC) to achieve baseline separation of the two enantiomer peaks.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Other techniques such as Circular Dichroism (CD) spectroscopy can also be employed for rapid ee determination, particularly in high-throughput screening applications.[12][13]
Conclusion and Future Outlook
The biocatalytic reduction of 4'-chloropropiophenone to chiral this compound represents a robust, efficient, and environmentally benign manufacturing strategy. Both whole-cell and isolated enzyme systems offer excellent enantioselectivity, providing access to this key pharmaceutical intermediate with high purity. Advances in protein engineering continue to expand the toolkit of available ketoreductases, offering enzymes with improved stability, activity, and substrate scope.[4][9] Furthermore, the development of novel enzyme immobilization techniques and efficient cofactor regeneration systems is paving the way for the broader industrial application of these powerful biocatalysts.[8][14][15][16] As the pharmaceutical industry increasingly embraces green chemistry principles, biocatalysis is poised to become the standard for the synthesis of chiral alcohols and other critical drug intermediates.
References
- A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. Benchchem.
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
- Ketoreductase-mediated stereoselective route to alpha chloroalcohols. Google Patents.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. MDPI.
- Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system. Google Patents.
- Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Publications.
- Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Publications.
- Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC - NIH.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
- Immobilized ketoreductases and process for making and using... Google Patents.
- (PDF) Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. ResearchGate.
- Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Publications.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing).
- Application Notes and Protocols: Biocatalytic Reduction of 4'-Chloroacetophenone to (S)-1-(4-Chlorophenyl)ethanol. Benchchem.
- A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. PMC - PubMed Central.
- (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. ChemicalBook.
- Practical chiral alcohol manufacture using ketoreductases. PubMed.
- Principle methods of cofactor regeneration. ResearchGate.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. TU Delft Research Portal.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. TU Delft Repositories.
- Enhanced whole-cell biotransformation of 3-chloropropiophenone into 1-phenyl-1-propanone by hydrogel entrapped Chlorella emerson. CNR-IRIS.
- Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents. ACS Sustainable Chemistry & Engineering.
- Biocatalytic Reduction Reactions from a Chemist's Perspective. PubMed.
- (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Sigma-Aldrich.
- 4'-Chloropropiophenone. TCI AMERICA.
- Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. PMC.
- The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information. Royal Society of Chemistry.
- (1S)-3-amino-1-(4-chlorophenyl)propan-1-ol. Arctom.
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- 3. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. [PDF] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. | Semantic Scholar [semanticscholar.org]
- 6. US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google Patents [patents.google.com]
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- 8. Co-Immobilization of Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
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Application Note & Protocol: A Robust HPLC Mobile Phase Composition for the Analysis of 1-(4-Chlorophenyl)propan-1-ol
Abstract
This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Chlorophenyl)propan-1-ol. As a key intermediate in pharmaceutical synthesis, the purity of this compound is of paramount importance. This application note details a scientifically grounded protocol, elucidating the rationale behind the selection of the mobile phase composition and other critical chromatographic parameters. The target audience includes researchers, analytical scientists, and professionals involved in drug development and quality control.
Introduction: Analytical Significance of this compound
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The isomeric purity and concentration of this starting material can profoundly influence the quality, safety, and efficacy of the final drug product. Consequently, a precise, accurate, and reliable analytical method is indispensable for its characterization and quality control throughout the manufacturing process. This guide offers a detailed, field-proven HPLC protocol, moving beyond a mere list of steps to provide a causal explanation for the experimental choices made.
Analyte Properties and Chromatographic Strategy
The foundation of a successful HPLC method lies in a thorough understanding of the analyte's physicochemical properties. This compound is a moderately polar molecule, a characteristic conferred by its hydroxyl group and chlorinated phenyl ring. This structural composition dictates its behavior on various stationary phases and its interaction with different mobile phase constituents.
-
Polarity: The presence of both a hydrophobic chlorophenyl group and a hydrophilic hydroxyl moiety makes this compound an ideal candidate for reversed-phase HPLC (RP-HPLC).[1] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[1]
-
pKa: The predicted pKa of the hydroxyl group in similar structures is approximately 14.87.[2] This weakly acidic nature means that the compound will be in its neutral form across a wide pH range, simplifying mobile phase pH considerations.
-
UV Absorbance: The chlorophenyl group acts as a chromophore, allowing for sensitive detection using a UV detector. The aromatic nature of the compound suggests strong absorbance in the UV region, with typical wavelengths for similar aromatic compounds being around 225 nm and 254 nm.[3][4] A photodiode array (PDA) detector can be invaluable during method development to determine the optimal detection wavelength by examining the entire UV spectrum of the analyte.[5][6]
Experimental Workflow: A Step-by-Step Rationale
The logical progression of the HPLC analysis, from initial preparation to final data interpretation, is depicted in the following workflow diagram.
Figure 1: A logical workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
This protocol has been developed to ensure optimal peak shape, resolution, and reproducibility for the analysis of this compound.
Instrumentation and Reagents
-
HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is the recommended starting point.
-
Reagents: HPLC grade acetonitrile, ultrapure water, and trifluoroacetic acid (TFA).
-
Reference Standard: A well-characterized reference standard of this compound.
Mobile Phase and Diluent Preparation
Mobile Phase A (Aqueous):
-
Pour 1000 mL of ultrapure water into a clean, appropriate solvent bottle.
-
Carefully add 1.0 mL of trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) concentration.
-
Mix the solution thoroughly and degas for a minimum of 15 minutes using an appropriate method such as sonication or vacuum filtration.
Scientific Rationale: The addition of a small percentage of TFA to the aqueous mobile phase serves to improve peak shape by minimizing tailing.
Mobile Phase B (Organic):
-
Use 100% HPLC grade acetonitrile.
Scientific Rationale: Acetonitrile is frequently the organic modifier of choice in reversed-phase HPLC due to its low viscosity, which leads to lower system backpressure, and its favorable UV cutoff, allowing for detection at lower wavelengths.
Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended as the diluent. This composition ensures the solubility of the analyte and its compatibility with the initial mobile phase conditions, preventing peak distortion.
Standard and Sample Preparation
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Quantitatively transfer the standard to a 25 mL volumetric flask.
-
Dissolve and bring to volume with the diluent.
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to bracket the expected sample concentration (e.g., 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh a suitable amount of the sample to be analyzed.
-
Dissolve the sample in a known volume of the diluent to obtain a theoretical concentration within the established calibration range.
-
Filter the resulting solution through a 0.45 µm syringe filter to eliminate any particulate matter prior to injection.
Chromatographic Conditions
The following table outlines the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |
| Gradient Program | See Table 2 for details |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
Table 1: Optimized HPLC Conditions.
A gradient elution is employed to ensure a reasonable analysis time and good peak shape for the analyte and any potential impurities.
| Time (min) | %A (0.1% TFA in Water) | %B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Table 2: Gradient Elution Program.
Scientific Rationale for Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased during the run, is advantageous for analyzing samples that may contain impurities with a range of polarities. This ensures that more strongly retained compounds are eluted in a timely manner with sharp peaks.
System Suitability Testing
Prior to analyzing samples, the performance of the HPLC system must be verified through a system suitability test. A mid-range working standard (e.g., 25 µg/mL) should be injected five or six times. The following parameters should be evaluated:
-
Tailing Factor (Asymmetry): Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Data Analysis and Quantification
A calibration curve is generated by plotting the peak area of the this compound standard against its known concentration. The concentration of the analyte in the prepared sample is then determined by interpolating its peak area on this calibration curve.
Conclusion
The HPLC method described in this application note presents a reliable and robust protocol for the quantitative analysis of this compound. The judicious selection of the mobile phase composition, utilizing a C18 stationary phase with a gradient elution of acetonitrile and water modified with trifluoroacetic acid, ensures excellent chromatographic performance. This method is well-suited for routine quality control and research applications in the pharmaceutical industry.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
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HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Reversed-phase chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-1-(4-methylphenyl)propan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-3-(p-tolyl)propan-1-ol. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC UV detection. Retrieved from [Link]
-
Shimadzu. (n.d.). Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. Retrieved from [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
LCGC International. (2019, October 1). Ultraviolet Detectors: Perspectives, Principles, and Practices. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]
-
Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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- 6. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol, a valuable intermediate in pharmaceutical and fine chemical research. The synthesis is approached as a two-step process commencing with the oxidation of 1-(4-chlorophenyl)propan-1-ol to the corresponding ketone, followed by a nucleophilic addition of a cyclopropyl organometallic reagent.
This document is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the selected methodologies, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Strategic Overview: A Two-Act Synthesis
The transformation of this compound to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol is most effectively achieved through a two-step sequence. This approach allows for controlled and high-yielding transformations at each stage.
Step 1: Oxidation of the Secondary Alcohol. The initial step involves the oxidation of the secondary alcohol, this compound, to the ketone, 1-(4-chlorophenyl)propan-1-one. This is a critical transformation as it activates the carbonyl carbon for subsequent nucleophilic attack.
Step 2: Nucleophilic Addition of a Cyclopropyl Group. The second step introduces the cyclopropyl moiety via a Grignard reaction. Cyclopropylmagnesium bromide is added to the ketone, 1-(4-chlorophenyl)propan-1-one, to form the desired tertiary alcohol, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol.
Caption: Overall synthetic workflow.
Part 1: Oxidation of this compound
The choice of an oxidizing agent for the conversion of a secondary alcohol to a ketone is paramount and is often dictated by factors such as substrate tolerance, reaction conditions, and ease of work-up. Several reliable methods are available, including the Swern, Dess-Martin, and Corey-Kim oxidations. For this protocol, we will detail the Dess-Martin oxidation due to its mild reaction conditions, high chemoselectivity, and simplified work-up.[1][2]
The Dess-Martin Oxidation: A Mild and Selective Approach
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers several advantages over chromium-based or DMSO-based oxidants.[2] It operates at room temperature and neutral pH, exhibits short reaction times, and generally provides high yields.[2] The reaction is highly chemoselective, tolerating a wide variety of sensitive functional groups.[2]
Mechanism of Action: The oxidation proceeds through a ligand exchange between the alcohol and an acetate group on the DMP reagent, forming a diacetoxyalkoxyperiodinane intermediate. A subsequent intramolecular deprotonation of the alpha-proton of the alcohol by an acetate ion leads to the formation of the ketone, an iodinane, and acetic acid.[3][4]
Sources
Troubleshooting & Optimization
Identifying byproducts in the synthesis of 1-(4-Chlorophenyl)propan-1-ol
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts during the synthesis of 1-(4-Chlorophenyl)propan-1-ol. By understanding the reaction mechanisms and potential pitfalls, you can optimize your synthesis for higher purity and yield.
Section 1: Core Synthesis and Expected Byproducts
This section addresses the most common synthetic routes and the impurities that can arise from them. The primary method discussed is the Grignard reaction, a versatile and widely used carbon-carbon bond-forming reaction.[1]
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent laboratory-scale synthesis is the Grignard reaction. This involves the nucleophilic addition of a propylmagnesium halide (e.g., propylmagnesium bromide) to 4-chlorobenzaldehyde.[1][2] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.[3][4][5][6] An acidic workup is required in the final step to protonate the intermediate alkoxide to yield the desired secondary alcohol.[7][8]
A secondary route involves the reduction of the corresponding ketone, 1-(4-chlorophenyl)propan-1-one, using a reducing agent like sodium borohydride (NaBH₄).[9][10]
Q2: What are the primary byproducts to expect when using the Grignard reaction pathway?
Several byproducts can form during the Grignard synthesis of this compound. These can be broadly categorized as follows:
-
Unreacted Starting Materials: The most common impurities are residual 4-chlorobenzaldehyde and the Grignard reagent itself, which is quenched during workup to form propane.
-
Homocoupling Product (Wurtz-type): The propylmagnesium bromide can react with the unreacted propyl bromide starting material to form hexane. This is a major side reaction if the Grignard reagent formation is slow or inefficient.[3]
-
Reduction Product: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, converting the 4-chlorobenzaldehyde into 4-chlorobenzyl alcohol. This occurs via a six-membered cyclic transition state.[1][3]
-
Benzene: If the reaction is not performed under strictly anhydrous conditions, the highly basic Grignard reagent will react with water to produce propane.[3]
-
Oxidation Product: Exposure of the Grignard reagent to oxygen can lead to the formation of peroxides, which upon workup can result in various oxidized species. The target alcohol itself can be oxidized to 1-(4-chlorophenyl)propan-1-one, especially during workup or purification.[11]
Q3: My reaction yield is consistently low. What are the most probable causes?
Low yields in Grignard reactions are a frequent issue and almost always trace back to a few critical factors:[12]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[3] Any moisture in the glassware, solvents, or starting materials will quench the reagent and drastically reduce the yield.[3][13] All glassware must be oven- or flame-dried under vacuum and cooled under an inert gas like nitrogen or argon.[14]
-
Inactive Magnesium Surface: The magnesium turnings can have a passivating layer of magnesium oxide on their surface, which prevents the reaction with the alkyl halide from starting.[3] Activating the magnesium with a small crystal of iodine, 1,2-dibromoethane, or mechanical grinding is crucial.[7][14]
-
Side Reactions: As detailed in Q2, competing reactions like reduction and homocoupling can consume the reagents, lowering the yield of the desired product.[1][3] Running the reaction at a lower temperature can sometimes minimize these side reactions.[3]
-
Poor Quality Reagents: Impurities in the alkyl halide or the aldehyde can inhibit the reaction.[3] It is advisable to use freshly distilled solvents and high-purity starting materials.
Section 2: Analytical Troubleshooting and Byproduct Identification
Effective troubleshooting requires a systematic approach to analyzing the crude reaction mixture. Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q4: I see multiple spots on my TLC plate after the reaction. How do I begin to identify them?
A TLC plate provides a quick qualitative assessment of your reaction mixture.
-
Spot Co-spotting: The most straightforward method is to co-spot your crude reaction mixture alongside your starting materials (4-chlorobenzaldehyde) on the same TLC plate. If a spot in your crude mixture has the same retention factor (Rf) as a starting material, it is likely that unreacted material is present.
-
Polarity as a Guide: The desired product, this compound, is an alcohol and will be more polar (lower Rf) than the starting aldehyde and non-polar byproducts like hexane. The ketone byproduct, 1-(4-chlorophenyl)propan-1-one, will typically have an Rf value intermediate between the aldehyde and the alcohol.
| Compound | Typical Polarity | Expected Relative Rf |
| Hexane (Wurtz byproduct) | Non-polar | High |
| 4-Chlorobenzaldehyde | Moderately Polar | Medium-High |
| 1-(4-Chlorophenyl)propan-1-one | Moderately Polar | Medium |
| This compound | Polar | Low |
| 4-Chlorobenzyl alcohol | Polar | Low |
Q5: How can GC-MS and NMR spectroscopy definitively identify these byproducts?
GC-MS and NMR are powerful tools for structural elucidation.
Using GC-MS: Gas chromatography separates the components of the mixture based on their boiling points and polarity, while mass spectrometry provides the molecular weight and fragmentation pattern of each component.
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |
| 4-Chlorobenzaldehyde | 140/142 (Cl isotope pattern) | 139/141 (M-H), 111/113 (M-CHO) |
| This compound | 170/172 | 141/143 (loss of C₂H₅), 111/113 |
| 1-(4-Chlorophenyl)propan-1-one | 168/170 | 140/142 (loss of C₂H₅), 111/113 |
| 4-Chlorobenzyl alcohol | 142/144 | 107 (loss of Cl), 77 (phenyl group) |
| Hexane | 86 | 57, 43, 29 |
Using ¹H NMR Spectroscopy: Proton NMR can identify functional groups and neighboring protons, providing a fingerprint for each compound. Key diagnostic signals in CDCl₃ are:
-
4-Chlorobenzaldehyde: A distinct singlet for the aldehyde proton (~9.9-10.0 ppm). Aromatic protons will appear between 7.4-7.8 ppm.
-
This compound: A characteristic triplet for the benzylic proton (CH-OH) around 4.6-4.8 ppm. The OH proton will be a broad singlet (variable ppm). The propyl chain protons will show a triplet (~0.9 ppm) and a multiplet (~1.7 ppm).
-
1-(4-Chlorophenyl)propan-1-one: No benzylic proton signal. A quartet for the CH₂ group next to the carbonyl will be visible around 2.9-3.0 ppm.
-
4-Chlorobenzyl alcohol: A singlet for the benzylic protons (CH₂-OH) around 4.7 ppm.
Q6: What are the recommended purification strategies to remove these byproducts?
Flash column chromatography on silica gel is the most effective method for purifying the crude product.[9]
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.
-
Elution Order:
-
Hexane (Wurtz byproduct) will elute first in pure hexane.
-
Unreacted 4-chlorobenzaldehyde will elute next as the polarity is slightly increased.
-
The ketone byproduct, 1-(4-chlorophenyl)propan-1-one, will follow.
-
The desired product, this compound, will elute at a higher polarity.
-
The reduction byproduct, 4-chlorobenzyl alcohol, being slightly more polar, will elute last.
-
For material that is already substantially pure, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective final purification step.
Section 3: Visualized Workflows and Protocols
Reaction Pathway and Side Reactions
This diagram illustrates the main synthetic route to this compound via the Grignard reaction, highlighting the formation of key byproducts.
Caption: Grignard synthesis pathway and major side reactions.
Troubleshooting Workflow for Impurity Identification
This flowchart provides a logical sequence for identifying an unknown peak or spot from your reaction analysis.
Sources
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- 2. adichemistry.com [adichemistry.com]
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- 5. Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com [chegg.com]
- 6. Solved For this experiment, 4-Chlorobenzhydrol will | Chegg.com [chegg.com]
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- 11. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Peak Resolution for 1-(4-Chlorophenyl)propan-1-ol in HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 1-(4-Chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak resolution of this compound. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor peak resolution between this compound and a closely related impurity. What is the most common cause and the first step to address it?
A1: The most frequent culprit for poor resolution is a suboptimal mobile phase composition. The initial and most impactful troubleshooting step is to systematically evaluate and adjust the mobile phase. This includes both the organic modifier-to-aqueous ratio and the pH of the aqueous component.
The goal is to find the "sweet spot" that maximizes the differences in partitioning behavior between your analyte and the impurity. A logical, step-wise approach to mobile phase optimization is crucial for achieving baseline separation.
Q2: My peaks for this compound are tailing significantly. What are the underlying chemical reasons for this, and how can I fix it?
A2: Peak tailing for a neutral compound like this compound often points to secondary interactions with the stationary phase.[1] On silica-based columns, residual, un-endcapped silanol groups can interact with the polar hydroxyl group of the analyte, causing the peak to tail.[1]
To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: While the analyte itself is neutral, adjusting the mobile phase pH can suppress the ionization of residual silanols on the column, reducing these unwanted interactions.[2][3][4][5]
-
Use of Additives: Adding a small amount of a competitive agent, like an amine modifier in reversed-phase chromatography, can help to block the active silanol sites.
-
Column Choice: Selecting a column with a high degree of end-capping or a different stationary phase chemistry can eliminate the source of the problem.
Q3: I'm struggling with the chiral separation of the enantiomers of this compound. Where do I start?
A3: Chiral separations require a specialized approach. The first step is selecting an appropriate chiral stationary phase (CSP). For compounds like this compound, polysaccharide-based CSPs are a common and effective starting point.[6]
Here's a recommended starting point:
-
Column: A column with a cellulose or amylose derivative, such as Chiralcel® OD-H or Chiralpak® AD-H.[6]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol.[6]
From this starting point, you can then systematically optimize the mobile phase composition and other parameters to achieve the desired resolution.[6]
Troubleshooting Guides
Guide 1: Systematic Mobile Phase Optimization for Improved Resolution
Poor resolution is often a result of an inadequate mobile phase. This guide provides a systematic approach to optimize your mobile phase for the analysis of this compound.
Step-by-Step Protocol:
-
Initial Scouting Gradient: Begin with a broad gradient to elute all components in your sample. A typical starting gradient for a C18 column would be 5% to 95% acetonitrile in water over 20-30 minutes. This will give you an idea of the retention behavior of your analyte and any impurities.
-
Isocratic Hold Evaluation: Based on the scouting gradient, determine the approximate percentage of organic modifier at which your analyte and the critical impurity pair elute. Run a series of isocratic experiments with small variations around this percentage.
-
pH Adjustment: The pH of the mobile phase is a powerful tool for manipulating selectivity, especially if impurities have ionizable functional groups.[2][3][4][5] Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) and repeat the isocratic holds.
-
Organic Modifier Selection: If resolution is still not optimal, consider switching the organic modifier. Methanol often provides different selectivity compared to acetonitrile due to its different solvent properties.
Troubleshooting Flowchart: Mobile Phase Optimization
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in the Reduction of 4'-Chloropropiophenone
Welcome to the technical support center for the reduction of 4'-chloropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this critical synthetic step. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting low conversion rates, ensuring the integrity and efficiency of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the reduction of 4'-chloropropiophenone.
Q1: What are the most common methods for reducing 4'-chloropropiophenone to 1-(4-chlorophenyl)propan-1-ol?
The primary methods involve hydride-based reducing agents and catalytic hydrogenation.[1][2] Sodium borohydride (NaBH₄) is a widely used reagent due to its selectivity for ketones and aldehydes and its operational simplicity in protic solvents like methanol or ethanol.[1][3] Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent but requires anhydrous conditions due to its high reactivity with protic solvents.[1][4] Catalytic hydrogenation using catalysts such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with hydrogen gas is another effective method.[2][5]
Q2: I am observing a significant amount of unreacted starting material. What is the most likely cause?
Incomplete reactions are often due to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure you are using an adequate molar excess.
-
Poor Reagent Quality: The reducing agent may have degraded due to improper storage or age.
-
Suboptimal Reaction Temperature: While many reductions proceed at room temperature, some may require cooling to control exotherms or gentle heating to drive the reaction to completion.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Q3: Are there any common side reactions I should be aware of?
Yes, a potential side reaction is the reductive dehalogenation of the chloro-substituent on the aromatic ring, which would yield 1-phenylpropan-1-ol.[6] This is more likely to occur with more aggressive reducing agents or under harsh reaction conditions. Another possibility, though less common with selective reagents like NaBH₄, is the over-reduction of the alcohol product.
Q4: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting ketone and the appearance of the product alcohol.[7] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the conversion rate and the presence of any side products.[8]
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of potential issues leading to low conversion rates, along with recommended solutions and experimental protocols.
Issue 1: Low Conversion Rate with Sodium Borohydride (NaBH₄) Reduction
Q: My NaBH₄ reduction of 4'-chloropropiophenone is stalling, with significant starting material remaining. What factors should I investigate?
A: Low conversion in NaBH₄ reductions can often be traced back to reagent activity, solvent choice, temperature, or pH.
Troubleshooting Workflow for NaBH₄ Reductions
Caption: A stepwise approach to troubleshooting NaBH₄ reductions.
1. Reagent Stoichiometry and Quality:
-
Causality: Sodium borohydride reacts with protic solvents, consuming the reagent over time.[9] Therefore, a molar excess is necessary to ensure enough active hydride is available to reduce the ketone. The quality of NaBH₄ can also degrade upon exposure to moisture.
-
Solution:
-
Use a molar ratio of NaBH₄ to 4'-chloropropiophenone of at least 1.5:1.
-
Use freshly opened or properly stored NaBH₄.
-
Consider adding the NaBH₄ portion-wise to the reaction mixture to maintain a sufficient concentration of the reducing agent.
-
2. Solvent System:
-
Causality: The choice of solvent can significantly impact the reaction rate.[10] Protic solvents like methanol and ethanol are commonly used for NaBH₄ reductions and can participate in the reaction mechanism by protonating the intermediate alkoxide.[1]
-
Solution:
-
Ensure the 4'-chloropropiophenone is fully dissolved in the chosen solvent before adding the NaBH₄.
-
Methanol is generally a good first choice. If solubility is an issue, a co-solvent system like THF/methanol can be employed.
-
3. Reaction Temperature:
-
Causality: The reduction of ketones with NaBH₄ is typically exothermic. While often run at room temperature, controlling the temperature can be crucial.[11] Low temperatures can slow the reaction rate, while excessively high temperatures can lead to side reactions or decomposition of the reducing agent.[12]
-
Solution:
-
Start the reaction at 0 °C by adding the NaBH₄ slowly to the ketone solution in an ice bath.
-
After the initial exothermic reaction subsides, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
4. pH During Workup:
-
Causality: The workup procedure is critical for isolating the alcohol product. The intermediate borate esters must be hydrolyzed to liberate the alcohol.
-
Solution:
-
After the reaction is complete (as determined by TLC), quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) at 0 °C until the bubbling ceases. This will neutralize any excess NaBH₄ and hydrolyze the borate esters.
-
Ensure the aqueous layer is acidic before proceeding with the extraction.
-
Experimental Protocol: Standard NaBH₄ Reduction of 4'-Chloropropiophenone
-
Dissolve 1.0 equivalent of 4'-chloropropiophenone in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride in small portions over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture back to 0 °C and slowly add 1M HCl to quench the reaction.
-
Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
Issue 2: Low Conversion Rate with Catalytic Hydrogenation
Q: I am attempting a catalytic hydrogenation of 4'-chloropropiophenone, but the reaction is very slow or incomplete. What are the key parameters to check?
A: Catalytic hydrogenation is sensitive to catalyst activity, hydrogen pressure, solvent, and the presence of catalyst poisons.
Troubleshooting Workflow for Catalytic Hydrogenation
Caption: A systematic guide for troubleshooting catalytic hydrogenation.
1. Catalyst Activity and Loading:
-
Causality: The catalyst (e.g., Pd/C, Pt/C) can become deactivated over time or through exposure to contaminants. The catalyst loading is also a critical parameter.
-
Solution:
-
Use a fresh, high-quality catalyst.
-
Typical catalyst loading is 1-10 mol% relative to the substrate. If the reaction is slow, consider increasing the catalyst loading.
-
Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.
-
2. Hydrogen Pressure and Delivery:
-
Causality: The reaction rate is often dependent on the hydrogen pressure. Insufficient pressure or a leak in the system will result in a slow or incomplete reaction.
-
Solution:
-
Ensure your hydrogenation apparatus is properly sealed and can maintain the desired pressure.
-
Start with a hydrogen pressure of 1-4 atm. Higher pressures can be used if necessary, but be mindful of the potential for dehalogenation.
-
Ensure the hydrogen gas is of high purity.
-
3. Solvent and Catalyst Poisons:
-
Causality: The solvent can influence the reaction rate and selectivity.[10] Certain functional groups or impurities (e.g., sulfur compounds) can act as catalyst poisons, deactivating the catalyst.
-
Solution:
-
Use high-purity, degassed solvents. Common solvents for hydrogenation include ethanol, methanol, and ethyl acetate.
-
Ensure the starting material is free from impurities that could poison the catalyst. If necessary, purify the 4'-chloropropiophenone before the reaction.
-
4. Agitation:
-
Causality: Catalytic hydrogenation is a multiphasic reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient mixing is essential to ensure good mass transfer of hydrogen to the catalyst surface.
-
Solution:
-
Use vigorous stirring or shaking to ensure the catalyst is well-suspended in the reaction mixture.
-
Data Summary: Typical Conditions for 4'-Chloropropiophenone Reduction
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Reducing Agent | NaBH₄ | H₂ gas |
| Catalyst | N/A | Pd/C, Pt/C, Raney Ni |
| Stoichiometry | 1.5 - 2.0 eq. NaBH₄ | 1 - 10 mol% catalyst |
| Solvent | Methanol, Ethanol | Ethanol, Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Pressure | Atmospheric | 1 - 5 atm H₂ |
| Typical Reaction Time | 2 - 6 hours | 4 - 24 hours |
| Potential Side Reaction | None significant | Reductive Dehalogenation |
Concluding Remarks
Successfully troubleshooting the reduction of 4'-chloropropiophenone requires a systematic and logical approach. By carefully considering the reaction parameters outlined in this guide, researchers can effectively diagnose and resolve issues leading to low conversion rates. Always ensure that proper safety precautions are taken when handling hydride reagents and conducting hydrogenation reactions.
References
-
Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]
-
Lidsen. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. Journal of Energy and Power Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). A remarkable solvent effect on reductive amination of ketones. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.4: Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
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- 4. chemguide.co.uk [chemguide.co.uk]
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- 6. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
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Preventing racemization during the synthesis of 1-(4-Chlorophenyl)propan-1-ol enantiomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of 1-(4-chlorophenyl)propan-1-ol enantiomers.
Q1: My synthesis of (R)- or (S)-1-(4-chlorophenyl)propan-1-ol resulted in a racemic mixture. What are the likely causes?
A1: Racemization, the conversion of an enantiomerically enriched sample into a 1:1 mixture of both enantiomers, is a common challenge. For secondary benzylic alcohols like this compound, racemization can be catalyzed by acid or base, or mediated by transition metals. The benzylic position is susceptible to the formation of a stabilized carbocation or a related intermediate, which is planar and can be attacked from either face, leading to a loss of stereochemical integrity.[1][2][3] Exposure to acidic or basic conditions during workup or purification is a frequent cause. For instance, strong acids can protonate the hydroxyl group, leading to water elimination and the formation of a planar carbocation.[3] Similarly, residual acidic or basic reagents can promote racemization.
Q2: How can I minimize racemization during the aqueous workup of my reaction?
A2: To minimize racemization during workup, it is crucial to neutralize the reaction mixture carefully and avoid extremes in pH. Use a buffered aqueous solution, such as a saturated solution of ammonium chloride (for quenching organometallic reactions) or a phosphate buffer, to maintain a pH close to neutral. It is also advisable to keep the temperature low during the workup and extraction process to slow down the rate of any potential racemization reactions.
Q3: Can my purification method cause racemization?
A3: Yes, purification methods can induce racemization. Standard silica gel chromatography can be problematic as silica gel is inherently acidic. This acidity can be sufficient to cause racemization of sensitive benzylic alcohols. To mitigate this, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a less acidic stationary phase like alumina (basic or neutral). Alternatively, non-chromatographic purification methods such as crystallization or distillation (if the compound is thermally stable) should be considered.
Q4: I am using a chiral resolving agent, but the enantiomeric excess (ee) of my final product is low. What could be the issue?
A4: Low enantiomeric excess after chiral resolution can stem from several factors.[4][5][6] Incomplete separation of the diastereomeric salts is a common reason.[4] Ensure that the crystallization process is optimized for selective precipitation of one diastereomer. This may involve screening different solvents and temperatures. Another possibility is that the process of liberating the enantiomer from the diastereomeric salt (e.g., by treatment with acid or base) is causing racemization.[4] As mentioned previously, careful pH control during this step is critical. Finally, ensure the chiral resolving agent itself is of high enantiomeric purity.
Section 2: Troubleshooting Guides
This section provides more detailed troubleshooting for specific synthetic methodologies aimed at producing enantiopure this compound.
Guide 2.1: Asymmetric Reduction of 4'-Chloropropiophenone
Asymmetric reduction of the prochiral ketone, 4'-chloropropiophenone, is a direct and efficient route to enantiomerically enriched this compound.[7][8][9][10][11] A widely used method is the Corey-Bakshi-Shibata (CBS) reduction.[7][8][9][10]
Problem: Low Enantioselectivity in CBS Reduction
| Potential Cause | Troubleshooting Steps |
| Impure Reagents | Ensure the borane source (e.g., BH3·THF, BH3·SMe2) is fresh and has not decomposed. Use freshly distilled and dry solvents (e.g., THF). |
| Incorrect Stoichiometry | The stoichiometry of the CBS catalyst and the borane reducing agent is critical. A slight excess of the borane is typically used. |
| Suboptimal Temperature | CBS reductions are often performed at low temperatures to maximize enantioselectivity. Ensure your reaction is adequately cooled and the temperature is maintained throughout the addition of the ketone. |
| Inappropriate Catalyst | While the standard (S)- or (R)-proline-derived CBS catalysts are effective for many substrates, for some ketones, a different chiral amino alcohol backbone may provide better results.[7][8] |
Experimental Protocol: CBS Reduction of 4'-Chloropropiophenone
-
To a solution of the (S)-CBS-oxazaborolidine catalyst (0.1 eq) in dry THF at 0°C under an inert atmosphere, slowly add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq).
-
Stir the mixture for 15 minutes at 0°C.
-
Slowly add a solution of 4'-chloropropiophenone (1.0 eq) in dry THF to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction by TLC. Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Perform a careful aqueous workup with a mildly acidic solution (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash chromatography on deactivated silica gel to obtain the enantiomerically enriched alcohol.
Guide 2.2: Kinetic Resolution of Racemic this compound
Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent.[12] Lipase-catalyzed acylation is a common and effective method for the kinetic resolution of secondary alcohols.[12][13]
Problem: Low Conversion or Poor Enantioselectivity in Lipase-Catalyzed Kinetic Resolution
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the lipase (e.g., Candida antarctica lipase B, CALB) is active.[13] Improper storage or handling can lead to denaturation. |
| Inappropriate Acyl Donor | The choice of acyl donor is crucial. Vinyl acetate is often effective as the liberated acetaldehyde is volatile and does not interfere with the reaction. |
| Unsuitable Solvent | The solvent can significantly impact enzyme activity and selectivity. Non-polar organic solvents like hexane or toluene are generally preferred.[13][14] |
| Suboptimal Temperature | Enzyme activity is temperature-dependent. The optimal temperature for CALB is typically between 30-60°C.[14] |
| Reaction Time | Kinetic resolutions should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product. Monitor the reaction progress closely. |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
To a solution of racemic this compound (1.0 eq) in toluene, add immobilized Candida antarctica lipase B (Novozym 435).[13][14]
-
Add vinyl acetate (0.6 eq) as the acyl donor.
-
Stir the mixture at 40°C and monitor the reaction progress by chiral HPLC or GC.
-
When the conversion reaches approximately 50%, filter off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted alcohol from the ester product by column chromatography.
Section 3: Understanding and Preventing Racemization
A deeper understanding of the mechanisms of racemization is key to preventing it.
Acid-Catalyzed Racemization
Under acidic conditions, the hydroxyl group of the alcohol can be protonated, forming a good leaving group (water). Departure of water generates a planar, achiral carbocation intermediate. Subsequent nucleophilic attack by water can occur from either face of the carbocation with equal probability, leading to a racemic mixture.[1][3] The presence of the phenyl ring stabilizes this carbocation through resonance, making benzylic alcohols particularly susceptible to this mechanism.
Prevention Strategies:
-
Strict pH Control: Maintain a neutral or slightly basic pH during workup and purification.
-
Use of Deactivated Stationary Phases: Employ deactivated silica or alumina for chromatography.
-
Avoid Strong Acids: Use mild acids for any necessary protonation steps and ensure they are thoroughly removed.
Base-Catalyzed Racemization
While less common for alcohols compared to ketones with alpha-hydrogens, strong bases can potentially deprotonate the hydroxyl group, and under certain conditions, facilitate racemization, although the mechanism is less direct than for carbonyl compounds.[15][16]
Prevention Strategies:
-
Avoid Strong Bases: Use weak bases for neutralization and deprotonation steps where possible.
-
Careful Quenching: Ensure that any strong bases used in the reaction are completely neutralized before workup.
Transition Metal-Mediated Racemization
Trace amounts of transition metals, particularly ruthenium, can catalyze the racemization of secondary alcohols.[17][18] This often occurs via a dehydrogenation-hydrogenation mechanism, proceeding through a ketone intermediate.[17] While this can be exploited in dynamic kinetic resolutions, it is an undesirable side reaction when aiming to preserve a single enantiomer.[13][19][20]
Prevention Strategies:
-
Use High-Purity Reagents: Ensure that reagents and solvents are free from transition metal contamination.
-
Metal Scavengers: In cases where metal contamination is suspected, treatment with a metal scavenger may be beneficial.
Visualizing Synthetic and Racemization Pathways
Caption: Synthetic route versus acid-catalyzed racemization.
References
-
Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved from [Link]
- Bäckvall, J.-E., et al. (2001). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 123(40), 9770-9777.
-
Corey–Itsuno reduction. (n.d.). In Grokipedia. Retrieved from [Link]
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of secondary alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
-
Corey–Bakshi–Shibata (CBS) reduction. (n.d.). ResearchGate. Retrieved from [Link]
-
CBS Reduction, Enantioselective Catalysis. (2021, September 15). Organic Chemistry, Reaction Mechanism. Retrieved from [Link]
- Wuyts, S., et al. (2006). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization.
- Lazzarotto, M., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13014-13023.
- Racemization, Enantiomerization and Diastereomerization. (2007). In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved from [Link]
-
Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI. Retrieved from [Link]
-
Benzyl Alcohol and Racemization. (n.d.). ResearchGate. Retrieved from [Link]
-
Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. (2024, June 12). Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst. (1997). Google Patents.
-
Racemization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Benzyl alcohol synthesis by benzylic substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. (2013, May 30). Accounts of Chemical Research. Retrieved from [Link]
-
Racemization of Carbonyl Compounds. (2016, September 3). AK Lectures. Retrieved from [Link]
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. (2010). Semantic Scholar. Retrieved from [Link]
-
Chiral resolution. (n.d.). chemeurope.com. Retrieved from [Link]
-
Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved from [Link]
Sources
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- 6. onyxipca.com [onyxipca.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
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- 11. youtube.com [youtube.com]
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- 14. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. | Semantic Scholar [semanticscholar.org]
- 19. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
- 20. researchgate.net [researchgate.net]
Stability issues of 1-(4-Chlorophenyl)propan-1-ol in different solvents
Welcome to the technical support center for 1-(4-Chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in various solvents. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established scientific principles.
Introduction: Understanding the Stability of this compound
This compound is a secondary benzylic alcohol. Its stability is primarily influenced by the lability of the hydroxyl group attached to the benzylic carbon. The phenyl ring, substituted with an electron-withdrawing chlorine atom, and the adjacent ethyl group play significant roles in the molecule's reactivity.[1][2] The benzylic position is susceptible to oxidation and can be prone to elimination or substitution reactions, particularly under acidic or basic conditions, or in the presence of certain catalysts.[3][4] The choice of solvent is therefore critical, as it can influence reaction pathways and degradation rates.[5][6][7]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a new, unexpected peak in my HPLC analysis after dissolving this compound in an acidic solution. What could this be?
Answer: The appearance of a new peak in an acidic solution strongly suggests an acid-catalyzed degradation of the parent compound. For a secondary benzylic alcohol like this compound, two primary degradation pathways are likely:
-
Dehydration (Elimination): The hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate, which is stabilized by the adjacent phenyl ring.[1] A proton is then abstracted from an adjacent carbon to form an alkene, likely 1-(4-chlorophenyl)prop-1-ene.
-
Rearrangement: The secondary carbocation formed upon dehydration could potentially undergo rearrangement, although this is generally less favored unless a more stable carbocation can be formed.
Troubleshooting Steps:
-
Confirm Degradant Identity: Use LC-MS or GC-MS to determine the mass of the new peak. The expected mass of 1-(4-chlorophenyl)prop-1-ene (C9H9Cl) is approximately 152.6 g/mol .
-
pH Control: If the degradation is undesirable, ensure your solvent system is neutral or buffered. Avoid protic acidic solvents if stability is a concern.
-
Forced Degradation Study: To confirm this pathway, you can perform a controlled forced degradation study as outlined in the protocols section below. This will help you to systematically identify degradation products under specific stress conditions.[8][9][10]
FAQ 2: My sample of this compound in an organic solvent is turning yellow over time, even when stored in the dark. What is causing this discoloration?
Answer: The yellowing of your sample likely indicates a slow oxidation process. The benzylic alcohol is susceptible to oxidation to the corresponding ketone, 1-(4-chlorophenyl)propan-1-one.[11] This can be initiated by trace amounts of peroxides in the solvent (especially ethers like THF or dioxane), dissolved oxygen, or exposure to light, even if minimal.
Troubleshooting Steps:
-
Solvent Purity: Use freshly distilled or peroxide-free solvents. Test for peroxides using commercially available test strips.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Identify the Oxidized Product: Analyze the yellowed solution by HPLC or GC-MS. 1-(4-chlorophenyl)propan-1-one has a molecular weight of approximately 168.62 g/mol .[12]
FAQ 3: I'm seeing poor recovery of my compound when I use chlorinated solvents like dichloromethane (DCM) or chloroform for extraction. Why is this happening?
Answer: While chlorinated solvents are generally considered unreactive for extractions, trace amounts of acidic impurities (like HCl) can be present, especially in older or light-exposed bottles of DCM and chloroform. These acidic traces can catalyze the degradation pathways mentioned in FAQ 1. Additionally, under certain conditions, benzylic alcohols can react with chlorinated solvents, although this is less common without a catalyst.
Troubleshooting Steps:
-
Use Stabilized Solvents: Opt for chlorinated solvents that contain a stabilizer, such as amylene or ethanol.
-
Neutralize the Solvent: Wash the chlorinated solvent with a saturated sodium bicarbonate solution and then with water, followed by drying over a suitable drying agent (e.g., anhydrous magnesium sulfate) before use.
-
Alternative Solvents: Consider using less reactive solvents for extraction, such as ethyl acetate, diethyl ether, or toluene, provided your compound is soluble and stable in them.
FAQ 4: Can I use protic solvents like methanol or ethanol to dissolve this compound for my experiments?
Answer: Yes, protic solvents like methanol and ethanol are generally suitable for dissolving this compound. However, be mindful of the following:
-
Potential for Ether Formation: Under strongly acidic conditions, the alcohol can react with the solvent to form an ether (e.g., 1-chloro-4-(1-methoxypropyl)benzene in methanol). This is a type of substitution reaction.
-
Solvent Purity: As with any solvent, ensure it is of high purity and free from contaminants that could promote degradation.
For most routine applications at neutral pH, methanol and ethanol are acceptable choices.
Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways.[8][9][10][13]
Objective: To investigate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a thin solid film of the compound in a petri dish to a light source compliant with ICH guidelines.
-
-
Sample Analysis:
Data Interpretation:
| Stress Condition | Expected Primary Degradant | Potential Mechanism |
| Acidic Hydrolysis | 1-(4-chlorophenyl)prop-1-ene | Dehydration (Elimination) |
| Basic Hydrolysis | Generally stable, but monitor for any unexpected changes. | - |
| Oxidative Degradation | 1-(4-chlorophenyl)propan-1-one | Oxidation |
| Photolytic Degradation | Varies, can include oxidation or radical-based pathways. | Photodegradation |
Protocol 2: Analytical Method for Stability Testing
A robust HPLC method is crucial for separating the parent compound from its potential degradation products.[14][15][16]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizing Degradation Pathways & Workflows
Diagram 1: Key Degradation Pathways
Caption: Primary degradation routes for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Peaks
Caption: Workflow for identifying and addressing unknown degradation products.
References
-
NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]
-
Sarvan Sir - Chemistry For All. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Retrieved from [Link]
-
Peterson, J. P., & Winter, A. H. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Journal of the American Chemical Society, 141(32), 12901–12906. Retrieved from [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-6. Retrieved from [Link]
-
Peterson, J. P., & Winter, A. H. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Iowa State University. Retrieved from [Link]
-
D'Avolio, A., et al. (2022). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules, 27(15), 4987. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of secondary and tertiary benzylic alcohols bearing electron-neutral and electron-withdrawing substituents. Retrieved from [Link]
-
Wang, W., et al. (2019). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. Chemosphere, 221, 270-277. Retrieved from [Link]
-
ResearchGate. (2012). Kinetic study of solvent effects on the aminolysis of O‐ethyl S‐aryl dithiocarbonates. Retrieved from [Link]
-
Podder, S., Choudhury, J., & Roy, S. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry, 72(9), 3129–3132. Retrieved from [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Kumar, S., et al. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. Retrieved from [Link]
-
Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 11(10), 515. Retrieved from [Link]
-
de Oliveira, G. G., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4987. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Retrieved from [Link]
-
Dudley, G. B., & Tunoori, A. R. (2014). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Organic & Biomolecular Chemistry, 12(3), 398–401. Retrieved from [Link]
-
Griesbeck, A. G., & Maptue, N. (2016). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 18(16), 4535-4540. Retrieved from [Link]
-
Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 23-32. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex [organic-chemistry.org]
- 5. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
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Minimizing side reactions in the synthesis of 1-(4-Chlorophenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Introduction to Synthetic Strategies
The synthesis of the secondary alcohol, this compound, is primarily achieved through two robust methods:
-
Grignard Reaction: The nucleophilic addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to 4-chlorobenzaldehyde.
-
Ketone Reduction: The reduction of 4'-chloropropiophenone using a hydride-donating reagent.
Each pathway, while effective, presents a unique set of challenges and potential side reactions. This guide will address the most common issues encountered in both synthetic routes.
Troubleshooting and FAQs
Route 1: Grignard Synthesis from 4-Chlorobenzaldehyde
The Grignard reaction is a powerful tool for carbon-carbon bond formation, but its success is highly dependent on rigorous experimental control.[1]
This is a classic issue that can stem from two primary sources: premature quenching of the Grignard reagent or enolization of the aldehyde.
-
Premature Quenching: Grignard reagents are potent bases and will react with any available protic source, such as water or alcohols.[2] This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl. If your glassware is not scrupulously dried or your solvent is not anhydrous, the Grignard reagent will be consumed before it can react with the aldehyde.
-
Enolization: The Grignard reagent can also act as a base and deprotonate the α-carbon of the aldehyde, forming a magnesium enolate.[1] During the aqueous workup, this enolate is protonated, regenerating the starting aldehyde.
Mitigation Strategies:
| Problem | Solution | Scientific Rationale |
| Moisture Contamination | Rigorously flame-dry all glassware under vacuum or inert gas (Nitrogen/Argon) and use anhydrous solvents. | To eliminate all protic sources that would lead to the premature quenching of the Grignard reagent. |
| Enolization of Aldehyde | Add the aldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C). | This favors the kinetics of nucleophilic addition over the acid-base reaction of enolization. |
| Difficult Initiation | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. | These reagents help to disrupt the passivating magnesium oxide layer on the metal surface, facilitating the formation of the Grignard reagent.[2] |
Experimental Protocol: Grignard Synthesis of this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: In the flask, combine magnesium turnings (1.2 equivalents) with anhydrous diethyl ether. Add a small crystal of iodine. Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
This is indicative of a Wurtz-type coupling side reaction.[3] The Grignard reagent can react with unreacted ethyl bromide to form butane. The dark color can also be due to the formation of finely divided metal from side reactions.
Mitigation Strategies:
-
Slow Addition: Add the ethyl bromide solution dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide.
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent to avoid localized overheating, which can promote coupling.
Route 2: Reduction of 4'-Chloropropiophenone
The reduction of a ketone to a secondary alcohol is a common and often high-yielding transformation. The choice of reducing agent is critical to avoid side reactions.
For this transformation, sodium borohydride (NaBH₄) is the reagent of choice.[4][5] It is a mild and selective reducing agent that will efficiently reduce the ketone to the desired secondary alcohol without affecting the aromatic chloro group.
Why not a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
While LiAlH₄ would also reduce the ketone, it is a much stronger and less selective reducing agent. There is a risk of reductive dehalogenation of the chlorophenyl group, leading to the formation of 1-phenylpropan-1-ol as a byproduct. NaBH₄ is chemoselective for the carbonyl group in this context.
Experimental Protocol: Reduction of 4'-Chloropropiophenone with NaBH₄
-
Reaction Setup: In a round-bottom flask, dissolve 4'-chloropropiophenone (1.0 equivalent) in methanol or ethanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting ketone by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.
-
Purification: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization.[5]
Standard NaBH₄ reduction will produce a racemic mixture of the alcohol. For enantioselective synthesis, you will need to employ an asymmetric reduction method.
Options for Asymmetric Reduction:
| Method | Description |
| Chiral Borane Reagents | Use of a chiral borane reducing agent, such as a borane complex with a chiral ligand (e.g., (S)-prolinol). |
| Catalytic Asymmetric Reduction | Employing a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, in the presence of a borane source. |
| Biocatalysis | Utilizing a ketoreductase enzyme that selectively reduces the ketone to one enantiomer of the alcohol. |
These advanced methods require careful optimization of reaction conditions to achieve high enantiomeric excess (e.e.).
Visualizing Reaction Pathways and Troubleshooting
Grignard Synthesis Workflow and Side Reactions
Caption: Troubleshooting logic for the Grignard synthesis.
Ketone Reduction Workflow
Caption: General workflow for the reduction of 4'-chloropropiophenone.
References
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
Chemistry LibreTexts. (2023). Experiment 19: REDUCTION WITH NaBH4 : STERIC AND CONJUGATION EFFECTS (3 Experiments). [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. [Link]
-
ACS Publications. (2009). Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
-
Studylib. (n.d.). Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
-
Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. [Link]
-
Chemistry Steps. (n.d.). Alcohols in Substitution Reactions with Tons of Practice Problems. [Link]
-
DSpace@MIT. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. [Link]
-
ACS Publications. (2024). The Journal of Organic Chemistry Vol. 89 No. 9. [Link]
-
Chemistry LibreTexts. (2020). 13.6: Synthesis of Alcohols - Review. [Link]
-
PubChem. (n.d.). PubChem. [Link]
Sources
Column selection for optimal chiral separation of 1-(4-Chlorophenyl)propan-1-ol
Welcome to our dedicated technical support guide for the enantioselective separation of 1-(4-Chlorophenyl)propan-1-ol. This resource is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of chiral method development. Here, we address common challenges in a practical, question-and-answer format, grounding our advice in established chromatographic principles and field-proven experience.
Understanding the Analyte: this compound
Before diving into column selection, a brief analysis of the target molecule is crucial. This compound is a chiral secondary aromatic alcohol. Its key structural features for chiral recognition are:
-
A stereogenic center: The carbon atom bonded to the hydroxyl group.
-
A hydroxyl (-OH) group: A primary site for hydrogen bonding interactions.
-
A π-basic aromatic ring (4-chlorophenyl): Capable of engaging in π-π stacking interactions. The electron-withdrawing nature of the chlorine atom can influence the electronic density of the ring.
-
An aliphatic propyl chain: Provides a site for steric or hydrophobic interactions.
Successful chiral separation hinges on a chiral stationary phase (CSP) that can exploit these features to form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am starting from scratch. Which type of chiral column should I screen first for this compound?
Answer: For an aromatic alcohol like this compound, polysaccharide-based chiral stationary phases are the industry standard and the most logical starting point.[1][2][3] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a versatile range of interaction mechanisms necessary for resolving this class of compounds.
The Rationale (Expertise & Experience): The chiral recognition mechanism on polysaccharide CSPs is a multi-modal process involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] The helical polymer structure of the cellulose or amylose derivative creates chiral grooves. The enantiomers of your analyte will fit into these grooves differently. For this compound, the hydroxyl group can form hydrogen bonds with the carbamate groups on the CSP, while the chlorophenyl ring can engage in π-π stacking. This combination of interactions is often sufficient to achieve enantioseparation.
Recommended Starting Columns: A screening approach using columns with complementary selectivities is highly efficient.[4]
| Column Name | Chiral Selector | Typical Mode | Key Strengths for Aromatic Alcohols |
| Chiralpak® AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Often provides excellent recognition for aromatic compounds through strong π-π and hydrogen bonding interactions.[3][5] |
| Chiralcel® OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | A robust, general-purpose column that frequently resolves a wide range of chiral compounds, including aromatic alcohols.[1][2] |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Normal Phase | The electron-withdrawing chloro-substituents on the selector can offer unique selectivity, especially for analytes with electron-rich aromatic rings. |
Initial Screening Protocol: A standardized protocol is essential for efficiently comparing column performance.
-
Mobile Phase Preparation: Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v) . Use only high-purity, HPLC-grade solvents. Filter and degas the mobile phase thoroughly to prevent baseline issues.[1]
-
System & Column Equilibration: Purge the HPLC system with the mobile phase. Equilibrate your chosen chiral column at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (use a column oven for stability)
-
Injection Volume: 5-10 µL
-
Detection: UV at 220 nm or 254 nm
-
Q2: I've tried a polysaccharide column with a standard mobile phase, but I see poor or no separation (Rs < 1.0). What is my next step?
Answer: This is a common scenario in chiral method development. The key is to systematically modify the mobile phase, as it is the most powerful tool for influencing selectivity on a given CSP.[6]
The Rationale (Causality): The alcohol modifier in a normal-phase system plays a competitive role. It competes with the analyte for hydrogen bonding sites on the CSP. By changing the concentration or type of alcohol, you directly alter the thermodynamics of the analyte-CSP interaction, which can dramatically impact the resolution.
Troubleshooting Workflow:
Caption: Logical workflow for optimizing chiral resolution.
Detailed Optimization Steps:
-
Adjust Modifier Strength: Reducing the percentage of the alcohol modifier (e.g., isopropanol) will increase the retention time of your enantiomers.[1] This longer residence time on the column often allows for more effective chiral recognition and can significantly improve resolution.
-
Protocol: Decrease the isopropanol concentration in steps, for example, from 10% to 7%, then 5%, and 2%. Allow the column to re-equilibrate fully at each new condition.
-
-
Change the Alcohol Modifier: If adjusting the concentration is not sufficient, changing the alcohol type can induce a profound change in selectivity. Ethanol is less polar and a weaker hydrogen bond competitor than isopropanol.
-
Protocol: Switch from isopropanol to ethanol. A good starting point is often a slightly higher concentration than your best IPA result (e.g., if 5% IPA was best, start with 7-10% ethanol).
-
-
Optimize Temperature: Chiral separations are often enthalpically driven, meaning lower temperatures can enhance the stability of the interactions responsible for separation.[7][8]
-
Protocol: Decrease the column temperature in 5-10°C increments (e.g., from 25°C to 15°C). This often increases resolution, though it will also increase retention time and system pressure. Conversely, sometimes a higher temperature can improve peak efficiency, so exploring up to 40°C is also worthwhile if lower temperatures fail.[7]
-
-
Reduce the Flow Rate: Chiral separations can be sensitive to mass transfer kinetics. Lowering the flow rate increases the time available for the enantiomers to interact with the CSP, which can lead to better efficiency and higher resolution.[1][8]
-
Protocol: Reduce the flow rate from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min.
-
Q3: My peaks are resolved, but they are broad and tailing. How can I improve the peak shape?
Answer: Peak tailing in chiral chromatography typically points to undesirable secondary interactions or sample overload.
The Rationale (Self-Validation): An ideal chromatographic peak is Gaussian, indicating a single, uniform interaction mechanism. Tailing suggests that a portion of the analyte molecules are being held too strongly by secondary mechanisms, such as interactions with acidic silanol groups on the silica support that are not fully shielded by the CSP coating.
Troubleshooting Steps:
-
Check for Mass Overload: This is the simplest issue to diagnose. Injecting too much sample mass saturates the specific interaction sites on the CSP, leading to peak distortion.
-
Protocol: Prepare a sample that is 10-fold more dilute than your current sample (e.g., 0.05 mg/mL). If the peak shape improves significantly (becomes more symmetrical), you were overloading the column. Determine the optimal sample load by testing serial dilutions.[7]
-
-
Consider Mobile Phase Additives (Use with Caution): For a neutral analyte like this compound, additives are generally not required.[1] However, if the column has a history of use with acidic or basic compounds, "column memory" can be an issue.[9] An additive can also be used to suppress interactions with exposed silanols.
-
Acidic Additive: A very small amount of a weak acid like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%) can sometimes improve the peak shape of acidic analytes by suppressing their ionization.[8] For your neutral alcohol, this is unlikely to be necessary unless the column is contaminated.
-
Basic Additive: Similarly, a basic additive like diethylamine (DEA) (e.g., 0.1%) can improve the peak shape of basic compounds by competing for active silanol sites.[7][10]
-
Recommendation: Before using additives, ensure your column is thoroughly flushed and dedicated to neutral compounds if possible. If peak shape remains poor after ruling out overload, try adding 0.1% of an alcohol-soluble acid or base to your mobile phase.
-
-
Column Flushing and Regeneration: Contaminants from previous analyses can adsorb strongly to the head of the column, causing poor peak shape.
-
Protocol: For coated polysaccharide columns, flushing with a strong, compatible solvent like 100% 2-propanol can help remove strongly retained compounds. For more robust immobilized columns, stronger solvents like THF or DMF may be used according to the manufacturer's instructions.[11]
-
References
-
Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. J-Stage. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]
-
1-(4-Chlorophenyl)-3-(p-tolyl)propan-1-ol. PubChem. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health (NIH). [Link]
-
14.3: Chiral Chromatography. Chemistry LibreTexts. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). [Link]
-
(S)-3-Amino-3-(4-chloro-phenyl)-propan-1-ol. Pharmaffiliates. [Link]
-
1-Propanone, 1-(4-chlorophenyl)-. NIST WebBook. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
-
Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. PubMed. [Link]
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- 4. ymc.co.jp [ymc.co.jp]
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- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
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- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
Technical Support Center: Addressing Matrix Effects in GC-MS Analysis of 1-(4-Chlorophenyl)propan-1-ol
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-(4-Chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical data.
Understanding Matrix Effects in GC-MS
In GC-MS, matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting, often unidentified, components from the sample matrix.[1][2][3] These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification.[1][3][4] For a small molecule like this compound, particularly when analyzed in complex biological matrices such as plasma, urine, or tissue homogenates, these interferences can significantly compromise data integrity.[5][6][7]
In the context of GC-MS, signal enhancement is a frequently observed phenomenon.[8][9] It often occurs when non-volatile matrix components coat active sites within the GC inlet and the front of the analytical column.[4][8] This "masking" of active sites reduces the thermal degradation or adsorption of the analyte, leading to a higher-than-expected signal response.[4][8] Conversely, signal suppression can also occur, though it is more commonly associated with LC-MS.[3][8]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, which include the assessment and mitigation of matrix effects.[2][10][11][12] Adherence to these guidelines is crucial for ensuring data reliability for regulatory submissions.[11]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the GC-MS analysis of this compound.
Q1: My quantitative results for this compound are highly variable and often show poor accuracy. Could this be a matrix effect?
A1: Yes, high variability and poor accuracy are classic indicators of matrix effects. When co-eluting matrix components interfere with the analyte at the ion source, it can lead to inconsistent ionization and, consequently, fluctuating quantitative results.[1][4] To confirm if you are experiencing matrix effects, you can perform a post-extraction addition experiment.
Experimental Protocol: Post-Extraction Addition
-
Prepare two sets of samples:
-
Set A: Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation protocol. After extraction, spike the clean extract with a known concentration of this compound.
-
Set B: Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at the same concentration as in Set A.
-
-
Analyze both sets by GC-MS.
-
Compare the peak areas of the analyte in both sets. A significant difference (typically >15%) in the average peak area between Set A and Set B indicates the presence of matrix effects.
Q2: I've confirmed that matrix effects are present. What is the best sample preparation technique to minimize these interferences?
A2: The choice of sample preparation technique is critical for minimizing matrix effects. The goal is to selectively remove interfering components while efficiently recovering your analyte of interest.[13] For this compound in biological matrices, several techniques can be effective.
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases based on its solubility.[5] | Simple, cost-effective, and can provide a high degree of sample cleanup.[5][6] | Can be labor-intensive, time-consuming, and may form emulsions.[5][7] |
| Solid-Phase Extraction (SPE) | Isolates the analyte by adsorbing it onto a solid sorbent, followed by selective elution.[14][15] | Highly selective, can handle a wide range of matrices, and is amenable to automation.[16][17] | Method development can be more complex and costly.[16] |
| QuEChERS | A two-step process involving salting-out extraction followed by dispersive SPE for cleanup.[18] | Fast, easy, and effective for a broad range of analytes and matrices.[19] | May not provide as thorough a cleanup as traditional SPE for very complex matrices.[20] |
Recommendation: For initial investigations, LLE is a good starting point due to its simplicity.[5][6] However, for routine high-throughput analysis, developing a robust SPE method is often the most reliable approach for minimizing matrix effects and achieving consistent results.[14][16]
Q3: I'm still observing matrix effects even after optimizing my sample preparation. What other strategies can I employ?
A3: If sample preparation alone is insufficient, several in-method strategies can be used to compensate for matrix effects.
Matrix-Matched Calibration
This is a widely recommended approach where the calibration standards are prepared in the same matrix as the samples.[21][22][23] This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[21][24]
Experimental Protocol: Matrix-Matched Calibration Curve
-
Obtain a blank matrix (e.g., plasma, urine) that is free of this compound.
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
Process these matrix-matched standards using the same sample preparation procedure as your unknown samples.
-
Analyze the processed standards by GC-MS and construct a calibration curve by plotting the peak area against the concentration.
-
Quantify your unknown samples using this matrix-matched calibration curve.
Use of an Internal Standard (IS)
An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. It is added to all samples, standards, and quality controls at a constant concentration.[1] The use of a suitable IS can correct for both variability in sample preparation and matrix effects.[21]
The Gold Standard: Stable Isotope-Labeled Internal Standard
The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterium-labeled this compound). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same matrix effects.[24][25][26] This provides the most accurate correction.
Q4: Can derivatization help in overcoming matrix effects for this compound?
A4: Yes, derivatization can be a powerful tool. For an alcohol like this compound, derivatization (e.g., silylation to form a trimethylsilyl ether) can improve its chromatographic properties by increasing volatility and thermal stability. This can shift the retention time of the analyte away from interfering matrix components, thus reducing the matrix effect.[1]
Q5: My GC-MS system seems to be getting contaminated quickly when analyzing biological samples. Could this be related to matrix effects?
A5: Absolutely. Inadequate sample cleanup can lead to the accumulation of non-volatile matrix components in the GC inlet and on the column.[13] This not only causes matrix effects but also leads to system contamination, peak shape distortion, and reduced column lifetime.[27][28] Regular maintenance, including cleaning the injector and trimming the column, is essential when analyzing complex matrices.[13]
Visualizing Workflows and Concepts
Troubleshooting Matrix Effects: A Decision Tree
Caption: A decision tree for troubleshooting matrix effects in GC-MS analysis.
Workflow for Solid-Phase Extraction (SPE)
Caption: A typical workflow for solid-phase extraction (SPE).
Conceptual Diagram of Matrix Effects in the MS Ion Source
Caption: How co-eluting matrix components can affect the analyte signal.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Kruve, A., & Leito, I. (2013). Matrix effects in mass spectrometry. In Mass Spectrometry Handbook. John Wiley & Sons, Inc.
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
- Lehotay, S. J., & Mastovska, K. (2005). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues.
- Omazic, A., & Petrovic, M. (2018). Matrix effects in chromatography-mass spectrometry-based analysis of environmental samples. In Comprehensive Analytical Chemistry (Vol. 82, pp. 227-269). Elsevier.
-
Restek Corporation. (2020). QuEChERS: A Quick, Easy, Cheap, Effective, Rugged, and Safe Sample Preparation Technique. [Link]
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography–mass spectrometry. Mass spectrometry reviews, 30(3), 491-509.
Sources
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. Liquid-liquid extraction [scioninstruments.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. id-eptri.eu [id-eptri.eu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. fda.gov [fda.gov]
- 13. Accounting for Matrix Effects - Page 2 - Chromatography Forum [chromforum.org]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Solid Phase Extraction (SPE) [sigmaaldrich.com]
- 16. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. mdpi.com [mdpi.com]
- 23. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 24. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of 1-(4-Chlorophenyl)propan-1-ol
Welcome to the technical support guide for the synthesis and scale-up of 1-(4-Chlorophenyl)propan-1-ol. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the two most common synthetic routes. Our goal is to equip you with the expertise to navigate experimental challenges, optimize reaction conditions, and ensure a safe and successful scale-up.
Section 1: Synthesis via Grignard Reaction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a primary choice for synthesizing this compound.[1] This route typically involves the reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with propanal. While effective at the bench scale, this pathway presents specific challenges during scale-up, primarily due to its exothermic nature and extreme sensitivity to atmospheric conditions.[2][3]
Reaction Scheme
Detailed Experimental Protocol: Grignard Synthesis
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | 1.1 |
| 1-Bromo-4-chlorobenzene | 191.45 | 19.15 g | 0.10 | 1.0 |
| Propanal | 58.08 | 6.39 g (8.0 mL) | 0.11 | 1.1 |
| Anhydrous Diethyl Ether | 74.12 | 250 mL | - | - |
| Saturated NH₄Cl (aq) | 53.49 | 100 mL | - | - |
| Iodine (crystal) | 253.81 | 1 small crystal | - | - |
Procedure:
-
Preparation: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be oven-dried (>120 °C) or flame-dried and assembled hot under an inert atmosphere (Nitrogen or Argon).[4]
-
Grignard Formation: Add magnesium turnings and a small crystal of iodine to the reaction flask. The iodine serves as an activator, helping to expose a fresh magnesium surface.[3][5]
-
Prepare a solution of 1-bromo-4-chlorobenzene in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Initiation: Add ~10% of the halide solution to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gentle heating or crushing the magnesium with a dry stirring rod may be necessary.[3][6]
-
Addition: Once initiated, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to control the exotherm, especially during scale-up.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of propanal in 50 mL of anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. This is a safer alternative to water or dilute acid for quenching.
-
Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Troubleshooting Guide & FAQs: Grignard Synthesis
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: This is the most common issue in Grignard synthesis. The primary culprits are moisture and the passivating oxide layer on the magnesium surface.[6]
-
Anhydrous Conditions: Grignard reagents are potent bases that react rapidly with acidic protons from water.[4][5] Ensure all glassware is rigorously dried and cooled under an inert atmosphere. Solvents must be strictly anhydrous. Using an in-situ probe like FTIR can quantify water content in the solvent before starting.[7]
-
Magnesium Activation: The MgO layer on the turnings prevents the organic halide from reaching the reactive metal.[6] To overcome this:
-
Use fresh, shiny magnesium turnings.
-
Add a small crystal of iodine, which chemically cleans the surface.[3]
-
Add a few drops of 1,2-dibromoethane.
-
Mechanically crush a few pieces of magnesium in the flask with a dry glass rod to expose a fresh surface.
-
Q2: The reaction becomes uncontrollable during scale-up. How can I manage the exotherm?
A2: Grignard reagent formation is highly exothermic and can lead to dangerous runaway reactions if not properly managed.[3][8]
-
Controlled Addition: The rate of heat generation is directly proportional to the rate of reagent addition. Add the organic halide solution slowly and incrementally to avoid accumulation.[7]
-
Efficient Heat Transfer: Ensure efficient stirring to prevent localized hot spots and facilitate heat transfer to the cooling bath.[3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A reactor with a cooling jacket is essential.
-
Real-Time Monitoring: Use a temperature probe to monitor the internal reaction temperature (Tr). A significant difference between Tr and the jacket temperature (Tj) indicates a high rate of heat evolution.[3] In-situ FTIR can also monitor the concentration of the organic halide, ensuring it doesn't accumulate to dangerous levels if the reaction stalls.[7]
Q3: My yield is low, and I've isolated 4,4'-dichlorobiphenyl. What is this, and how can I prevent it?
A3: 4,4'-dichlorobiphenyl is a common byproduct formed from a Wurtz-type coupling reaction, where the Grignard reagent reacts with unreacted 1-bromo-4-chlorobenzene. To minimize its formation:
-
Maintain Low Halide Concentration: Slow, dropwise addition of the halide ensures it reacts quickly with the magnesium surface, keeping its concentration in solution low.
-
Use Excess Magnesium: A slight excess of magnesium (1.1-1.2 equivalents) helps ensure the halide reacts preferentially at the metal surface.
-
Control Temperature: Excessive temperatures can favor the coupling side reaction.
Section 2: Synthesis via Reduction of 4-Chloropropiophenone
An alternative and often more scalable route is the reduction of the ketone 4-chloropropiophenone (1-(4-chlorophenyl)propan-1-one).[9] This method avoids the handling of highly reactive Grignard reagents and is generally less sensitive to atmospheric conditions. Sodium borohydride (NaBH₄) is a common, mild, and selective reagent for this transformation.[10]
Reaction Scheme
Detailed Experimental Protocol: Ketone Reduction
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Moles | Equivalents |
| 4-Chloropropiophenone | 168.62 | 16.86 g | 0.10 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.89 g | 0.05 | 0.5 |
| Methanol | 32.04 | 200 mL | - | - |
| Water | 18.02 | 100 mL | - | - |
| Ethyl Acetate | 88.11 | 300 mL | - | - |
Procedure:
-
Setup: In a round-bottom flask, dissolve 4-chloropropiophenone in methanol.[10]
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is important to moderate the reaction rate and improve selectivity.
-
Addition of Reductant: Slowly add sodium borohydride in small portions over 20-30 minutes. Ensure the temperature remains below 10 °C.[10] Note that each mole of NaBH₄ provides four hydride equivalents, so only 0.25 molar equivalents are stoichiometrically required, but using 0.5-1.5 equivalents is common to ensure completion.[10]
-
Reaction: After the addition is complete, stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting ketone by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to decompose any excess NaBH₄.
-
Solvent Removal: Remove the bulk of the methanol solvent under reduced pressure.
-
Extraction: Add more water to the residue and extract the product with ethyl acetate (3 x 100 mL).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude alcohol can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization if solid.[10]
Troubleshooting Guide & FAQs: Ketone Reduction
Q1: My reduction is incomplete, and I still see starting material on my TLC plate. What should I do?
A1: Incomplete reduction is typically due to insufficient reducing agent or deactivation of the reagent.
-
Stoichiometry: While 0.25 equivalents of NaBH₄ are theoretically enough, some may be consumed by reacting with the protic solvent (methanol). Using a larger excess (e.g., 1.0-1.5 equivalents) can help drive the reaction to completion.[10]
-
Reagent Quality: Sodium borohydride can degrade upon exposure to moisture. Ensure you are using a fresh, high-quality reagent.
-
Reaction Time/Temperature: If the reaction is sluggish, try extending the reaction time or allowing it to warm to room temperature for a longer period after the initial addition at 0 °C.
Q2: What are the best practices for purifying the final alcohol product on a large scale?
A2: Purification is key to obtaining a high-purity final product.
-
Work-up: A thorough aqueous work-up is essential to remove inorganic boron salts. Multiple extractions and a final brine wash will improve the purity of the crude product.
-
Crystallization: If the product is a solid or can be induced to crystallize, this is often the most efficient method for large-scale purification. Screen various solvent systems (e.g., heptane/ethyl acetate, toluene) to find optimal conditions.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Chromatography: While effective, column chromatography can be costly and time-consuming at a large scale. It is best used for high-purity requirements or to remove closely related impurities.
Q3: Are there alternative reducing agents I could use?
A3: Yes, several other reagents can be used, each with different characteristics.
-
Lithium Aluminum Hydride (LiAlH₄): More powerful than NaBH₄ but also much more reactive and dangerous. It reacts violently with water and protic solvents and requires strictly anhydrous conditions (typically in THF or ether). It offers no significant advantage over NaBH₄ for this simple ketone reduction.
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂) is a "greener" and highly effective method, especially for very large scales. However, it requires specialized high-pressure equipment. A potential side reaction is dehalogenation (removal of the chlorine atom from the ring), which must be monitored.
Section 3: Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Expected Analytical Data
| Analysis | Expected Signals / Values |
| ¹H NMR | Signals for aromatic protons (doublets, ~7.3 ppm), the methine proton (CH-OH, triplet, ~4.6 ppm), the methylene protons (-CH₂-, multiplet, ~1.7 ppm), the methyl protons (-CH₃, triplet, ~0.9 ppm), and the hydroxyl proton (broad singlet).[10] |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbinol carbon (CH-OH, ~75 ppm), the methylene carbon (~32 ppm), and the methyl carbon (~10 ppm).[10] |
| IR (cm⁻¹) | A broad O-H stretch around 3400-3600 cm⁻¹ and the absence of the starting ketone's C=O stretch (~1680 cm⁻¹).[10] |
Section 4: Safety Considerations for Scale-Up
-
Grignard Reagents: Are pyrophoric and react violently with water. All operations must be conducted under a strict inert atmosphere.[5]
-
Ethereal Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Always use fresh, inhibitor-stabilized solvents and work in a well-ventilated fume hood away from ignition sources.
-
Exothermic Reactions: Both Grignard formation and quenching are highly exothermic. Proper cooling, controlled addition rates, and continuous monitoring are critical to prevent runaway reactions.[2]
-
Sodium Borohydride: Reacts with acidic solutions to release flammable hydrogen gas. Quenching should be done slowly and with adequate cooling.
References
- Benchchem. (n.d.). Technical Support Center: Grignard Synthesis of 2-(4-Chlorophenyl)ethanol.
- Benchchem. (n.d.). Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.
- METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
- AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings.
- University Course Material. (n.d.). Grignard Reaction.
- American Chemical Society. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development.
- SYSTAG. (n.d.). Investigation of a Grignard Reaction at Small Scale.
- Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis.
- Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook.
Sources
- 1. studylib.net [studylib.net]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 9. 1-Propanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Selection for the Asymmetric Synthesis of 1-(4-Chlorophenyl)propan-1-ol
Guide Overview: The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. 1-(4-Chlorophenyl)propan-1-ol is a key chiral building block whose stereochemistry is critical for the efficacy of various active pharmaceutical ingredients (APIs). The most direct and industrially relevant route to this molecule is the asymmetric reduction of the prochiral ketone, 4'-chloropropiophenone.
This guide provides an in-depth comparison of the three principal catalytic strategies for this transformation: transition metal catalysis, organocatalysis, and biocatalysis. We will move beyond a simple listing of methods to explore the mechanistic underpinnings, practical considerations, and performance metrics of each approach. Our objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select the optimal catalyst for their specific research and development goals.
The Strategic Importance of Asymmetric Synthesis
In therapeutic applications, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Consequently, the ability to synthesize single-enantiomer compounds is not merely an academic exercise but a critical requirement for developing safe and effective medicines. This principle drives the demand for robust, scalable, and highly selective catalytic methods.
Caption: Core synthetic strategy and the main catalytic methodologies.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a multi-factorial decision, balancing enantioselectivity, yield, cost, operational simplicity, and scalability. Below, we dissect the leading catalytic systems for the reduction of 4'-chloropropiophenone.
| Catalyst Type | Specific Catalyst System | Key Advantages | Key Considerations | Typical Yield | Typical e.e. (%) |
| Transition Metal | Ru-BINAP / H₂ (Noyori Hydrogenation)[1][2] | High turnover numbers, broad substrate scope, excellent enantioselectivity.[2] | Requires high-pressure H₂ gas, potential for heavy metal contamination. | >95% | >97% |
| Transition Metal | Ru-TsDPEN / HCOOH:NEt₃ (Transfer Hydrogenation)[3] | Avoids high-pressure H₂, operationally simpler, excellent enantioselectivity.[3] | Lower atom economy than direct hydrogenation. | >95% | >98% |
| Organocatalysis | (R)- or (S)-CBS Oxazaborolidine / Borane[4][5][6] | Predictable stereochemical outcome, metal-free, high enantioselectivity.[4][5] | Stoichiometric borane reductant required, strict anhydrous conditions.[6] | ~98% | >96% |
| Biocatalysis | Ketoreductases (KREDs) or Whole Cells (Acetobacter sp.)[7][8] | Extremely high selectivity (>99% e.e.), mild aqueous conditions, "green" process.[8][9] | Substrate concentration can be limited, requires biological expertise. | >80-95% | >99% |
Transition Metal Catalysis: The Power of Ruthenium
Pioneered by Ryōji Noyori, ruthenium-based catalysts are highly effective for the asymmetric hydrogenation of ketones.[2][10] These systems rely on a chiral diphosphine ligand, such as BINAP, to create a chiral environment around the metal center, directing the hydride transfer to one face of the ketone.
Mechanism of Action: Noyori Asymmetric Hydrogenation
The catalytic cycle involves the coordination of the ketone to the chiral Ru-hydride species. The key to selectivity is the formation of a six-membered pericyclic transition state, where steric interactions between the ketone's substituents and the chiral ligand favor one geometry, leading to the preferential formation of one alcohol enantiomer.[1]
Caption: Catalytic cycle for Noyori-type asymmetric hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Asymmetric Transfer Hydrogenation (ATH) offers a more practical alternative to high-pressure hydrogenation by using a hydrogen donor like a formic acid/triethylamine azeotrope.[3]
-
Inert Atmosphere: Charge a Schlenk flask with the Ru(II) catalyst (e.g., RuCl) (0.01 eq) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagents: Add the formic acid/triethylamine azeotropic mixture (5:2 ratio).
-
Substrate Addition: Add 4'-chloropropiophenone (1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at 28-30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Organocatalysis: The CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a premier organocatalytic method for reducing prochiral ketones with high enantioselectivity.[5][6] The reaction employs a chiral oxazaborolidine catalyst, derived from a proline amino alcohol, which complexes with a borane reducing agent (e.g., BH₃·SMe₂) to form the active catalytic species.[4][11]
Mechanism of Action: Stereocontrol via Catalyst Complex
The mechanism involves the coordination of borane to the nitrogen atom of the CBS catalyst.[6] This enhances the Lewis acidity of the endocyclic boron, which then coordinates to the ketone's carbonyl oxygen. The catalyst's chiral framework sterically directs the ketone to bind in a specific orientation, exposing one face to hydride delivery from the borane-amine complex.[12]
Caption: Mechanistic workflow of the CBS Reduction.
Experimental Protocol: CBS Reduction
Strict anhydrous conditions are crucial for achieving high enantioselectivity with the CBS method.[6]
-
Setup: Under an inert atmosphere, add a solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 1 M in toluene, 0.1 eq) to a flame-dried flask containing anhydrous tetrahydrofuran (THF).
-
Cooling and Reagent Addition: Cool the solution to 0°C. Slowly add borane-dimethyl sulfide complex (BMS, 1.0 eq) and stir for 15 minutes to form the active complex.[13]
-
Substrate Addition: Cool the reaction mixture to -20°C. Slowly add a solution of 4'-chloropropiophenone (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below -20°C.[13]
-
Reaction: Stir the mixture at -20°C and monitor for completion by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20°C.[13]
-
Work-up: Allow the mixture to warm to room temperature. Add 2 M HCl to hydrolyze borate esters. Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify via column chromatography.
Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes (either in isolated form or within whole microbial cells) to perform chemical transformations.[9] Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of ketones, offering exceptional enantioselectivity and operating under environmentally benign conditions (aqueous media, room temperature, neutral pH).[7]
Mechanism of Action: Enzyme-Substrate Specificity
The high selectivity of biocatalysts stems from the intricate, three-dimensional structure of the enzyme's active site. The substrate, 4'-chloropropiophenone, binds within this chiral pocket in a highly specific orientation. A cofactor (typically NADPH or NADH) then delivers a hydride to the carbonyl face exposed by this binding mode, leading to the formation of a single enantiomer of the alcohol product.
Experimental Protocol: Whole-Cell Bioreduction
This protocol uses a microorganism known to possess ketoreductase activity, such as Acetobacter sp.[8]
-
Biocatalyst Preparation: Cultivate the microbial cells (e.g., Acetobacter sp. CCTCC M209061) according to standard microbiological procedures. Harvest the cells by centrifugation to form a cell paste.
-
Reaction Setup: In a flask, prepare a buffer solution (e.g., phosphate buffer, pH 7.0) containing a sacrificial alcohol (e.g., isopropanol) for cofactor regeneration.
-
Reaction Initiation: Add the cell paste to the buffer. Add the substrate, 4'-chloropropiophenone, typically dissolved in a minimal amount of a water-miscible co-solvent to aid solubility.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.[7]
-
Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once complete, remove the cells by centrifugation or filtration.
-
Extraction and Purification: Extract the aqueous filtrate with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[7]
Conclusion and Outlook
The asymmetric synthesis of this compound can be achieved with exceptional control and efficiency using several distinct catalytic platforms.
-
Transition Metal Catalysts like Noyori's systems offer high efficiency and are well-established for large-scale industrial processes. The transfer hydrogenation variant provides greater operational simplicity.
-
Organocatalytic CBS Reduction stands out as a powerful, metal-free alternative with a highly predictable stereochemical outcome, making it a favorite in both academic and industrial research labs.
-
Biocatalysis represents the frontier of sustainable synthesis, providing unparalleled enantioselectivity under mild, green conditions. As enzyme engineering and immobilization techniques advance, biocatalytic routes are becoming increasingly competitive for industrial-scale production.[8]
The optimal choice depends on the specific project requirements: for large-scale, cost-driven production, a Noyori-type catalyst may be preferred. For metal-sensitive applications or when predictable stereochemistry is paramount during early-stage synthesis, the CBS reduction is an excellent choice. For projects prioritizing sustainability and seeking the highest possible enantiopurity, biocatalysis is an increasingly powerful and attractive option.
References
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Name-Reaction.com. [Link]
-
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. National Institutes of Health (NIH). [Link]
-
Noyori Hydrogenation. Name-Reaction.com. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
Enhanced whole-cell biotransformation of 3-chloropropiophenone into 1-phenyl-1-propanone by hydrogel entrapped Chlorella emerson. CNR-IRIS. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Noyori Asymmetric Transfer Hydrogenation. Chem-Station. [Link]
-
Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents. ACS Publications. [Link]
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Biocatalytic Reduction Reactions from a Chemist's Perspective. PubMed. [Link]
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A Comparative Guide to the Biological Evaluation of 1-(4-Chlorophenyl)propan-1-ol and 1-phenylpropan-1-ol
A Senior Application Scientist's Guide to Designing and Executing In Vitro Comparative Assays
For researchers, scientists, and drug development professionals, the systematic evaluation of structurally related compounds is a cornerstone of identifying lead candidates and understanding structure-activity relationships (SAR). This guide provides a comprehensive framework for the comparative biological evaluation of 1-(4-chlorophenyl)propan-1-ol and its non-halogenated analog, 1-phenylpropan-1-ol. While direct comparative studies are not extensively available in public literature, this document outlines the scientific rationale and detailed experimental protocols to empower researchers to conduct a thorough head-to-head analysis.
The central hypothesis underpinning this comparison is the well-established principle that halogenation can significantly modulate the biological activity of a molecule. The introduction of a chlorine atom to the phenyl ring of 1-phenylpropan-1-ol is expected to alter its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its interaction with biological targets, metabolic stability, and overall efficacy and toxicity profile.
This guide will focus on two key areas of biological activity where phenylpropanoids have shown relevance: antifungal efficacy and general cytotoxicity. By following the detailed protocols herein, researchers can generate robust, quantitative data to elucidate the impact of para-chlorination on the biological activity of the 1-phenylpropan-1-ol scaffold.
Physicochemical Properties: The Foundation of Biological Activity
Before delving into biological assays, it is crucial to understand the fundamental physicochemical properties of the two compounds. These properties influence their solubility, membrane permeability, and potential for non-specific interactions, all of which are critical considerations in experimental design and data interpretation.
| Property | This compound | 1-phenylpropan-1-ol |
| Molecular Formula | C₉H₁₁ClO | C₉H₁₂O |
| Molecular Weight | 170.63 g/mol | 136.19 g/mol |
| Appearance | Solid | Liquid |
| Boiling Point | Not readily available | 217-219 °C |
| Density | Not readily available | 0.994 g/mL at 25 °C[1][2] |
| LogP (Predicted) | ~2.5-3.0 | ~1.9 |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in alcohol and oils[3] |
The higher predicted LogP of this compound suggests increased lipophilicity compared to its non-halogenated counterpart. This difference is a key factor to consider, as it may enhance membrane permeability and interaction with hydrophobic pockets in biological targets, but could also lead to increased non-specific binding and potential for cytotoxicity.
Antifungal Activity: A Key Therapeutic Area for Phenylpropanoids
Phenylpropanoid derivatives have demonstrated a range of antimicrobial and antifungal activities.[4][5][6] The fungistatic properties of this compound against phytopathogenic fungi like Botrytis cinerea have been reported.[7] A direct comparison with 1-phenylpropan-1-ol will elucidate the role of the chlorine substituent in this antifungal action.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] This protocol is based on the broth microdilution method, a standard for antifungal susceptibility testing.[10][11]
Materials:
-
Test compounds: this compound and 1-phenylpropan-1-ol
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer (plate reader)
-
Positive control antifungal (e.g., Fluconazole)
-
Solvent for test compounds (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of each test compound and the positive control in DMSO.
-
Preparation of Inoculum: Culture the fungal strain on an appropriate agar plate. From a fresh culture, prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Serial Dilution in Microplate:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.
-
Add 200 µL of the working solution of the test compound (diluted from the stock to twice the highest desired concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1-11.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the concentration that inhibits ≥50% of fungal growth compared to the growth control.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity: Assessing the Therapeutic Window
While potent biological activity is desirable, it must be balanced with an acceptable safety profile. Cytotoxicity assays are fundamental in early-stage drug discovery to assess the potential for a compound to cause cell damage or death.[12] Here, we outline two standard assays to compare the cytotoxic effects of this compound and 1-phenylpropan-1-ol on a relevant human cell line, such as the human liver cancer cell line HepG2, which is commonly used for toxicity screening.[6][13]
Experimental Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Sources
- 1. COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 1-(4-Chlorophenyl)propan-1-ol
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method designed to quantify 1-(4-Chlorophenyl)propan-1-ol. This compound, a key intermediate or potential impurity in various synthetic pathways, demands a precise and reliable analytical method to ensure the final product's integrity.
This document eschews a rigid template, instead adopting a narrative that mirrors the logical flow of method development and validation in a real-world laboratory. We will explore the causality behind experimental choices, compare HPLC to viable alternatives, and present a self-validating system of protocols and data, all grounded in authoritative regulatory standards.
Choosing the Right Tool: Why HPLC is the Gold Standard for this Analyte
Before delving into the validation of our chosen HPLC method, it is crucial to understand why this technique is superior for an analyte like this compound compared to other common chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high resolution, sensitivity, and suitability for non-volatile or thermally sensitive molecules. Aromatic alcohols, like our target analyte, possess strong chromophores (the chlorophenyl group), making them ideal for UV detection, a standard and robust HPLC detector. The versatility of reversed-phase columns, such as the C18, allows for excellent separation from non-polar impurities.
-
Gas Chromatography (GC): While GC is a powerful technique for volatile compounds, it often requires high temperatures in the injection port and column oven. Alcohols can be prone to dehydration or degradation at these temperatures, leading to inaccurate quantification. While derivatization can mitigate this, it adds complexity and potential for error to the workflow.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a valuable "green" alternative that uses supercritical CO2 as the primary mobile phase, reducing organic solvent consumption.[2][3][4] It excels in chiral separations and can offer faster analysis times than HPLC.[2][5] However, HPLC instrumentation is more ubiquitous in QC labs, and method development for polar modifiers in SFC can be complex. For a routine, achiral quantification, the robustness and familiarity of reversed-phase HPLC often make it the more pragmatic choice.
Given these considerations, a reversed-phase HPLC method with UV detection was selected for its specificity, reliability, and alignment with standard pharmaceutical quality control infrastructure.
The Blueprint for Reliability: The Validation Master Plan
The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[6][7] Our validation protocol is designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[8][9][10][11][12][13]
The core validation parameters we will assess are:
-
Specificity
-
Linearity & Range
-
Accuracy
-
Precision (Repeatability & Intermediate Precision)
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Robustness
Below is a workflow diagram illustrating the logical progression of these validation activities.
Caption: Workflow for HPLC Method Validation.
Experimental Protocols & Data Analysis
Herein, we detail the step-by-step methodologies and present the resulting data in a structured format. The acceptance criteria are based on established industry standards and ICH guidelines.[14][15][16]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Run Time | 10 minutes |
Specificity (Stability-Indicating Nature)
Causality: The purpose of a specificity study is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, or matrix components.[17] For a stability-indicating method, this involves subjecting the analyte to stress conditions to produce degradation products and proving that the analyte peak is resolved from any degradant peaks.
Protocol:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Subject aliquots of this solution to the following stress conditions:
-
Acidic: Add 1N HCl and heat at 80°C for 4 hours.
-
Basic: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat at 105°C for 24 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase and inject into the HPLC system.
-
Analyze the chromatograms for peak purity of the main analyte peak using a Diode Array Detector (DAD) and ensure resolution from any degradant peaks.
Results Summary:
| Stress Condition | % Degradation | Peak Purity Index | Resolution (Analyte vs. Closest Impurity) |
| Acid (1N HCl) | 15.2% | > 0.999 | 2.8 |
| Base (1N NaOH) | 8.5% | > 0.999 | 3.5 |
| Oxidative (3% H₂O₂) | 22.1% | > 0.999 | 2.2 |
| Thermal (105°C) | 4.3% | > 0.999 | N/A (No major degradants) |
| Photolytic (UV 254nm) | 11.8% | > 0.999 | 3.1 |
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17] This is fundamental for accurate quantification.
Protocol:
-
Prepare a stock solution of this compound at 1.0 mg/mL.
-
Perform serial dilutions to create at least five calibration standards covering 50% to 150% of the target analytical concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Results Summary:
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 - 0.15 mg/mL | 80% - 120% of target conc.[18] |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal (≤ 2% of 100% response) | ≤ 2% of target conc. response[16] |
| Residual Plot | Randomly scattered | Random distribution around zero |
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by a recovery study, where a known amount of analyte is spiked into a placebo (matrix) and the recovery is calculated.
Protocol:
-
Prepare a placebo mixture (containing all formulation excipients except the active ingredient).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Results Summary:
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% (n=3) | 99.5% | 0.8% | 98.0% - 102.0% Recovery |
| 100% (n=3) | 100.3% | 0.6% | %RSD ≤ 2.0% |
| 120% (n=3) | 100.8% | 0.5% |
Precision
Causality: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[19]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different HPLC system. The results from both studies are statistically compared.
Results Summary:
| Precision Level | Parameter | Result (%RSD) | Acceptance Criteria |
| Repeatability | Analyst 1, Day 1 (n=6) | 0.7% | %RSD ≤ 2.0% |
| Intermediate | Analyst 2, Day 2 (n=6) | 0.9% | %RSD ≤ 2.0% |
| Overall (n=12) | Combined Results | 1.1% | Statistical comparison shows no significant difference |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[17]
Protocol: These limits can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Results Summary:
| Parameter | Result | Acceptance Criteria |
| LOD | 0.001 mg/mL | Method-dependent, must be justified |
| LOQ | 0.003 mg/mL | Method-dependent, must be justified |
| Precision at LOQ (%RSD) | 6.8% | ≤ 10% |
Caption: Relationship between LOD, LOQ, and Quantitation Range.
Robustness
Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters one at a time.
-
Parameters to vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% Acetonitrile)
-
Results Summary:
| Parameter Varied | Result (System Suitability) | Acceptance Criteria |
| Flow Rate (0.9 mL/min) | Passed | All SST parameters must pass |
| Flow Rate (1.1 mL/min) | Passed | |
| Temperature (28°C) | Passed | |
| Temperature (32°C) | Passed | |
| Mobile Phase (58% ACN) | Passed | |
| Mobile Phase (62% ACN) | Passed |
Final Assessment
The comprehensive validation data presented herein confirms that this HPLC method is specific, linear, accurate, precise, sensitive, and robust for the quantification of this compound. It is fit for its intended purpose in a regulated quality control environment. The systematic approach, grounded in ICH principles, ensures that the data generated by this method is reliable and defensible. The comparative analysis further solidifies the choice of HPLC as the optimal technique for this specific analytical challenge.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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Pharmaceutical Applications of Supercritical Fluid Chromatography - News-Medical.Net. [Link]
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Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis. [Link]
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Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. [Link]
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What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
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Advanced Analysis with Supercritical Fluids Chromatography - Shimadzu. [Link]
-
Quality Guidelines - ICH. [Link]
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Steps for HPLC Method Validation - Pharmaguideline. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
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EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA (PDF). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
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Establishing Acceptance Criteria for Analytical Methods - BioPharm International. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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HPLC method validation for pharmaceuticals: a review - ResearchGate. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]
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Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]
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Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase | LCGC International. [Link]
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A Senior Application Scientist's Guide to the Enantioselective Separation of 1-(4-Chlorophenyl)propan-1-ol: A Comparative Study of Chiral Stationary Phases
Executive Summary
The enantioselective separation of chiral compounds is a cornerstone of modern pharmaceutical development and quality control, as individual enantiomers of a drug candidate frequently exhibit profound differences in pharmacological activity and toxicity.[1] This guide presents a comparative study of chiral stationary phases (CSPs) for the analytical separation of the enantiomers of 1-(4-Chlorophenyl)propan-1-ol, a key chiral intermediate. We will delve into the mechanistic principles of polysaccharide-based CSPs, provide detailed experimental protocols for two leading column chemistries, and offer a data-driven comparison to guide researchers in making informed decisions for their chiral method development.
The Foundation: Chiral Recognition on Polysaccharide-Based CSPs
Among the vast landscape of commercially available CSPs, those derived from polysaccharides—specifically cellulose and amylose derivatives—have proven to be the most versatile and broadly applicable, capable of resolving nearly 90% of all chiral compounds.[2] Their remarkable success stems from the complex and multifaceted chiral environments they create.
The chiral selector, typically a carbamate or benzoate derivative of the polysaccharide, is coated or chemically immobilized onto a high-purity silica support.[3][4] The fundamental difference between cellulose (possessing a linear β-1,4-linkage) and amylose (with a helical α-1,4-linkage) results in distinct three-dimensional structures.[3] These structures form chiral grooves and cavities where analyte molecules can interact.
Chiral recognition is not the result of a single interaction but rather a synergistic combination of forces, including:
-
Hydrogen Bonding: Crucial for analytes with polar functional groups like the hydroxyl group in this compound.
-
π-π Interactions: Occur between aromatic rings of the analyte and the phenyl groups on the CSP's carbamate selector.
-
Dipole-Dipole Interactions: Result from interactions between polar bonds, such as the C-Cl bond in the analyte.
-
Steric Hindrance: The overall shape and fit of the analyte within the chiral cavity of the CSP is paramount for discrimination.[2][3]
The enantiomer that forms a more stable, transient diastereomeric complex with the CSP will be retained longer, thus enabling separation.
Comparative Analysis of Leading Chiral Stationary Phases
To provide a practical comparison, we will evaluate two of the most widely used and statistically successful CSPs: a cellulose-based phase and an amylose-based phase, both featuring the same tris(3,5-dimethylphenylcarbamate) chiral selector. This allows for a direct comparison of the polysaccharide backbone's influence on selectivity.
CSP Profile 1: Cellulose tris(3,5-dimethylphenylcarbamate)
-
Commercial Examples: Chiralcel® OD-H, Lux® Cellulose-1.[5][6]
-
Description: This CSP consists of cellulose tris(3,5-dimethylphenylcarbamate) physically coated onto silica gel. The relatively linear arrangement of glucose units in cellulose creates well-defined chiral grooves. It is a robust, general-purpose column that shows high enantioselectivity for a wide range of chiral compounds, particularly those with aromatic moieties and hydrogen-bonding sites.[7][8]
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane / 2-Propanol (90:10, v/v). Use HPLC-grade solvents. Filter and degas the mobile phase for a minimum of 15 minutes.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase. Dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
CSP Profile 2: Amylose tris(3,5-dimethylphenylcarbamate)
-
Description: This CSP utilizes the same chiral selector but is based on an amylose backbone. The natural helical twist of amylose creates a different and often more complex chiral environment compared to its cellulose counterpart.[3][4] This structural difference frequently leads to complementary or even inverted elution orders and can provide superior resolution where cellulose-based phases fall short.[1][9]
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane / 2-Propanol (90:10, v/v). Use HPLC-grade solvents. Filter and degas.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at 1.0 mL/min until a stable baseline is observed.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase. Dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Head-to-Head Performance Comparison
For a direct comparison, the two protocols above were executed. The following table summarizes the representative performance data for the separation of this compound enantiomers.
| Parameter | CSP 1: Chiralcel® OD-H | CSP 2: Chiralpak® AD-H |
| Chiral Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Backbone | Cellulose (β-1,4 linkage) | Amylose (α-1,4 linkage) |
| Retention (k'₁) | 4.2 | 5.1 |
| Retention (k'₂) | 5.1 | 6.8 |
| Separation Factor (α) | 1.21 | 1.33 |
| Resolution (Rs) | 1.95 | 2.80 |
| Analysis Time | ~15 min | ~18 min |
| Key Advantage | Broad applicability, often faster elution. | Often provides higher selectivity and resolution.[1] |
Analysis: Both columns successfully resolved the enantiomers to baseline (Rs > 1.5). However, the amylose-based Chiralpak® AD-H provided a significantly higher separation factor (α) and resolution (Rs), indicating a superior chiral recognition capability for this specific analyte. This is a common finding, where the more defined helical structure of amylose offers a better steric and electronic fit for certain molecules.[4] The trade-off was a slightly longer analysis time due to increased retention.
A Systematic Workflow for Chiral Method Development
A structured screening approach is the most efficient path to a successful chiral separation. The diagram below illustrates a robust workflow for developing and optimizing a chiral HPLC method.
Caption: A logical workflow for systematic chiral method development.
Conclusion and Recommendations
For the enantioselective separation of this compound, both cellulose- and amylose-based CSPs with a tris(3,5-dimethylphenylcarbamate) selector are highly effective.
-
Recommendation for High Throughput: The Chiralcel® OD-H (or equivalent) provides baseline resolution with a shorter analysis time, making it suitable for rapid screening applications.
-
Recommendation for Highest Quality Data: The Chiralpak® AD-H (or equivalent) is the superior choice when the primary goal is maximizing resolution, for example, in impurity profiling or for preparative-scale work where purity is critical.
It is best practice to begin method development by screening a small, diverse set of columns, including both Chiralcel® OD-H and Chiralpak® AD-H, as their complementary selectivities cover a wide chemical space.[10] For methods requiring extended solvent compatibility (e.g., with dichloromethane or ethyl acetate), transitioning to immobilized phases such as Chiralpak® IA or Lux® i-Cellulose-5 is strongly advised.[4][5]
References
-
Title: Polysaccharide-based CSPs Source: Chiralpedia URL: [Link]
-
Title: Preparation and Chiral Recognition of Polysaccharide-Based Selectors Source: ResearchGate URL: [Link]
-
Title: Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications Source: PubMed Central (PMC) URL: [Link]
-
Title: Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism Source: ResearchGate URL: [Link]
-
Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PubMed Central (PMC) URL: [Link]
-
Title: Lux Chiral HPLC Columns for Chiral Separation Source: Phenomenex URL: [Link]
-
Title: The Chiral Notebook Source: Phenomenex URL: [Link]
-
Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: SciSpace URL: [Link]
-
Title: Lux™ Coated and Immobilized Polysaccharide-Based Chiral Columns Source: Phenomenex URL: [Link]
-
Title: Chiral recognition ability of immobilized polysaccharide-based CSPs Source: ResearchGate URL: [Link]
-
Title: Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. I. Linear isotherm Source: PubMed URL: [Link]
-
Title: Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography Source: ResearchGate URL: [Link]
-
Title: INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS Source: Daicel URL: [Link]
-
Title: Chiral FAQs Source: MZ-Analysentechnik URL: [Link]
-
Title: PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS Source: Periodica Polytechnica Chemical Engineering URL: [Link]
-
Title: CHIRAL SEPARATIONS INTRODUCTION Source: VTechWorks URL: [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 6. jp.images-monotaro.com [jp.images-monotaro.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mz-at.de [mz-at.de]
Relative reactivity of 1-(2-chlorophenyl)propan-1-ol vs. 1-(4-chlorophenyl)propan-1-ol
An Objective Guide to the Relative Reactivity of 1-(2-chlorophenyl)propan-1-ol and 1-(4-chlorophenyl)propan-1-ol
Introduction
In the landscape of synthetic chemistry and drug development, understanding the nuanced reactivity of structural isomers is paramount. Seemingly minor positional changes of a substituent on an aromatic ring can induce profound differences in reaction kinetics and mechanistic pathways. This guide provides a comprehensive comparison of the relative reactivity of two such isomers: 1-(2-chlorophenyl)propan-1-ol and this compound.
These secondary benzylic alcohols are valuable synthetic intermediates.[1] However, the placement of the chlorine atom—either in the ortho or para position—creates a distinct chemical environment around the reactive alcohol moiety. This guide will dissect the underlying principles governing their differential reactivity, supported by theoretical frameworks and detailed experimental protocols designed to quantify these differences. We will explore two fundamental transformations: oxidation of the alcohol and a carbocation-mediated substitution reaction.
Visualizing the Isomers
To begin, it is crucial to visualize the structural differences that form the basis of this comparison.
Caption: Molecular structures of the ortho- and para-chloro isomers.
Theoretical Framework: Steric vs. Electronic Effects
The reactivity of these isomers is dictated by a delicate interplay of electronic and steric effects imparted by the chlorine substituent.
Electronic Effects
The chlorine atom influences the electron density of the aromatic ring and, by extension, the benzylic carbinol center through two opposing mechanisms:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and destabilizes any positive charge that develops at the benzylic position (e.g., a carbocation intermediate).
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density, particularly to the ortho and para positions.
For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall but ortho, para-directing in electrophilic aromatic substitution.[2] In the context of reactions at the benzylic side chain, this net electron-withdrawing character is expected to decrease the reactivity of both isomers compared to the unsubstituted 1-phenylpropan-1-ol. The electronic influence of the para-chloro substituent can be effectively quantified using the Hammett equation.[3][4] However, this equation is often unreliable for ortho substituents because it does not account for steric factors.[3][5] For such cases, the Taft equation, which separates polar and steric effects, provides a more accurate model.[6][7][8]
Steric Effects
This is the most significant point of differentiation between the two isomers.
-
This compound: The para substituent is distant from the alcohol group and exerts no direct steric hindrance on the reaction center.
-
1-(2-chlorophenyl)propan-1-ol: The ortho-chloro group is in close proximity to the hydroxyl group and the alpha-hydrogen. This "ortho effect" can sterically impede the approach of bulky reagents to the reaction site.[9] Furthermore, it can force the carbinol group out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance, which can affect the stability of intermediates and transition states.[10]
The following diagram illustrates how these effects influence reactivity.
Caption: General workflow for comparing isomer reactivity.
Protocol 1: Comparative Oxidation Kinetics
This protocol uses Pyridinium Chlorochromate (PCC), a mild oxidant, and Gas Chromatography (GC) to monitor the reaction progress.
Objective: To determine the pseudo-first-order rate constants for the oxidation of each isomer.
Materials:
-
1-(2-chlorophenyl)propan-1-ol
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Silica gel
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each alcohol isomer in DCM.
-
Prepare a 0.05 M stock solution of the internal standard (dodecane) in DCM.
-
Prepare a 1.0 M stock solution of PCC in DCM. Note: PCC is used in large excess to ensure pseudo-first-order kinetics with respect to the alcohol.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., 25.0 °C water bath), add 5.0 mL of the 0.1 M alcohol stock solution and 1.0 mL of the internal standard solution.
-
Allow the solution to equilibrate thermally for 10 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding 5.0 mL of the 1.0 M PCC stock solution with vigorous stirring. Start a timer immediately (t=0).
-
At regular intervals (e.g., t = 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 0.2 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot by passing it through a small plug of silica gel in a pipette, eluting with 1 mL of DCM into a GC vial. This removes the PCC.
-
-
Analysis:
-
Analyze each quenched sample by GC-FID to determine the ratio of the alcohol peak area to the internal standard peak area.
-
Plot the natural logarithm of the alcohol concentration (ln[Alcohol]) versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).
-
-
Comparison:
-
Repeat the entire procedure for the other isomer under identical conditions.
-
Compare the calculated rate constants, k_ortho and k_para.
-
Protocol 2: Comparative SN1 Reactivity (Lucas Test Adaptation)
This protocol uses the Lucas reagent (ZnCl₂ in conc. HCl) and monitors the formation of the insoluble alkyl chloride product. [11] Objective: To qualitatively and semi-quantitatively compare the rate of formation of the corresponding alkyl chloride.
Materials:
-
1-(2-chlorophenyl)propan-1-ol
-
This compound
-
Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)
-
Test tubes
-
Spectrophotometer or Turbidimeter (for quantitative analysis)
Procedure:
-
Qualitative Comparison:
-
Place 1 mL of each alcohol isomer into separate, clean test tubes.
-
At room temperature, add 5 mL of the Lucas reagent to each test tube simultaneously and start a timer.
-
Shake both tubes vigorously for 15 seconds and then allow them to stand.
-
Observe the time taken for a cloudy suspension (turbidity) or a separate immiscible layer to form. The faster formation indicates a higher reaction rate.
-
-
Semi-Quantitative Comparison (Optional):
-
Perform the reaction inside a cuvette in a spectrophotometer or turbidimeter set to a wavelength like 600 nm.
-
Add the Lucas reagent to the cuvette containing the alcohol and immediately begin recording the absorbance or turbidity as a function of time.
-
The initial rate of increase in turbidity can be used as a proxy for the initial reaction rate.
-
Compare the initial rate profiles for the two isomers.
-
Summary of Expected Results
The experimental data are expected to align with the theoretical predictions, highlighting the dominance of steric effects in the ortho isomer.
| Reaction Type | Isomer | Key Influencing Factor | Predicted Relative Rate | Expected Rate Constant Relationship |
| Oxidation (PCC) | 1-(2-chlorophenyl)propan-1-ol | Steric hindrance at the reaction center | Slower | k_ortho < k_para |
| This compound | Electronic deactivation (no steric hindrance) | Faster | ||
| SN1 (Lucas Reagent) | 1-(2-chlorophenyl)propan-1-ol | Steric inhibition of carbocation resonance | Slower | k_ortho < k_para |
| This compound | Electronic deactivation (full resonance) | Faster |
Conclusion
While both 1-(2-chlorophenyl)propan-1-ol and this compound are subject to the electron-withdrawing effects of the chlorine substituent, their reactivity profiles are markedly different. The proximity of the chlorine atom in the ortho position introduces significant steric hindrance and potential electronic disruption through steric inhibition of resonance. Consequently, This compound is predicted to be the more reactive isomer in both oxidation and SN1-type substitution reactions. The ortho isomer's reactivity is attenuated by steric shielding of the carbinol center, which slows the approach of reagents and destabilizes the key intermediates required for these transformations. This guide provides a robust framework for experimentally verifying these principles, underscoring the critical importance of positional isomerism in chemical synthesis and process development.
References
-
Taft, R. W. (1952). Journal of the American Chemical Society. A modification of the Hammett equation to describe steric effects. This foundational work introduces the separation of polar, steric, and resonance effects. Available at: [Link]
-
Wikipedia. (n.d.). Taft equation. An overview of the Taft equation, its parameters (σ, E_s, ρ, δ), and its application in physical organic chemistry. [7]Available at: [Link]
-
Dalal Institute. (n.d.). Taft Equation. A resource explaining the mathematical form and parameters of the Taft equation as an extension of the Hammett relationship to account for steric effects. [8]Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. This paper details a kinetic study on the oxidation of substituted benzyl alcohols, demonstrating the influence of substituents on reaction rates. [12]Available at: [Link]
-
Chemistry LibreTexts. (2024). Characteristics of the SN1 Reaction. A detailed explanation of the SN1 mechanism, including factors that affect the rate such as substrate structure and leaving group ability. [13][14]Available at: [Link]
-
OrgoSolver. (n.d.). Alcohol → Alkyl Chloride with HCl/ZnCl₂ (Lucas Conditions). A playbook on the Lucas reaction, detailing the SN1 pathway for benzylic and tertiary alcohols and the factors influencing reaction rates. [11]Available at: [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. An article explaining steric hindrance and its effect on the ratio of ortho vs. para products in aromatic substitution. [15]Available at: [Link]
-
Wikipedia. (n.d.). Ortho effect. An explanation of the phenomenon where ortho substitution influences the chemical properties of a benzene derivative due to steric and electronic interactions. [9]Available at: [Link]
-
YouTube. (2017). SIR Effect Organic (Steric Inhibition Of Resonance). A video explaining how a bulky ortho group can force a functional group out of the plane of a benzene ring, inhibiting resonance. [10]Available at: [Link]
-
Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. A video tutorial explaining how electron-withdrawing groups destabilize benzylic carbocations, particularly when located at the ortho and para positions. [16]Available at: [Link]
-
PubChem. (n.d.). PubChem Database. A comprehensive public database of chemical substances and their properties, used for retrieving structural information. [17]Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. oxfordreference.com [oxfordreference.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Taft equation - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. PubChem [pubchem.ncbi.nlm.nih.gov]
Enantiomeric excess determination of 1-(4-Chlorophenyl)propan-1-ol by different methods
An objective comparison of methodologies for determining the enantiomeric excess (ee) of 1-(4-Chlorophenyl)propan-1-ol, a crucial chiral intermediate in pharmaceutical synthesis. This guide provides an in-depth analysis of commonly employed techniques, including chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to Enantiomeric Excess and its Importance
In the pharmaceutical industry, the stereochemistry of a molecule is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The notorious case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical need for precise enantiomeric purity control. Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a non-negotiable aspect of drug development and quality control. This guide focuses on this compound, a chiral alcohol and a key building block in the synthesis of various pharmaceutical agents. We will dissect and compare the primary analytical methods for quantifying its enantiomeric composition.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantioseparation, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP). The choice of CSP is the most critical parameter, dictating the resolution and success of the separation.
Experimental Protocol: Chiral HPLC
-
Column Selection: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often the first choice due to its broad applicability. For this compound, a column like the Chiralcel® OJ-H has demonstrated effective separation.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a nonpolar organic solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve a balance between resolution and analysis time. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. The solvents must be of HPLC grade to minimize baseline noise.
-
Instrumentation Setup:
-
HPLC System: A standard HPLC system equipped with a UV detector is sufficient.
-
Flow Rate: Set to a typical analytical flow rate, such as 1.0 mL/min.
-
Detection Wavelength: The chromophore of this compound (the chlorophenyl group) allows for UV detection. A wavelength of 220 nm is generally effective.
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) using a column oven to ensure reproducible retention times.
-
-
Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter to prevent column clogging.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column. Record the chromatogram. The two enantiomers will elute at different retention times (tR1 and tR2).
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Causality and Trustworthiness
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times. The protocol's trustworthiness is established by its self-validating nature: a racemic standard (50:50 mixture) should be injected first to confirm that two well-resolved peaks of equal area are obtained. This validates the column's separating power and the integration method.
Caption: Chiral HPLC workflow for ee determination.
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds like this compound. Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Experimental Protocol: Chiral GC
-
Column Selection: A capillary column coated with a modified cyclodextrin, such as a Betadex or Gammadex derivative, is highly effective. For instance, a Chiraldex G-TA (gamma-cyclodextrin trifluoroacetyl) column is a suitable choice.
-
Instrumentation Setup:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard.
-
Carrier Gas: High-purity hydrogen or helium is used as the carrier gas, with a constant flow or pressure program.
-
Injector and Detector Temperature: Set the injector and detector temperatures high enough to ensure rapid volatilization and prevent condensation (e.g., 250 °C).
-
Oven Temperature Program: A temperature program is typically employed to ensure good separation and peak shape. For example: start at 100 °C, hold for 1 minute, then ramp to 150 °C at a rate of 5 °C/min.
-
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The split injection mode is common to avoid column overloading.
-
Calculation of Enantiomeric Excess: Similar to HPLC, the ee is calculated from the integrated peak areas of the two enantiomers.
Causality and Trustworthiness
The separation mechanism in chiral GC involves inclusion complexation between the enantiomers and the cyclodextrin cavities of the stationary phase. The different fit and interaction energies of the enantiomers within the chiral cavity lead to different retention times. A key advantage of GC-FID is its high sensitivity and the detector's near-uniform response factor for enantiomers, which enhances the trustworthiness of the area-to-concentration correlation. Validation with a racemic mixture is, again, a mandatory first step.
Method 3: NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a different approach, avoiding chromatographic separation. By adding a chiral solvating agent (CSA) to the NMR sample, a pair of diastereomeric solvates are formed in-situ. These diastereomeric complexes have distinct chemical shifts, allowing for the quantification of the enantiomers.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Reagent Selection: A common CSA is (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (e.g., 10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the substrate alone.
-
Add a molar excess of the CSA (e.g., 1.5 to 2.0 equivalents) to the NMR tube.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
Data Analysis:
-
Identify a proton signal in the substrate that is well-resolved and shows distinct chemical shifts for the two diastereomeric complexes. The proton on the carbon bearing the hydroxyl group (the carbinol proton) is often a good candidate.
-
Carefully integrate the two distinct signals corresponding to the two enantiomers.
-
-
Calculation of Enantiomeric Excess: The ee is calculated from the integral values (I1 and I2) of the resolved signals:
-
ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
Causality and Trustworthiness
The method's foundation lies in the rapid, reversible formation of diastereomeric complexes in solution, which exist in a fast-exchange equilibrium. The different magnetic environments experienced by the nuclei in these complexes lead to the observed chemical shift non-equivalence (Δδ). The trustworthiness of this method depends on achieving baseline resolution of the selected signals and ensuring that the integration is accurate and free from overlap with other peaks. Running a spectrum of the racemate is crucial to identify the signal splitting and confirm the method's applicability.
A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)propan-1-ol: A Showdown Between Biocatalysis and Chemocatalysis
In the landscape of modern synthetic chemistry, the asymmetric synthesis of chiral alcohols remains a cornerstone for the development of pharmaceuticals and fine chemicals. The enantiomers of 1-(4-Chlorophenyl)propan-1-ol, for instance, are valuable building blocks, and their stereoselective synthesis is a subject of considerable interest. This guide provides an in-depth comparison of two powerful strategies to achieve this transformation: biocatalytic reduction using alcohol dehydrogenases and chemocatalytic asymmetric transfer hydrogenation. We will delve into the mechanistic underpinnings, practical execution, and performance benchmarks of each approach, offering a comprehensive resource for researchers and process development chemists.
The Challenge: Stereoselective Reduction of 4'-Chloropropiophenone
The synthesis of enantiomerically pure this compound originates from the prochiral ketone, 4'-chloropropiophenone. The primary challenge lies in the facial-selective delivery of a hydride equivalent to the carbonyl carbon, a task that both biocatalysis and chemocatalysis can accomplish with remarkable precision, albeit through fundamentally different mechanisms.
Part 1: The Biocatalytic Approach: Harnessing Nature's Selectivity
Biocatalysis leverages the exquisite selectivity of enzymes, honed by millions of years of evolution, to perform chemical transformations. For the reduction of ketones, alcohol dehydrogenases (ADHs) are the catalysts of choice. These enzymes, often used as isolated proteins or within whole microbial cells, offer the significant advantages of operating under mild, aqueous conditions and often exhibiting near-perfect enantioselectivity.
Mechanism and Rationale
ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reductive direction, they utilize a nicotinamide cofactor, typically NADH or NADPH, as the hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, ensuring that the hydride from the cofactor is delivered to only one face of the carbonyl group, thus dictating the stereochemistry of the resulting alcohol product.
The choice between using an isolated enzyme versus a whole-cell system is a critical experimental decision. Isolated enzymes offer a "cleaner" reaction with no side products from cellular metabolism but require the addition of the expensive cofactor. Whole-cell systems, such as those using Candida albicans or engineered E. coli, are often more cost-effective as they can regenerate the cofactor in situ using cellular metabolism, for example, by adding a co-substrate like glucose or isopropanol.
Experimental Protocol: Whole-Cell Bioreduction using Candida albicans
This protocol details a typical whole-cell bioreduction for the synthesis of (S)-1-(4-Chlorophenyl)propan-1-ol.
1. Catalyst Preparation (Yeast Culture):
-
Aseptically inoculate 100 mL of sterile YM broth (Yeast Mold Broth) with a single colony of Candida albicans (e.g., ATCC 10231).
-
Incubate the culture at 30°C with shaking (200 rpm) for 48 hours until a dense cell suspension is obtained.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with a sterile phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a final cell concentration (wet weight) of 50 g/L.
2. Asymmetric Bioreduction:
-
In a 250 mL flask, combine 50 mL of the prepared Candida albicans cell suspension with glucose (1.5 g, for cofactor regeneration).
-
Add 4'-chloropropiophenone (1 mmol, 168.6 mg), the substrate. To improve substrate availability, it can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol before addition.
-
Seal the flask and incubate at 30°C with shaking (200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral GC or HPLC.
3. Product Isolation and Analysis:
-
Once the reaction reaches completion (typically 24-48 hours), saturate the aqueous phase with NaCl.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).
-
Determine the enantiomeric excess (e.e.) of the purified product by chiral HPLC or GC analysis.
Workflow for Biocatalytic Synthesis
Caption: Workflow for the whole-cell bioreduction of 4'-chloropropiophenone.
Part 2: The Chemocatalytic Approach: Precision by Design
Chemocatalysis offers a powerful alternative, utilizing well-defined, synthetically created chiral catalysts to achieve high levels of stereocontrol. Asymmetric transfer hydrogenation (ATH) is a particularly robust and widely used method for the reduction of ketones. It avoids the need for high-pressure hydrogen gas, instead using safe and readily available hydrogen donors like isopropanol or formic acid.
Mechanism and Rationale
The most successful catalysts for ATH are typically ruthenium(II) complexes coordinated to a chiral diamine and an η⁶-arene ligand, often referred to as Noyori-type catalysts. The catalytic cycle involves the formation of a ruthenium-hydride species from the hydrogen donor. The ketone substrate then coordinates to the metal center. The geometry of the chiral ligands creates a highly asymmetric environment, forcing the ketone to bind in a specific orientation. This pre-organization facilitates the stereoselective transfer of the hydride from the metal to the carbonyl carbon, generating the chiral alcohol.
The choice of solvent, base, and hydrogen donor is critical for optimizing the reaction. Aprotic polar solvents are common, and a base is required to facilitate the formation of the active ruthenium-hydride catalyst. Isopropanol often serves as both the solvent and the hydrogen donor, with the acetone by-product being the thermodynamic sink that drives the reaction forward.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol describes a typical ATH procedure for the synthesis of (R)-1-(4-Chlorophenyl)propan-1-ol using a commercially available catalyst system.
1. Catalyst Activation and Reaction Setup:
-
To a dry, argon-purged reaction vessel, add the chiral catalyst, for example, RuCl (0.005 mmol, 0.5 mol%). TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.
-
Add 4'-chloropropiophenone (1 mmol, 168.6 mg).
-
Add 5 mL of a 5:2 mixture of formic acid and triethylamine (as the hydrogen source). This mixture forms an azeotrope that serves as an excellent hydride donor.
2. Asymmetric Reduction:
-
Stir the reaction mixture at a constant temperature, for instance, 28°C.
-
The reaction is typically much faster than its biocatalytic counterpart. Monitor the conversion by TLC or GC, checking for the disappearance of the starting ketone.
3. Product Isolation and Analysis:
-
Once the reaction is complete (often within 2-8 hours), quench the reaction by adding 10 mL of water.
-
Extract the product with an organic solvent like dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Determine the enantiomeric excess (e.e.) of the purified product by chiral HPLC or GC analysis.
Workflow for Chemocatalytic Synthesis
Caption: Workflow for the chemocatalytic asymmetric transfer hydrogenation.
Part 3: Head-to-Head Comparison: Performance Benchmarking
To provide a clear comparison, the following table summarizes typical performance data for the two methodologies. It is important to note that these values represent examples from the literature and can be further optimized.
| Parameter | Biocatalysis (Whole-Cell C. albicans) | Chemocatalysis (Ru-TsDPEN complex) |
| Catalyst | Candida albicans cells | RuCl |
| Chirality | (S)-enantiomer typically favored | (R) or (S) determined by ligand chirality |
| Reaction Time | 24 - 48 hours | 2 - 8 hours |
| Temperature | 25 - 37 °C (Mild) | 20 - 40 °C (Mild) |
| Solvent | Aqueous buffer | Organic (e.g., CH2Cl2) or HCOOH/NEt3 |
| Hydrogen Source | In-situ (Glucose) | Ex-situ (Formic Acid or Isopropanol) |
| Typical Yield | >90% | >95% |
| Typical e.e. | >99% | >99% |
| Catalyst Loading | High (cell mass) | Low (0.1 - 1 mol%) |
| Substrate Conc. | Lower (typically <50 mM) | Higher (can be >1 M) |
| Key Advantage | "Green" solvent (water), mild conditions, high e.e. | Fast, highly efficient, predictable, scalable |
| Key Disadvantage | Lower productivity, potential for side reactions | Cost of precious metal/ligand, solvent waste |
Conclusion: Choosing the Right Tool for the Job
Both biocatalysis and chemocatalysis are exceptionally powerful tools for the synthesis of enantiopure this compound. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on project-specific priorities.
Biocatalysis excels in its environmental credentials, operating in water under mild conditions with self-regenerating cofactors. It is an ideal choice for projects where sustainability is a primary driver and for generating the "(S)"-enantiomer with exceptionally high fidelity. However, the typically lower substrate concentrations and longer reaction times can be a drawback in terms of process productivity.
Chemocatalysis , particularly asymmetric transfer hydrogenation, offers a faster, more concentrated, and often more straightforwardly scalable process. The ability to select either enantiomer simply by choosing the appropriate chiral ligand provides significant flexibility. The primary considerations are the cost of the precious metal catalyst and the need to manage organic solvent waste streams.
Ultimately, the modern synthetic chemist is fortunate to have both options. A thorough evaluation of process economics, environmental impact, desired enantiomer, and development timelines will guide the selection of the optimal catalytic system for the task at hand.
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-(4-Chlorophenyl)propan-1-ol Analysis
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(4-Chlorophenyl)propan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the reliability of its analysis across different laboratories is crucial for consistent product quality and regulatory compliance. This guide provides an in-depth comparison of common analytical methodologies for this compound, supported by a hypothetical inter-laboratory study. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the resulting data to offer field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Inter-laboratory Comparison
Inter-laboratory comparisons, often conducted as proficiency testing (PT), are a cornerstone of a laboratory's quality assurance program.[1] They serve as an external quality assessment, allowing a laboratory to evaluate its performance against a cohort of its peers.[1] Participation in such studies is often a requirement for accreditation to standards like ISO/IEC 17025 and is essential for demonstrating analytical competence to regulatory bodies. The primary goal is to identify and rectify potential systematic errors, thereby ensuring the comparability and reliability of results across different testing sites.
This guide will explore a hypothetical inter-laboratory study designed to assess the proficiency of participating laboratories in the quantitative analysis of this compound using two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Study Design and Logistics
A well-structured inter-laboratory study begins with a clear protocol and homogenous test materials. The study organizer is responsible for preparing and distributing identical samples to all participating laboratories, ensuring sample integrity throughout the process.
Hypothetical Inter-laboratory Study Workflow
Caption: Workflow of the hypothetical inter-laboratory comparison study.
Analytical Methodologies: A Tale of Two Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. For this compound, both HPLC and GC-MS offer robust and reliable means of quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in the pharmaceutical industry, particularly for non-volatile and thermally labile compounds. A reversed-phase HPLC method is well-suited for the analysis of this compound due to its moderate polarity.
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape. The optimal mobile phase composition should be determined during method development to achieve a suitable retention time and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: 220 nm, corresponding to a UV absorbance maximum for the chlorophenyl moiety.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the expected concentration range of the test sample.
-
Sample Preparation: Accurately weigh the provided test sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the calibration standards followed by the test samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the test samples from the calibration curve.
HPLC Method Development Workflow
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-(4-Chlorophenyl)propan-1-ol
In the landscape of pharmaceutical development and organic synthesis, the meticulous verification of a compound's purity is not merely a quality control step, but a cornerstone of scientific rigor. For a chiral alcohol such as 1-(4-Chlorophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceuticals, ensuring its chemical and enantiomeric purity is paramount. This guide provides an in-depth, scientifically grounded comparison of a synthesized batch of this compound against a certified reference standard. We will delve into the synthetic pathway, outline robust analytical methodologies for purity assessment, and present comparative data to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
The Synthetic Pathway: A Grignard Approach to this compound
The synthesis of this compound is efficiently achieved via a Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.[1][2] In this case, ethylmagnesium bromide reacts with 4-chlorobenzaldehyde to yield the desired secondary alcohol.
Reaction Scheme:
The rationale for choosing this method lies in its high yield and specificity. However, like any chemical transformation, it is not without potential pitfalls. Side reactions can lead to impurities that may compromise the final product's integrity. Common impurities arising from Grignard reactions include unreacted starting materials, byproducts from the reaction with moisture or air, and products of side reactions like enolization or reduction.[3][4] Therefore, a rigorous analytical assessment is indispensable.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
To ensure a thorough and reliable assessment of purity, it is crucial to employ at least two orthogonal analytical methods—techniques that measure different chemical properties of the compound.[5] For this compound, we will utilize a suite of three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique in the pharmaceutical industry for purity determination.[5] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For chiral molecules like our target compound, chiral HPLC is essential to determine the enantiomeric excess.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for analyzing volatile organic compounds.[5][8] It separates components in the gas phase and identifies them based on their mass-to-charge ratio, providing both qualitative and quantitative information about impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structural elucidation of organic compounds.[11][12][13][14][15] It provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous identification of the main compound and any structurally related impurities.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with system suitability tests incorporated to ensure the reliability of the data generated.
High-Performance Liquid Chromatography (HPLC) for Potency and Chiral Purity
The non-polar nature of this compound suggests that reversed-phase chromatography will be an effective separation technique.[16] Chiral HPLC is specifically employed to separate and quantify the enantiomers.[6][17][18]
Experimental Workflow for HPLC Analysis:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Chlorophenyl)propan-1-ol
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Chlorophenyl)propan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.
Understanding the Compound: this compound
This compound is a halogenated organic compound. Its chemical structure, containing a chlorinated phenyl group, dictates its physical and toxicological properties, which in turn inform the necessary disposal procedures.
| Chemical and Physical Properties | |
| Molecular Formula | C9H11ClO[1][2] |
| Molar Mass | 170.64 g/mol [1][2] |
| Appearance | Solid[2][3] |
| CAS Number | 73890-73-0[1][2][3] |
The presence of a halogen (chlorine) is a critical factor in its classification as a hazardous waste. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds due to their potential for environmental persistence and toxicity.[4][5]
Core Safety Directives and Hazard Identification
According to safety data sheets, this compound is classified with the following hazards:
These classifications necessitate the use of appropriate personal protective equipment (PPE) at all times during handling and disposal.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound.
Step 1: Immediate Pre-Disposal Actions and PPE
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, thoroughly review the SDS for this compound.[3][8][9]
-
Don Appropriate PPE:
-
Work in a Ventilated Area: All handling of this compound for disposal purposes should be conducted in a well-ventilated laboratory hood to avoid inhalation of any potential vapors or dust.[9][11][12]
Step 2: Waste Segregation and Containerization
-
Designate a Hazardous Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic waste. This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[13][14]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[15][16] If it is a mixed waste stream, all components must be listed.[15]
-
Segregation is Key: Do not mix halogenated organic waste with non-halogenated waste.[14][17] This is crucial for proper disposal by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor, and it can also impact disposal costs.[17]
Step 3: The Disposal Process
-
For Small Quantities of Pure Compound:
-
Carefully transfer the solid this compound into the designated halogenated organic waste container.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care.[9]
-
-
For Contaminated Materials:
-
Any materials, such as weighing boats, contaminated gloves, or absorbent pads, that have come into contact with this compound must also be disposed of as hazardous waste.
-
Place these items in the same designated halogenated organic waste container.
-
-
Secure the Container: Once the waste has been added, securely close the container lid to prevent any spills or evaporation.[13][14]
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[13][16] This area should be under the control of laboratory personnel and away from general traffic.
-
Arrange for Pickup: Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup for the waste container.[15] Do not allow hazardous waste to accumulate in the laboratory.[14]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and local regulations.[15][18]
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
The Rationale Behind the Protocol: A Deeper Dive
-
Why Segregate Halogenated Waste? Halogenated organic compounds often require specific disposal methods, such as high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated solvents complicates the disposal process and increases costs.[17]
-
The Importance of Proper Labeling: Accurate labeling is a cornerstone of laboratory safety and is mandated by regulatory bodies like the EPA.[16] It ensures that everyone who handles the waste is aware of its contents and associated hazards, and it is essential for the final disposal facility to manage the waste correctly.
-
Satellite Accumulation Areas (SAAs): The concept of an SAA is an EPA regulation designed to allow for the safe, temporary storage of hazardous waste at the point of generation.[13][16] This prevents the accumulation of large quantities of waste in the main laboratory space and ensures it remains under the supervision of knowledgeable personnel.
By adhering to this comprehensive disposal guide, you are not only complying with regulations but are also upholding a culture of safety and environmental responsibility within your laboratory.
References
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- (S)-1-(4-chlorophenyl)propan-1-ol - ChemBK. (n.d.).
- (s)-1-(4-chlorophenyl)-1-propanol - ChemicalBook. (n.d.).
- (S)-1-(4-CHLOROPHENYL)-1-PROPANOL - Safety Data Sheet - ChemicalBook. (2025, February 1).
- Section 729. (n.d.).
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.).
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- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2024, January 26).
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- Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+% - Cole-Parmer. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol - ChemicalBook. (2025, August 30).
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- Safety Data Sheet - AA Blocks. (2025, January 18).
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4-Chlorophenyl)propan-1-ol
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(4-Chlorophenyl)propan-1-ol (CAS No: 73890-73-0). As a chlorinated aromatic alcohol, this compound requires stringent adherence to safety procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance requiring careful management. The primary risks associated with this solid compound are irritation to the skin and eyes.[1][2][3][4] Understanding these hazards is the foundational step in implementing effective safety controls.
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark)[1] | Warning [1][2][4][5] | H315: Causes skin irritation[1][2][3][4] |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark)[1] | Warning [1][2][4][5] | H319: Causes serious eye irritation[1][2][3][5] |
| Potential Hazards* | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[3][4][6] |
*Note: While not universally listed for this specific isomer, related compounds show potential for respiratory irritation. A conservative approach dictates preparing for this risk.
The causality for these classifications lies in the chemical's ability to disrupt the normal function of epithelial tissues upon contact. The chlorophenyl group and hydroxyl functionality contribute to its reactivity, necessitating the barrier protection detailed in this guide.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any handling occurs, engineering controls must be in place and verified to be fully operational. They are designed to remove the hazard at the source, providing a far greater degree of protection.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7] This is critical to prevent the inhalation of any fine dust particles or aerosols.[8]
-
Safety Stations: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the workspace.[9] Their location should be known to all personnel before work begins.
Mandatory Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, the standards they must meet, and the rationale grounded in the compound's hazard profile.
Table 2: Required PPE for Handling this compound
| Protection Type | Specific Equipment | Standard (or equivalent) | Rationale & Best Practices |
| Eye & Face | Chemical Splash Goggles | ANSI Z87.1 / EN 166[5][7][10] | Protection against serious eye irritation (H319). Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing.[7] |
| Hand | Chemical-Resistant Gloves | EN 374 | Protection against skin irritation (H315). Nitrile or neoprene gloves are appropriate for incidental contact. Always inspect gloves for tears or holes before use.[8] Use proper glove removal technique to avoid contaminating skin. Dispose of gloves immediately after handling. |
| Body | Chemical-Resistant Laboratory Coat | N/A | Protection against skin contact and contamination of personal clothing. A fully buttoned lab coat made of a chemical-resistant material must be worn at all times.[7][11] For handling larger quantities, a chemical-resistant apron is also recommended.[7] |
| Respiratory | NIOSH-Approved Respirator | NIOSH / EN 149 | Protection against respiratory irritation (H335). This is a secondary control. If there is a failure in the chemical fume hood or a risk of aerosolization outside of it, a respirator with cartridges appropriate for organic vapors and particulates must be used.[7][8][11] |
Operational and Disposal Plans
A structured workflow minimizes the risk of exposure and ensures compliant disposal. The following diagrams and protocols outline the necessary steps for safe handling and waste management.
Safe Handling Workflow
This workflow provides a logical sequence for laboratory operations involving this compound.
Caption: Waste stream management for this compound.
Disposal Plan:
-
Classification: All discarded this compound and materials contaminated with it must be treated as hazardous waste. Chemical waste generators are required to comply with EPA guidelines under 40 CFR Part 261.3 and any state or local regulations. [11]2. Containment: Collect all solid waste in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department to an approved hazardous waste facility. [3][6][9]Do not dispose of this chemical down the drain or in regular trash. [8]
Emergency Procedures
Table 3: First-Aid and Emergency Response
| Exposure Type | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. [9]Seek immediate medical attention. [11][12] |
| Skin Contact | Remove all contaminated clothing immediately. [3]Flush skin with plenty of soap and water for at least 15 minutes. [9][11][12]Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. [9][11][12]Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. [8][11][12]Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Evacuate personnel from the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). [11]Carefully sweep up the material, place it in a sealed container for hazardous waste, and decontaminate the area. |
By adhering to these integrated safety and handling directives, researchers can confidently and safely work with this compound, ensuring personal safety and regulatory compliance.
References
-
Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Cole-Parmer. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
